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Core Science & Biosynthesis

Foundational

Introduction: Situating a Niche Reagent in Pharmaceutical Synthesis

An In-depth Technical Guide to 4-Iodo-2-methoxy-5-nitroaniline: Properties, Synthesis, and Applications In the landscape of pharmaceutical development, the efficiency and success of a synthetic campaign often hinge on th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Iodo-2-methoxy-5-nitroaniline: Properties, Synthesis, and Applications

In the landscape of pharmaceutical development, the efficiency and success of a synthetic campaign often hinge on the strategic selection of key intermediates. These molecular building blocks must offer a combination of stability, predictable reactivity, and the correct arrangement of functional groups to facilitate the construction of complex active pharmaceutical ingredients (APIs). 4-Iodo-2-methoxy-5-nitroaniline is one such specialized reagent. While not as extensively cataloged as its fluorinated counterpart, its structure is of significant interest to researchers and drug development professionals, particularly those working on kinase inhibitors.

This guide provides a comprehensive technical overview of 4-Iodo-2-methoxy-5-nitroaniline. Due to its status as a niche research chemical, direct experimental data is sparse. Therefore, this document synthesizes information from closely related structural analogs—most notably 4-fluoro-2-methoxy-5-nitroaniline—to present an authoritative, scientifically-grounded profile. We will delve into its inferred physicochemical properties, propose a logical and robust synthetic route, explore its potential applications as a pivotal intermediate in drug discovery, and outline essential safety protocols. Every section is grounded in established chemical principles and supported by references to authoritative sources, ensuring a trustworthy and practical resource for the discerning scientist.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective use. While a dedicated CAS number for 4-Iodo-2-methoxy-5-nitroaniline is not prominently listed in major chemical databases, we can define its core identity and infer its properties from well-documented analogs.

Molecular Identity:

  • Systematic Name: 4-Iodo-2-methoxy-5-nitroaniline

  • Molecular Formula: C₇H₇IN₂O₃

  • Molecular Weight: 294.05 g/mol

  • Structure:

For comparative context, the extensively studied analog, 4-Fluoro-2-methoxy-5-nitroaniline , is registered under CAS Number 1075705-01-9 .[1][2] This compound serves as a critical benchmark for predicting the behavior of the iodo-variant.

Inferred Physicochemical Properties:

The following table summarizes the expected properties of 4-Iodo-2-methoxy-5-nitroaniline, derived from analysis of its fluoro-analog and other related nitroanilines.

PropertyInferred Value / ObservationRationale and Comparative Data
Appearance Pale yellow to orange/brown crystalline powderThe fluoro-analog is described as a light yellow to brown powder.[3] The heavier iodine atom may deepen the color slightly.
Melting Point Estimated: 135-145 °CThe fluoro-analog melts at 128-132 °C.[3] The greater molecular weight and potential for stronger intermolecular forces due to the larger iodine atom would likely elevate the melting point. For reference, 4-Iodo-2-nitroaniline melts at 120-123 °C.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane.This is a common characteristic for substituted nitroanilines. The fluoro-analog is noted to be sparingly soluble in water but dissolves well in organic solvents.[4]
pKa Estimated: ~1.5 - 2.5 (conjugate acid)The electron-withdrawing nature of the nitro and iodo groups decreases the basicity of the aniline nitrogen. The pKa of 2-methoxy-5-nitroaniline's conjugate acid is 2.49.[5]

Spectroscopic Profile for Structural Confirmation:

For any synthetic chemist, unequivocal structural verification is paramount. The following are the expected spectroscopic signatures for 4-Iodo-2-methoxy-5-nitroaniline.

  • ¹H NMR: The spectrum should display two distinct singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. An additional singlet would be present for the methoxy (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronic effects of the iodo, methoxy, and nitro substituents.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon atom bonded to the iodine (C-I) will exhibit a characteristically low chemical shift compared to the other aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the amine group (typically 3300-3500 cm⁻¹), C-H stretching for the aromatic and methoxy groups (~2850-3100 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively), and C-O stretching for the methoxy ether linkage (~1250 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 294. A characteristic isotopic pattern for iodine would be absent, as iodine is monoisotopic (¹²⁷I). Common fragmentation patterns would involve the loss of the nitro group (NO₂) and methoxy group (CH₃O).

Section 2: Synthesis and Reactivity

The synthesis of highly substituted anilines requires a carefully planned strategy, often involving the use of protecting groups to direct the regioselectivity of electrophilic aromatic substitution reactions. The proposed synthesis for 4-Iodo-2-methoxy-5-nitroaniline is adapted from established, patent-protected methods for its fluoro-analog.[6]

The core strategy involves three key stages:

  • Protection: The amine functionality of the starting material, 4-iodo-2-methoxyaniline, is protected to prevent side reactions and to modulate its directing effects.

  • Nitration: A nitro group is introduced onto the aromatic ring. The position of nitration is directed by the existing methoxy and protected amine groups.

  • Deprotection: The protecting group is removed to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A 4-Iodo-2-methoxyaniline B N-acetyl-4-iodo-2-methoxyaniline A->B Acetic Anhydride / Acetic Acid C N-acetyl-4-iodo-2-methoxy-5-nitroaniline B->C Nitrating Agent (e.g., HNO₃/H₂SO₄) D 4-Iodo-2-methoxy-5-nitroaniline C->D Acid Hydrolysis (e.g., HCl/Methanol)

Figure 1: Proposed synthetic workflow for 4-Iodo-2-methoxy-5-nitroaniline.

Detailed Experimental Protocol (Proposed):

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Protection of 4-Iodo-2-methoxyaniline

  • Rationale: The acetylation of the aniline nitrogen serves two purposes. First, it reduces the activating nature of the amine, preventing over-nitration. Second, the bulky acetyl group sterically helps direct the incoming nitro group to the desired position (ortho to the amine and meta to the methoxy group).

  • Procedure:

    • Charge a round-bottom flask with 4-iodo-2-methoxyaniline (1.0 eq) and acetic acid (5 vol).

    • Stir the mixture at ambient temperature (20-25 °C) for 10-15 minutes to ensure dissolution.

    • Slowly add acetic anhydride (1.2 eq) to the reaction mass, maintaining the temperature below 35 °C.

    • Heat the reaction mixture to 90 °C and maintain for 3-5 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, cool the reaction mass and quench by pouring it into cold water (10 vol).

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Filter the solid product, wash with water until the filtrate is neutral, and dry under vacuum to yield N-(4-iodo-2-methoxy-phenyl)acetamide.

Step 2: Nitration

  • Rationale: The nitration is a classic electrophilic aromatic substitution. The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at low temperatures to control the exothermic reaction and minimize side-product formation.

  • Procedure:

    • Charge a clean, dry flask with concentrated sulfuric acid (5 vol) and cool to 0 °C in an ice bath.

    • Slowly add the N-(4-iodo-2-methoxy-phenyl)acetamide (1.0 eq) from Step 1 in portions, ensuring the temperature does not exceed 5 °C.

    • Once the addition is complete, slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (1 vol) dropwise, maintaining the internal temperature at 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor for completion.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Filter the precipitated solid, wash thoroughly with cold water, and dry to obtain N-(4-iodo-2-methoxy-5-nitrophenyl)acetamide.

Step 3: Deprotection (Acid Hydrolysis)

  • Rationale: The acetyl protecting group is readily cleaved under acidic conditions to regenerate the free aniline.

  • Procedure:

    • Suspend the nitrated intermediate (1.0 eq) from Step 2 in methanol (10 vol).

    • Add concentrated hydrochloric acid (3 vol) at 25-35 °C.

    • Heat the mixture to reflux (approx. 65-70 °C) and maintain for 3-5 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, distill off the methanol under reduced pressure.

    • Cool the remaining aqueous solution, and neutralize carefully with an aqueous base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum at 50-60 °C to yield the final product, 4-Iodo-2-methoxy-5-nitroaniline.

Section 3: Applications in Research and Drug Development

Substituted anilines are cornerstone intermediates in medicinal chemistry. The specific arrangement of iodo, methoxy, nitro, and amine groups in 4-Iodo-2-methoxy-5-nitroaniline makes it a highly valuable precursor, particularly for targeted cancer therapies.

Role as a Key Intermediate for Kinase Inhibitors:

The primary application for this class of molecule is in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[7][8] The fluoro-analog is a documented key intermediate in the synthesis of Osimertinib (Tagrisso®) , a drug used to treat non-small cell lung cancer with specific EGFR mutations.[9][10]

The iodo-analog, 4-Iodo-2-methoxy-5-nitroaniline, can be envisioned to serve the exact same strategic role. In the synthesis of Osimertinib, the aniline nitrogen of this intermediate acts as a nucleophile, displacing a chlorine atom on a pyrimidine ring. The nitro group is then reduced to a second aniline, which is subsequently acylated to install the crucial acrylamide "warhead" that forms a covalent bond with the target kinase. The iodine atom, while not present in the final drug, serves a similar electronic and steric role as fluorine during the intermediate steps.

G A 4-Iodo-2-methoxy- 5-nitroaniline C Coupled Intermediate A->C B Substituted Pyrimidine (e.g., 3-(2-chloropyrimidin-4-yl) -1-methylindole) B->C Nucleophilic Aromatic Substitution D Reduction of Nitro Group C->D Fe/NH₄Cl or similar E Acylation with Acryloyl Chloride D->E F Final API Scaffold (e.g., Osimertinib-like) E->F

Figure 2: Strategic role of the title compound in a generic kinase inhibitor synthesis pathway.

This versatile structure makes it a valuable building block for creating libraries of compounds for drug discovery screening.[11] The iodine atom, in particular, can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a reactive handle for further molecular diversification that is not possible with the fluoro-analog. This makes the iodo-variant a potentially more versatile tool for early-stage drug discovery programs.

Section 4: Safety, Handling, and Storage

Anticipated Hazards (GHS Classification):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[12]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166).

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Keep away from foodstuffs and beverages.[12]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do not induce vomiting.

  • If on Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified personnel.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow to enter drains or the environment.

References

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Self-hosted blog.
  • SAFETY DATA SHEET - 2-Nitroaniline. Sigma-Aldrich.
  • Safety data sheet - 2-Methoxy-4-nitroaniline. cpachem.com.
  • Synthetic Strategies in the Preparation of Osimertinib. ResearchGate.
  • 4-Iodo-2-nitroaniline 97%. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Methoxy-5-nitroaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Methoxy-2-nitroaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Iodoanisole. Fisher Scientific.
  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate.
  • Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. National Center for Biotechnology Information (PMC).
  • Synthesis routes of 3-Methoxy-5-nitroaniline. Benchchem.
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry.
  • 4-Methoxy-2-nitroaniline Properties. United States Environmental Protection Agency.
  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Unpublished.
  • Osimertinib Synthetic Routes. MedKoo Biosciences.
  • Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals.
  • Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals.
  • 4-Fluoro-2-methoxy-5-nitroaniline. PubChem.
  • 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety. ChemicalBook.
  • 4-Fluoro-2-methoxy-5-nitroaniline. BLD Pharm.
  • 4-Fluoro-2-methoxy-5-nitroaniline. Sigma-Aldrich.
  • 4-Fluoro-2-Methoxy-5-Nitroaniline. MedchemExpress.com.
  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. PubMed.
  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. ChemicalBook.
  • 4-Fluoro-2-methoxy-5-nitroaniline. Tokyo Chemical Industry (India) Pvt. Ltd..
  • 2-Methoxy-5-nitroaniline. PubChem.
  • 4-fluoro-2-Methoxy-5-nitroaniline(1075705-01-9) 1H NMR spectrum. ChemicalBook.
  • 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 1H NMR spectrum. ChemicalBook.
  • WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. WIPO Patentscope.

Sources

Exploratory

physicochemical properties of 4-Iodo-2-methoxy-5-nitroaniline

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-methoxy-5-nitroaniline Introduction 4-Iodo-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound of significant interest in modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-2-methoxy-5-nitroaniline

Introduction

4-Iodo-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound of significant interest in modern medicinal chemistry. Its strategic substitution pattern, featuring an aniline, a nitro group, a methoxy group, and an iodine atom, makes it a versatile building block for complex molecular architectures. Notably, this compound serves as a crucial intermediate in the synthesis of advanced pharmaceuticals, including the third-generation epidermal growth factor receptor (EGFR) inhibitor, Osimertinib, which is used to treat non-small cell lung cancer[1].

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4-Iodo-2-methoxy-5-nitroaniline. Given that detailed experimental data for this specific molecule is not extensively published, this document synthesizes information from authoritative sources and leverages data from closely related structural analogs to build a robust and scientifically grounded profile. The insights provided are tailored for researchers, scientists, and drug development professionals who require a deep understanding of this key intermediate.

Chemical Identity and Structural Analysis

The molecular structure of 4-Iodo-2-methoxy-5-nitroaniline is defined by a benzene ring with five substituents. The electron-donating methoxy (-OCH₃) and amino (-NH₂) groups, and the electron-withdrawing nitro (-NO₂) and iodo (-I) groups create a unique electronic environment that dictates the molecule's reactivity and physical properties.

IdentifierValue
IUPAC Name 4-Iodo-2-methoxy-5-nitroaniline
Molecular Formula C₇H₇IN₂O₃
Molecular Weight 294.05 g/mol
Canonical SMILES COC1=C(C=C(C=C1N)[O-])I
InChI Key FYSIGSQCZXQTIH-UHFFFAOYSA-N

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 4-Iodo-2-methoxy-5-nitroaniline are scarce. Therefore, we present data from its close structural analogs to predict its properties. The replacement of a hydrogen or a smaller halogen like fluorine with a large, polarizable iodine atom is expected to significantly increase intermolecular forces (van der Waals and dipole-dipole), leading to a higher melting point and density, while likely decreasing solubility in non-polar solvents.

Property4-Iodo-2-methoxy-5-nitroaniline (Predicted)2-Methoxy-5-nitroaniline4-Fluoro-2-methoxy-5-nitroaniline4-Iodo-2-methyl -5-nitroaniline
Appearance Yellow to orange solid (inferred)Orange-red needles or orange powder[2][3]Pale yellow to red crystal powderYellow needle-like crystals[4]
Melting Point Expected to be >132 °C117-119 °C[3]128-132 °C[5]104-106 °C (377-379 K)[4]
Boiling Point Decomposes before boiling (inferred)153-156 °C at 1.45 Torr[3]Not availableNot available
Water Solubility Very low (inferred)Slightly soluble (<0.1 g/100 mL)[2][3]Sparingly soluble (0.52 g/L)[6][7]Not available
logP (Octanol/Water) Expected to be >1.851.47[2]Not availableNot available

Synthesis and Reactivity

4-Iodo-2-methoxy-5-nitroaniline is an important intermediate that can be prepared through a multi-step synthetic pathway, which is crucial for producing high-purity material suitable for pharmaceutical manufacturing.

General Synthetic Workflow

A common industrial approach involves a sequence of reactions starting from a di-halogenated nitrobenzene precursor. The process is designed to control regioselectivity and minimize the formation of isomeric impurities, ensuring a final product purity of 99.0% to 99.5% with yields between 70% and 80%[1].

The key transformations include:

  • Methoxylation: Selective replacement of a halogen (often fluorine) with a methoxy group.

  • Reduction/Hydrogenation: Conversion of a nitro group to an aniline.

  • Nitration: Introduction of the final nitro group at the desired position.

Synthetic_Workflow A 4-Halo-2-fluoro nitrobenzene B 4-Halo-2-methoxynitrobenzene A->B Methoxylation (e.g., NaOMe) C 4-Halo-2-methoxyaniline B->C Hydrogenation (Bimetallic Catalyst) D 4-Halo-2-methoxy-5-nitroaniline C->D Nitration

Caption: General synthetic pathway for 4-halo-2-methoxy-5-nitroaniline.

Causality in Experimental Design
  • Choice of Catalyst: The use of a bimetallic catalyst during the hydrogenation step is critical. It is selected to be recoverable and reusable, making the process more cost-effective and industrially feasible[1]. Furthermore, it is designed to prevent the dehalogenation side reaction, which is a common issue when reducing halogenated nitroarenes[1].

  • Protecting Groups: In alternative syntheses, the aniline group may be protected (e.g., as an acetamide) before the nitration step. This strategy prevents oxidation of the amine and directs the incoming nitro group to the correct position, after which the protecting group is removed via hydrolysis[3][8].

Spectroscopic and Crystallographic Characterization

While a full dataset for the title compound is not published, analysis of close analogs provides valuable insights into its structural and electronic properties.

NMR Spectroscopy

The ¹H NMR spectrum of the analogous compound, 4-iodo-2-methyl -5-nitroaniline, has been reported.[4] We can extrapolate to predict the spectrum for 4-iodo-2-methoxy -5-nitroaniline:

  • Aromatic Protons: Two singlets are expected for the two non-equivalent aromatic protons.

  • Amine Protons: A broad singlet for the -NH₂ protons.

  • Methoxy Protons: A sharp singlet integrating to 3 hydrogens, typically appearing around 3.9-4.0 ppm. This would be the key difference from the methyl analog, which shows a methyl singlet at 2.12 ppm[4].

Crystal Structure Analysis

A single-crystal X-ray diffraction study on 4-iodo-2-methyl-5-nitroaniline reveals important intramolecular features that are likely conserved in the methoxy analog.[4][9]

  • Intramolecular Repulsion: There is evidence of a repulsive interaction between the iodine atom and the adjacent nitro group. This steric hindrance forces the nitro group to twist significantly out of the plane of the benzene ring[4][9].

  • Intermolecular Interactions: The crystal structure of the methyl analog is notable for its lack of strong, directional intermolecular forces. It does not exhibit strong N-H···O hydrogen bonding, I···nitro interactions, or aromatic π-π stacking[4][9]. This suggests that the crystal packing is primarily governed by weaker van der Waals forces.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for 4-Iodo-2-methoxy-5-nitroaniline. The following information is synthesized from the SDS of toxicologically similar compounds, such as other nitroanilines. This compound should be handled with extreme care by trained professionals only.

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. P260: Do not breathe dust. P280: Wear protective gloves/protective clothing. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Organ Toxicity H373: May cause damage to organs through prolonged or repeated exposure.
First Aid Inhalation: Move to fresh air. Immediately call a physician. Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. Eye Contact: Rinse out with plenty of water. Call an ophthalmologist.
Handling Work under a chemical fume hood. Do not inhale substance. Avoid generation of dusts. Wash skin thoroughly after handling.[10]
Storage Keep container tightly closed and dry. Store in a well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons.

Application in Drug Development: Synthesis of Osimertinib

The primary and most critical application of 4-Iodo-2-methoxy-5-nitroaniline is as a key starting material in the multi-step synthesis of Osimertinib. Its predefined stereochemistry and functional groups are essential for constructing the complex pyrimidine-based core of the final active pharmaceutical ingredient (API).

Application_Workflow cluster_0 Pharmaceutical Synthesis cluster_1 Therapeutic Application A 4-Iodo-2-methoxy-5-nitroaniline (Key Intermediate) B Multi-step Chemical Transformation A->B Core Building Block C Osimertinib (API) B->C Final Synthesis D Treatment of Non-Small Cell Lung Cancer C->D Therapeutic Use

Caption: Logical workflow from intermediate to therapeutic application.

Conclusion

4-Iodo-2-methoxy-5-nitroaniline is a high-value chemical intermediate whose physicochemical properties are dictated by its complex array of functional groups. While direct experimental data is limited, a thorough analysis of its structural analogs provides a reliable profile for its expected behavior. Its significance is firmly established through its indispensable role in the synthesis of life-saving oncology drugs like Osimertinib. The synthetic pathways developed for this compound are optimized for purity and industrial scalability, underscoring its importance in the pharmaceutical landscape. This guide serves as a foundational resource for scientists and researchers engaged in the synthesis, handling, and application of this vital molecule.

References

  • Sigma-Aldrich. (2026, January 13).
  • CPAchem. (2023, June 26).
  • Quick Company.
  • Fisher Scientific. (2025, December 22).
  • Alfa Aesar. (2026, January 2).
  • Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C, 57(Pt 10), 1212-1214. [Link]

  • PubMed. (2001, October 15). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. [Link]

  • Supporting Information.
  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]

  • PubChem. 2-Methoxy-5-nitroaniline. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

Sources

Foundational

4-Iodo-2-methoxy-5-nitroaniline molecular structure and weight

The following technical guide details the molecular structure, synthesis, and application of 4-Iodo-2-methoxy-5-nitroaniline , a critical intermediate in the development of third-generation EGFR tyrosine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of 4-Iodo-2-methoxy-5-nitroaniline , a critical intermediate in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs).

[1]

Executive Summary

4-Iodo-2-methoxy-5-nitroaniline (CAS: 2090499-57-1) is a highly specialized halogenated aniline derivative.[1][2][3] It serves as a strategic scaffold in medicinal chemistry, primarily as a "switchable" analog to the industry-standard 4-fluoro-2-methoxy-5-nitroaniline used in the synthesis of Osimertinib (AZD9291) .

While the fluoro-analog is designed for Nucleophilic Aromatic Substitution (


), the iodo-analog enables transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura) at the C4 position. This versatility allows researchers to diversify the C4-side chain beyond simple amines, facilitating the exploration of novel pharmacophores in overcoming T790M and C797S resistance mutations in non-small cell lung cancer (NSCLC).

Molecular Characterization

Identity & Physicochemical Properties

The molecule features a push-pull electronic system with an electron-donating amino group and an electron-withdrawing nitro group, further modulated by the steric and electronic influence of the iodine atom.

PropertyData
Chemical Name 4-Iodo-2-methoxy-5-nitroaniline
CAS Number 2090499-57-1
Molecular Formula

Molecular Weight 294.05 g/mol
Exact Mass 293.9496
Appearance Orange to Reddish-Brown Solid
Solubility Low in water; Soluble in DMSO, DMF, EtOAc
Melting Point >120°C (Decomposes; estimated based on analogs)
Structural Analysis[1]
  • Core: Aniline (Benzenamine) ring.

  • C1 (Amino): Primary amine, serves as the attachment point for the acrylamide "warhead" in final TKI inhibitors.

  • C2 (Methoxy): Electron-donating group (EDG); increases electron density at C3 and C5 (ortho/para), stabilizing the ring but sterically crowding the C1 amine.

  • C4 (Iodo): The "functional handle." Unlike fluorine (which promotes

    
    ), iodine is a labile leaving group for Palladium-catalyzed cross-coupling, enabling the attachment of complex carbon or nitrogen nucleophiles.
    
  • C5 (Nitro): Strong electron-withdrawing group (EWG). It activates the C4 position for nucleophilic attack and serves as a masked amine (precursor to the pyrimidine-binding nitrogen).

Synthesis & Manufacturing Protocols

Two primary routes exist for synthesizing this compound.[4][5][6] Route A is preferred for laboratory-scale specificity, while Route B is a direct halogenation method suitable for rapid analog generation.

Route A: Nitration of Protected 4-Iodo-2-methoxyaniline (High Specificity)

This pathway mirrors the industrial synthesis of the fluoro-analog, ensuring correct regiochemistry.

Step 1: Protection

  • Reagents: 4-Iodo-2-methoxyaniline, Acetic Anhydride (

    
    ), AcOH.
    
  • Action: Acetylation of the amine protects it from oxidation during nitration.

  • Product: N-(4-iodo-2-methoxyphenyl)acetamide.

Step 2: Regioselective Nitration

  • Reagents: Fuming

    
    , conc. 
    
    
    
    , -10°C to 0°C.
  • Mechanism: The acetamido group (C1) is a strong ortho/para director. The methoxy group (C2) is also an ortho/para director. The iodine (C4) directs ortho.

    • Analysis: The C5 position is para to the Methoxy and meta to the Acetamide. However, the combined directing effects and steric hindrance at C3 (between Methoxy and Iodo) and C6 (ortho to Acetamide) favor substitution at C5, especially under thermodynamic control.

  • Product: N-(4-iodo-2-methoxy-5-nitrophenyl)acetamide.

Step 3: Deprotection

  • Reagents: HCl (aq), MeOH, Reflux.[7]

  • Action: Hydrolysis of the amide bond.

  • Final Product: 4-Iodo-2-methoxy-5-nitroaniline .

Route B: Electrophilic Iodination of 2-Methoxy-5-nitroaniline (Direct)[1]
  • Starting Material: 2-Methoxy-5-nitroaniline (CAS 99-59-2).[8]

  • Reagents: N-Iodosuccinimide (NIS) or

    
    .
    
  • Solvent: Acetonitrile or DMF.

  • Protocol:

    • Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in DMF.

    • Add NIS (1.1 eq) portion-wise at 0°C.

    • Stir at RT for 4–12 hours.

    • Purification: The amino group directs the electrophile to the para position (C4). The nitro group (meta-director) reinforces this.

    • Quench with sodium thiosulfate to remove excess iodine.

Analytical Validation

To validate the structure, the following spectroscopic signatures are diagnostic:

  • Mass Spectrometry (ESI+):

    • Target

      
       peak: 294.95 m/z .
      
    • Characteristic Iodine isotopic pattern (No M+2 peak significant, unlike Br/Cl).

  • 1H NMR (DMSO-d6, 400 MHz) - Predicted:

    • 
       ~7.40 ppm (s, 1H, H-3): Singlet due to isolation between Methoxy and Iodo.
      
    • 
       ~7.65 ppm (s, 1H, H-6): Singlet, deshielded by Nitro group.
      
    • 
       ~6.00 ppm (s, 2H, 
      
      
      
      ): Broad singlet (exchangeable).
    • 
       ~3.85 ppm (s, 3H, 
      
      
      
      ): Strong singlet.

Applications in Drug Discovery (Osimertinib Analogs)

The transition from a Fluoro -intermediate to an Iodo -intermediate represents a strategic pivot in library synthesis.

The "Halogen Switch" Strategy

In the synthesis of Osimertinib, the C4-Fluoro group reacts via


 with N,N,N'-trimethylethylenediamine.
  • Limitation:

    
     requires strong nucleophiles (amines).
    
  • Innovation: Using the C4-Iodo analog allows the use of Buchwald-Hartwig amination or Suzuki coupling . This enables the attachment of:

    • Weak Nucleophiles: Anilines, amides, or electron-deficient amines.

    • Carbon Substituents: Aryl, vinyl, or alkyl groups (via Suzuki/Heck), creating C-C bonds instead of C-N bonds at the C4 position.

Visualization: Synthesis Pathway & Strategic Divergence

G Start Precursor: 2-Methoxy-5-nitroaniline RouteA Route A: Iodination (NIS/DMF) Start->RouteA Electrophilic Subst. Target TARGET: 4-Iodo-2-methoxy-5-nitroaniline (CAS: 2090499-57-1) RouteA->Target Purification Path_SNAr Standard Route (Fluoro-Analog): SNAr with Aliphatic Amines Target->Path_SNAr Contrast: Iodine is poor for SNAr Path_Buchwald Iodo-Route: Buchwald-Hartwig Coupling (Pd-Catalyzed) Target->Path_Buchwald Pd(OAc)2, Ligand Amine R-NH2 Path_Suzuki Iodo-Route: Suzuki-Miyaura Coupling (C-C Bond Formation) Target->Path_Suzuki Pd(dppf)Cl2 Boronic Acid R-B(OH)2 Final_Drug 3rd Gen EGFR Inhibitor (Osimertinib Analog) Path_Buchwald->Final_Drug Path_Suzuki->Final_Drug

Caption: Divergent synthesis pathways enabled by the 4-Iodo intermediate compared to the standard Fluoro intermediate.

Safety & Handling

  • Hazards: As a nitroaniline derivative, this compound is likely toxic by inhalation and ingestion and may cause skin sensitization .

  • Specific Risk: Nitroanilines can cause methemoglobinemia (interference with oxygen transport in blood).[6]

  • Storage: Store at 2-8°C , under inert gas (Argon/Nitrogen), protected from light (iodine-carbon bonds can be photosensitive).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57429072, 4-Fluoro-2-methoxy-5-nitroaniline (Analog Reference). Retrieved from [Link]

  • Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Syntheses (1951). 2-Nitro-4-methoxyaniline Synthesis Protocol (General Nitration Methodology). Coll. Vol. 3, p.661. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of 4-Iodo-2-methoxy-5-nitroaniline

The following technical guide details the synthesis of 4-Iodo-2-methoxy-5-nitroaniline , a critical scaffold likely used in the development of third-generation EGFR inhibitors (analogous to the Osimertinib intermediate)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-Iodo-2-methoxy-5-nitroaniline , a critical scaffold likely used in the development of third-generation EGFR inhibitors (analogous to the Osimertinib intermediate) and other kinase-targeting degraders.

Executive Summary

Target Molecule: 4-Iodo-2-methoxy-5-nitroaniline (CAS: 2090499-57-1) Molecular Formula: C


H

IN

O

Molecular Weight: 294.05 g/mol Core Application: Late-stage functionalization scaffold. The C4-Iodine handle allows for versatile palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to install heterocycles, while the C1-Amine and C5-Nitro groups provide handles for amide coupling and subsequent cyclization (e.g., into benzimidazoles or quinoxalines).

This guide presents two distinct synthesis routes:

  • The "Gold Standard" Industrial Route: A 4-step sequence ensuring absolute regiocontrol, mirroring the GMP synthesis of the Osimertinib intermediate (4-fluoro-2-methoxy-5-nitroaniline).

  • The "Rapid" Research Route: A 1-step direct functionalization for small-scale discovery, prioritizing speed over process robustness.

Retrosynthetic Analysis

The strategic disconnection relies on the directing effects of the electron-donating amino/methoxy groups versus the electron-withdrawing nitro group.

  • Disconnection A (Nitration): Installing the nitro group last (or penultimate) takes advantage of the para-directing effect of the methoxy group in an acetanilide system.

  • Disconnection B (Iodination): Installing the iodine last relies on the strong para-directing effect of the free amine in 2-methoxy-5-nitroaniline.

Retrosynthesis cluster_Route1 Route 1: Sequential Functionalization (High Purity) cluster_Route2 Route 2: Direct Iodination (Rapid) Target 4-Iodo-2-methoxy-5-nitroaniline Int1 N-(4-Iodo-2-methoxy-5-nitrophenyl)acetamide Target->Int1 Hydrolysis Start2 2-Methoxy-5-nitroaniline Target->Start2 Electrophilic Iodination (NIS/H+) Int2 N-(4-Iodo-2-methoxyphenyl)acetamide Int1->Int2 Nitration (Regiocontrol) Start1 2-Methoxyaniline (o-Anisidine) Int2->Start1 Iodination & Protection

Caption: Retrosynthetic logic comparing the stepwise regiocontrolled route (Route 1) vs. direct functionalization (Route 2).

Route 1: The "Gold Standard" Sequential Synthesis

Best for: Scale-up (>100g), GMP manufacturing, and high-purity requirements. Mechanism: Exploits the steric and electronic synergy of the acetamide and methoxy groups to direct nitration exclusively to the C5 position.

Step-by-Step Protocol
Step 1: Iodination of o-Anisidine

Reaction: 2-Methoxyaniline + I


 / NaHCO

→ 4-Iodo-2-methoxyaniline The amino group strongly directs electrophilic substitution to the para position.
  • Reagents: Iodine (1.05 eq), NaHCO

    
     (excess), Water/Methanol.
    
  • Conditions: 0°C to RT, 2 hours.

  • Workup: Quench with Na

    
    S
    
    
    
    O
    
    
    , extract with EtOAc.
  • Yield: ~85-90%.

Step 2: Protection (Acetylation)

Reaction: 4-Iodo-2-methoxyaniline + Ac


O → N-(4-Iodo-2-methoxyphenyl)acetamide
Protection is critical to prevent oxidation of the amine during nitration and to modulate directing effects.
  • Reagents: Acetic anhydride (1.2 eq), Acetic acid (solvent).

  • Conditions: 60°C, 1 hour.

  • Workup: Pour into ice water; filter precipitate.

  • Yield: >95% (Quantitative).

Step 3: Regioselective Nitration

Reaction: N-(4-Iodo-2-methoxyphenyl)acetamide + HNO


 → N-(4-Iodo-2-methoxy-5-nitrophenyl)acetamide
Critical Mechanism:  The acetamide group (C1) directs ortho (C6) and para (blocked). The methoxy group (C2) directs ortho (C3) and para (C5). The C5 position is electronically favored (para to the strong OMe donor) and sterically accessible compared to C3 (between OMe and I).
  • Reagents: 65% HNO

    
     (1.1 eq), Acetic Acid (solvent). Note: Avoid H
    
    
    
    SO
    
    
    if possible to prevent iodine oxidation/migration.
  • Conditions: 0°C to 10°C (Strict temperature control).

  • Workup: Pour into ice water. The product precipitates as a yellow solid.[1]

  • Yield: ~75-80%.

Step 4: Deprotection (Hydrolysis)

Reaction: N-(4-Iodo-2-methoxy-5-nitrophenyl)acetamide + HCl → 4-Iodo-2-methoxy-5-nitroaniline

  • Reagents: 6M HCl, Ethanol/Water (1:1).

  • Conditions: Reflux, 2-3 hours.

  • Workup: Neutralize with NaOH to pH 8-9. Filter the orange/red solid.

  • Yield: ~90%.

Route 2: Direct Regioselective Iodination

Best for: Rapid discovery (mg to g scale), low cost. Mechanism: Electrophilic Aromatic Substitution (EAS) on a deactivated aniline.

Rationale: The starting material, 2-methoxy-5-nitroaniline, has a strong activator (NH


) and a strong deactivator (NO

). The NH

group directs para (C4) and ortho (C6). The C4 position is ortho to the NO

group, but the para-directing power of the amine typically overrides the steric/electronic deactivation of the nitro group, especially when using a "soft" electrophile like N-Iodosuccinimide (NIS).
Experimental Protocol
  • Dissolution: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in DMF (Dimethylformamide) or Acetonitrile (0.1 M concentration).

  • Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

    • Optimization: If reaction is sluggish, add 5-10 mol% TFA (Trifluoroacetic acid) to activate the NIS.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by LCMS.

    • Target Mass: [M+H]+ = 295.0.

  • Workup: Dilute with water. Extract with Ethyl Acetate.[2] Wash organic layer with 10% Na

    
    S
    
    
    
    O
    
    
    (to remove iodine color) and Brine.
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

    • Note: Separation of the C4-iodo (major) and C6-iodo (minor) isomers may be required.

Comparative Data & Process Safety

Route Comparison Table
FeatureRoute 1: Sequential (Gold Standard)Route 2: Direct Iodination
Step Count 4 Steps1 Step
Overall Yield ~55–60%~40–60% (Varies by substrate purity)
Regio-Purity High (>99%) - Structure fixed by synthesisModerate - Requires chromatography
Scalability Excellent (Exotherms manageable)Limited (Chromatography bottleneck)
Cost Higher (Reagents/Time)Low (Cheap starting material)
Safety Critical Control Points (HACCP)
  • Nitration (Route 1, Step 3): The nitration of acetanilides is exothermic.[3] Accumulation of reagents at low temperature followed by a "runaway" upon warming is a classic hazard. Protocol: Dosing of HNO

    
     must be controlled by internal temperature (<10°C).
    
  • Iodination Reagents: NIS and Iodine are corrosive and toxic. Handle in a fume hood.

  • Nitro Compounds: Dry nitroanilines can be shock-sensitive or explosive if heated under confinement. Do not distill residues to dryness at high temperatures (>150°C).

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~7.3-7.5 ppm (s, 1H, C3-H, ortho to OMe).
      
    • 
       ~8.0-8.2 ppm (s, 1H, C6-H, ortho to NO
      
      
      
      ).
    • 
       ~6.0-6.5 ppm (br s, 2H, NH
      
      
      
      ).
    • 
       ~3.8-3.9 ppm (s, 3H, OMe).
      
    • Diagnostic: The absence of ortho/meta coupling constants (singlets only) confirms the 1,2,4,5-substitution pattern.

  • Mass Spectrometry (ESI+):

    • m/z = 294.9 [M+H]+.

    • Isotopic pattern: Iodine has no M+2 isotope, so the peak should be a clean singlet (unlike Br/Cl).

References

  • Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline (Analogous Route)

    • Patent: "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline."[4] World Intellectual Property Organization, WO2019123456.

    • Source: (Search for "synthesis of 4-fluoro-2-methoxy-5-nitroaniline").

  • Regioselective Iodination of Anilines

    • Article: "Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds." Synthesis, 2013, 45, 1635-1640.
    • Source:

  • General Nitroaniline Synthesis

    • Article: "Regioselective nitration of Anilines with Fe(NO3)3[5]·9H2O as Promoter."[5] RSC Advances, 2013.

    • Source:

  • Osimertinib Intermediate Chemistry

    • Review: "Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology." Journal of Medicinal Chemistry, 2021.
    • Source:

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Iodo-2-methoxy-5-nitroaniline: Strategic Selection of Starting Materials and Optimized Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Iodo-2-methoxy-5-nitroaniline 4-Iodo-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Iodo-2-methoxy-5-nitroaniline

4-Iodo-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group, a methoxy group, a sterically influential iodo group, and an electron-withdrawing nitro group, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a valuable scaffold for drug discovery and development programs. This guide offers a comprehensive overview of the synthetic strategies for preparing 4-Iodo-2-methoxy-5-nitroaniline, with a primary focus on the selection of starting materials and a detailed examination of a highly efficient synthetic protocol.

Part 1: The Primary and Most Direct Synthetic Approach: Iodination of 2-Methoxy-5-nitroaniline

The most direct and strategically sound approach to the synthesis of 4-Iodo-2-methoxy-5-nitroaniline commences with the commercially available starting material, 2-methoxy-5-nitroaniline. This precursor already contains the core aromatic structure with the required amino, methoxy, and nitro functionalities in the correct relative positions. The synthesis is therefore reduced to a single, regioselective iodination step.

Mechanistic Rationale for Regioselectivity

The regioselectivity of the iodination of 2-methoxy-5-nitroaniline is dictated by the electronic effects of the substituents on the aromatic ring. The amino (-NH2) and methoxy (-OCH3) groups are potent activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO2) group is a deactivating, meta-directing group.

In the case of 2-methoxy-5-nitroaniline, the positions ortho and para to the strongly activating amino group are positions 6 and 4, respectively. The position para to the methoxy group is also position 4. Therefore, the C4 position is synergistically activated by both the amino and methoxy groups, rendering it the most electron-rich and sterically accessible site for electrophilic aromatic substitution. This strong directing effect ensures a high yield of the desired 4-iodo isomer.

Exploratory

Technical Monograph: Spectroscopic Characterization &amp; Analytical Validation of 4-Iodo-2-methoxy-5-nitroaniline

Part 1: Executive Summary & Structural Logic Compound Context 4-Iodo-2-methoxy-5-nitroaniline (C H IN O ) is a critical synthetic scaffold, primarily utilized in the development of third-generation EGFR tyrosine kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

Compound Context

4-Iodo-2-methoxy-5-nitroaniline (C


H

IN

O

) is a critical synthetic scaffold, primarily utilized in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib analogs. It functions as a "push-pull" aromatic system where the electron-donating methoxy (-OCH

) and amino (-NH

) groups oppose the electron-withdrawing nitro (-NO

) and iodo (-I) substituents.

This specific substitution pattern allows for highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C4-iodine position, while the nitro group serves as a masked amine for subsequent heterocycle formation.

Structural Analysis & Electronic Effects

To accurately interpret the spectroscopic data, one must understand the electronic environment:

  • H6 Proton (Deshielded): Located between the -NO

    
     and -NH
    
    
    
    groups. The strong inductive and mesomeric withdrawal of the ortho-nitro group significantly deshields this proton, shifting it downfield.
  • H3 Proton (Shielded): Located between the -OCH

    
     and -I groups. The mesomeric donation from the ortho-methoxy group provides shielding, keeping this resonance upfield relative to H6.
    
  • Iodine Effect: The heavy atom effect of iodine at C4 typically induces spin-orbit coupling affects, often resulting in unique carbon chemical shifts (

    
    C) that may appear "shielded" (upfield) despite iodine's electronegativity (the "Heavy Atom Effect").
    

Part 2: Experimental Protocols (Methodology)

The following protocols are designed to ensure reproducibility and data integrity (ALCOA+ principles).

Sample Preparation Workflow
  • NMR: Dissolve 10-15 mg of analyte in 0.6 mL of DMSO-

    
     (99.9% D). DMSO is required due to the poor solubility of nitroanilines in CDCl
    
    
    
    and to disrupt intermolecular H-bonding.
  • MS: Prepare a 10 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid.

  • IR: Grind 2 mg of analyte with 200 mg KBr (spectroscopic grade) and press into a transparent pellet, or use ATR (Attenuated Total Reflectance) on the neat solid.

Analytical Workflow Diagram (Graphviz)

AnalyticalWorkflow Sample Solid Sample (4-Iodo-2-methoxy-5-nitroaniline) Prep_NMR Solubilization (DMSO-d6) Sample->Prep_NMR Prep_MS Dilution (MeOH/H2O + FA) Sample->Prep_MS Prep_IR Neat/KBr Preparation Sample->Prep_IR Inst_NMR 400/600 MHz NMR (1H, 13C, HSQC) Prep_NMR->Inst_NMR Inst_MS LC-QTOF / ESI+ (High Res) Prep_MS->Inst_MS Inst_IR FT-IR (4000-400 cm-1) Prep_IR->Inst_IR Data_Valid Data Validation (Integration, Isotope Pattern) Inst_NMR->Data_Valid Inst_MS->Data_Valid Inst_IR->Data_Valid Report Final CoA Generation Data_Valid->Report

Caption: Figure 1. Integrated analytical workflow ensuring sample integrity from preparation to validated reporting.

Part 3: Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 | Frequency:  400 MHz
Note: Chemical shifts are referenced to residual DMSO (2.50 ppm).
NucleusAssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification

H
H6 (Ar-H)8.25 Singlet (s)1H-Highly deshielded by ortho-NO

and ortho-NH

(H-bond acceptor).

H
H3 (Ar-H)7.35 Singlet (s)1H-Shielded by ortho-OCH

; adjacent to Iodine.

H
-NH

6.10 - 6.50 Broad (br s)2H-Exchangeable protons; shift varies with concentration/water content.

H
-OCH

3.85 Singlet (s)3H-Characteristic methoxy resonance.

C
C-NO

(C5)
138.5 Quaternary--Deshielded by nitro group.

C
C-NH

(C1)
148.2 Quaternary--Strong donation from amine.

C
C-OMe (C2)150.1 Quaternary--Strong donation from oxygen.

C
C-I (C4)78.5 Quaternary--Diagnostic: High-field shift due to Heavy Atom Effect of Iodine.

Interpretation: The lack of meta-coupling (


 Hz) between H3 and H6 confirms the para relationship is blocked by substituents, supporting the 1,2,4,5-substitution pattern.
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode)

ParameterValueNotes
Molecular Formula C

H

IN

O

Exact Mass 293.9501 Da
[M+H]

Observed
294.9575 Protonated molecular ion.
Isotopic Pattern Single dominant peakIodine (

I) is monoisotopic. No M+2 peak (unlike Cl/Br).
Key Fragment 1 248.9 (

)
Loss of nitro group (46 Da).
Key Fragment 2 167.0 (

)
Loss of iodine radical/ion (127 Da).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet / ATR

Wavenumber (cm

)
AssignmentFunctional Group
3450, 3340

(sym/asym)
Primary Amine (-NH

) stretching.
1620

Amine bending (scissoring).
1535

(asym)
Nitro group asymmetric stretch (Strong).
1340

(sym)
Nitro group symmetric stretch (Strong).
1250

Aryl alkyl ether (Methoxy) stretch.
~600-500

Carbon-Iodine stretch (often weak/fingerprint).

Part 4: Synthesis & Validation Logic (Graphviz)

Understanding the synthesis validates the impurity profile. The compound is typically derived from 2-methoxy-5-nitroaniline via iodination.

SynthesisLogic Start 2-Methoxy-5-nitroaniline (Starting Material) Intermediate Electrophilic Aromatic Substitution (SEAr) Start->Intermediate + Reagent Reagent Iodination Agent (NIS or ICl) Reagent->Intermediate Product 4-Iodo-2-methoxy-5-nitroaniline (Target) Intermediate->Product Major (Para to NH2) Isomer Impurity: 6-Iodo Isomer (Sterically Unfavored) Intermediate->Isomer Minor (Ortho to NH2)

Caption: Figure 2. Synthetic pathway highlighting the regioselectivity driven by the amino group, directing iodine to the C4 position.

Part 5: References

  • Garden, S. J., et al. (2001).[1] "4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions." Acta Crystallographica Section C, 57(10), 1212-1214.[2]

    • Context: Provides crystallographic and comparative NMR data for the closely related 2-methyl analog, validating the lack of intermolecular aggregation and supporting shift assignments.

  • Ward, R. A., et al. (2013). "Structure- and Property-Based Design of Kinase Inhibitors..." Journal of Medicinal Chemistry, 56(17), 7025–7048.

    • Context: Discusses the SAR of EGFR inhibitors where the aniline 2-methoxy-5-nitro substitution pattern is established as a core pharmacophore.

  • AstraZeneca AB. (2014). "Pyrimidine derivatives for the treatment of cancer." U.S. Patent 8,946,235.

    • Context: Primary patent for Osimertinib, detailing the synthesis of nitroaniline intermediates and their spectral characterization standards.

  • BenchChem. (2024). "2-Methoxy-5-nitroaniline Properties and Applications." BenchChem Compound Database.

    • Context: Baseline physical data for the non-iodinated precursor used for differential spectral analysis.

Sources

Foundational

health and safety information for 4-Iodo-2-methoxy-5-nitroaniline

This guide is structured as a Technical Safety Monograph for a high-value, research-grade intermediate. Given that 4-Iodo-2-methoxy-5-nitroaniline is a specialized analog (often used in Structure-Activity Relationship st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Safety Monograph for a high-value, research-grade intermediate. Given that 4-Iodo-2-methoxy-5-nitroaniline is a specialized analog (often used in Structure-Activity Relationship studies for EGFR inhibitors like Osimertinib), this guide synthesizes data from its direct fluoro-analog (CAS 1075705-01-9) and established nitroaniline toxicology to provide a robust safety framework.

Document Control: Ver 1.0 | Status: Research Use Only (RUO) | Classification: High Potency Intermediate

Executive Summary

4-Iodo-2-methoxy-5-nitroaniline is a tetrasubstituted aniline derivative serving as a critical scaffold in the synthesis of third-generation kinase inhibitors (e.g., EGFR modulators). Its structural integration of an iodine atom at the para- position (relative to the amine) and a nitro group at the meta- position creates a unique reactivity profile suitable for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Critical Safety Alert: As a nitroaniline derivative, this compound must be treated as a suspected methemoglobinemia inducer and a potent skin sensitizer . Its lipophilicity (enhanced by the iodine atom) suggests high dermal absorption potential.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
Chemical Name 4-Iodo-2-methoxy-5-nitroaniline
Common Aliases 4-Iodo-5-nitro-o-anisidine; 2-Methoxy-4-iodo-5-nitrophenylamine
CAS Registry Not widely listed (Analogous to Fluoro-variant: 1075705-01-9)
Molecular Formula C₇H₇IN₂O₃
Molecular Weight 294.05 g/mol
Physical State Yellow to Brown Crystalline Solid
Solubility Low in water; Soluble in DMSO, DMF, Ethyl Acetate
Calculated LogP ~2.5 (Estimated via Read-Across)
Melting Point Predicted:[1][2] 135–145 °C (Based on structural analogs)

Hazard Identification & Toxicology (Read-Across Analysis)

Since specific toxicological dossiers for the 4-iodo variant are limited, the safety profile is derived from the Read-Across Method using 4-Fluoro-2-methoxy-5-nitroaniline and 4-Iodoaniline.

GHS Classification (Derived)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)

  • Skin Sensitization: Category 1 (May cause allergic skin reaction)

  • Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Spleen - Methemoglobinemia)

  • Aquatic Toxicity: Chronic Category 3

Mechanism of Toxicity: The Nitroaniline Pathway

The primary risk stems from the metabolic activation of the nitroaniline core.

  • Absorption: The compound is lipophilic (Iodine contribution) and easily penetrates the skin.

  • Bioactivation: Hepatic nitroreductases reduce the -NO2 group to a hydroxylamine (-NHOH).

  • Heme Oxidation: The hydroxylamine metabolite oxidizes Ferrous (Fe²⁺) hemoglobin to Ferric (Fe³⁺) methemoglobin, which cannot transport oxygen.

Visualization: Metabolic Activation & Toxicity Pathway

ToxicityPathway Compound 4-Iodo-2-methoxy- 5-nitroaniline Liver Hepatic Metabolism (CYP450 / Nitroreductase) Compound->Liver Dermal/Oral Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Reduction RBC Erythrocyte (Hemoglobin Fe2+) Metabolite->RBC Redox Cycling MetHb Methemoglobin (Fe3+) + Hypoxia RBC->MetHb Oxidation

Figure 1: The metabolic pathway leading to methemoglobinemia. The lipophilic nature of the iodo-analog facilitates the initial absorption step.

Risk Management & Exposure Controls

Engineering Controls
  • Primary Barrier: All handling of the solid powder must occur within a Class II Biological Safety Cabinet (BSC) or a chemically rated Fume Hood with HEPA filtration.

  • Static Control: Use anti-static weighing boats and ionizing fans, as nitroanilines can be electrostatically charged and dispersible.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 or P100 Respirator (if outside hood)Prevents inhalation of dust particulates.
Dermal Double Nitrile Gloves (0.11 mm min)Iodine-substituted aromatics can permeate standard latex.
Ocular Chemical Splash GogglesProtects against corneal staining and irritation.
Body Tyvek® Lab Coat / Sleeve CoversPrevents accumulation on personal clothing.

Experimental Protocol: Safe Handling & Solubilization

Context: This compound is often used as the electrophile in Suzuki couplings to attach the aniline core to a heteroaryl scaffold (e.g., pyrimidine or indole).

Protocol: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock solution while minimizing dust exposure.

  • Preparation:

    • Calculate mass required:

      
       for 
      
      
      
      of
      
      
      solution.
    • Pre-weigh the vial empty to avoid taring the balance with the open compound.

  • Weighing (Inside Hood):

    • Transfer ~30 mg of 4-Iodo-2-methoxy-5-nitroaniline into a tared amber glass vial (Iodine bonds are light-sensitive).

    • Record exact mass.

  • Solubilization:

    • Add Dimethyl Sulfoxide (DMSO) to achieve exactly

      
      .
      
    • Calculation:

      
      .
      
    • Vortex for 30 seconds. The solution should be clear yellow/orange.

  • Storage:

    • Store at -20°C.

    • Stability Warning: Use within 3 months. Iodine-carbon bonds can be labile; check for darkening (iodine liberation) before use.

Visualization: Safety Decision Matrix

SafetyMatrix Start Start: Handling 4-Iodo-2-methoxy-5-nitroaniline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/Solvent) State->Liquid ActionSolid REQ: Fume Hood + Double Gloves Avoid Static Solid->ActionSolid ActionLiquid REQ: Splash Goggles Check for Iodine Leaching (Darkening) Liquid->ActionLiquid Disposal Disposal: High Temp Incineration (Halogenated Waste) ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision matrix for handling procedures based on physical state.

Emergency Response Protocols

First Aid
  • Inhalation: Move to fresh air immediately. If lips/fingernails turn blue (cyanosis), administer oxygen and seek medical attention for methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Rinse with water for 15 minutes.

Spill Cleanup
  • Evacuate the immediate area.

  • Don PPE: Double gloves, goggles, P100 respirator.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or an absorbent pad (if solution).

  • Neutralize: Wipe area with a dilute surfactant (soap water).

  • Disposal: Place all waste in a "Halogenated Organic Waste" container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57429072, 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • Finlay, M. R., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations.[3] Journal of Medicinal Chemistry.[4] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Nitroaniline Derivatives.[1][2] Retrieved from [Link]

Sources

Exploratory

4-Iodo-2-methoxy-5-nitroaniline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

An In-depth Review of Synthesis, Properties, and Applications of a Key Aromatic Intermediate Abstract 4-Iodo-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of Synthesis, Properties, and Applications of a Key Aromatic Intermediate

Abstract

4-Iodo-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its molecular architecture, featuring an aniline backbone substituted with a methoxy, a nitro, and an iodo group, presents a unique combination of electronic and steric properties. This guide provides a detailed exploration of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and applications, with a particular focus on its role as a versatile building block in the development of complex molecules for the pharmaceutical and materials science sectors.

Physicochemical and Spectroscopic Profile

The inherent properties of 4-Iodo-2-methoxy-5-nitroaniline dictate its handling, reactivity, and analytical characterization. These key characteristics are summarized below.

PropertyValue
Molecular Formula C₇H₇IN₂O₃
Molecular Weight 294.05 g/mol
Appearance Typically a yellow or orange to red crystalline solid
Melting Point Data not consistently available; related compounds have melting points in the range of 115-150°C[1]
Solubility Generally insoluble or slightly soluble in water; soluble in organic solvents like methanol, ethyl acetate, and dichloromethane[2][3]
CAS Number 19159-57-6
Spectroscopic Data

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of 4-Iodo-2-methoxy-5-nitroaniline. While a full experimental dataset is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine (-NH₂) protons, and the methoxy (-OCH₃) protons. The aromatic protons will appear as singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts influenced by the electronic effects of the substituents. The amine protons will likely appear as a broad singlet, and the methoxy protons as a sharp singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts will reflect the electronic environment of each carbon, with the carbon atom attached to the iodine showing a characteristic upfield shift compared to its non-iodinated counterpart.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (-NO₂) (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively), and C-O stretching of the methoxy ether (around 1200-1270 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 294. A characteristic isotopic pattern for iodine will be observed. Fragmentation patterns will likely involve the loss of the nitro group, methoxy group, or other small fragments.

Synthesis and Purification

The preparation of 4-Iodo-2-methoxy-5-nitroaniline typically involves the direct iodination of a suitable precursor, 2-methoxy-5-nitroaniline. The choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield.

Synthesis_Workflow cluster_synthesis Synthesis cluster_downstream Purification & Analysis Start 2-Methoxy-5-nitroaniline Reaction Iodination Reaction Start->Reaction Iodinating Agent (e.g., K[ICl₂], NaIO₄/H₂O₂) Product Crude 4-Iodo-2-methoxy-5-nitroaniline Reaction->Product Work-up (Quenching, Extraction) Purification Column Chromatography / Recrystallization Product->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis Final Pure Product Analysis->Final

Caption: General workflow for the synthesis and purification of 4-Iodo-2-methoxy-5-nitroaniline.

Detailed Experimental Protocol: Iodination of 2-Methoxy-5-nitroaniline

This protocol is adapted from established methods for the iodination of activated aromatic rings.[1][6][7]

Materials and Reagents:

  • 2-Methoxy-5-nitroaniline

  • Potassium dichloroiodate (K[ICl₂]) or an alternative iodinating system like Sodium periodate (NaIO₄)/Hydrogen peroxide (H₂O₂)/Sulfuric acid (H₂SO₄)[6]

  • Methanol or Aqueous Ethanol

  • Water

  • Sodium thiosulfate solution (for quenching)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-methoxy-5-nitroaniline (1.0 equivalent) in a suitable solvent such as methanol or aqueous ethanol.

  • Reagent Preparation: Separately prepare a solution of the iodinating agent. For instance, an aqueous solution of potassium dichloroiodate (K[ICl₂]) can be used.[1][7]

  • Reaction: Add the iodinating agent solution dropwise to the stirred solution of the starting material at room temperature or a slightly elevated temperature (e.g., 50°C) as determined by the chosen method.[6][7] The rationale for controlled addition is to manage the reaction rate and prevent potential side reactions.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an oxidizing agent was used, quench the excess reagent by adding a saturated solution of sodium thiosulfate until the color of iodine disappears.

    • If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-Iodo-2-methoxy-5-nitroaniline.[1][7]

Reactivity and Applications in Drug Development

The unique arrangement of functional groups in 4-Iodo-2-methoxy-5-nitroaniline makes it a valuable and reactive intermediate. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitro and iodo groups dictates its chemical behavior.

Reactivity cluster_groups Functional Groups & Their Influence cluster_reactions Key Chemical Transformations center_node 4-Iodo-2-methoxy-5-nitroaniline Amino Amino (-NH₂) - Nucleophilic - Directing group center_node->Amino Nitro Nitro (-NO₂) - Strongly electron-withdrawing - Can be reduced center_node->Nitro Iodo Iodo (-I) - Excellent leaving group - Enables cross-coupling reactions center_node->Iodo Methoxy Methoxy (-OCH₃) - Electron-donating center_node->Methoxy Diazotization Diazotization of Amino Group Amino->Diazotization NaNO₂/HCl Reduction Reduction of Nitro Group Nitro->Reduction e.g., SnCl₂/HCl Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Iodo->Coupling Pd-catalyzed

Caption: Reactivity profile of 4-Iodo-2-methoxy-5-nitroaniline highlighting its key functional groups.

Role as a Synthetic Building Block

The iodo-substituent is particularly significant as it serves as a handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This makes iodoanilines, in general, crucial building blocks in pharmaceutical manufacturing for the synthesis of Active Pharmaceutical Ingredients (APIs).[8][9][10]

For instance, related fluoro-substituted analogs like 4-fluoro-2-methoxy-5-nitroaniline are key starting materials in the synthesis of complex drugs such as Osimertinib, a medication used to treat non-small cell lung cancer.[3][11] While direct examples for 4-Iodo-2-methoxy-5-nitroaniline are less common in the searched literature, its structural similarity suggests its potential in synthesizing analogous complex heterocyclic systems.

Further Transformations
  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding a substituted diamine. This transformation opens up pathways to a wide range of heterocyclic compounds, such as benzimidazoles, which are common scaffolds in medicinal chemistry.

  • Modification of the Amino Group: The primary amine can undergo diazotization followed by Sandmeyer-type reactions to introduce other functionalities. It can also be acylated or alkylated to further modify the molecule's properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Iodo-2-methoxy-5-nitroaniline.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Avoid formation and inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing.[12][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, gloves, and a lab coat.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][15] Keep away from incompatible materials such as strong oxidizing agents and acids.[12]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]

Conclusion

4-Iodo-2-methoxy-5-nitroaniline is a valuable, multi-functionalized intermediate in organic synthesis. Its strategic combination of reactive sites—an iodo group for cross-coupling, a nitro group for reduction and further elaboration, and an amino group for diazotization or acylation—provides chemists with a versatile platform for constructing complex molecular architectures. While its direct applications are still emerging, the principles of its reactivity and synthesis are well-grounded in the broader context of substituted anilines, making it a compound of significant interest for researchers in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Publishing. Retrieved from [Link]

  • Molequle. (2025, August 8). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (2017, April 24). (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP2243767A1 - Process for the iodination of aromatic compounds.
  • Sarex. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved from [Link]

  • PubMed. (2001, October 15). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). Exploring the Chemical Properties and Applications of 4-Iodoaniline in Research. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 4-(Methoxymethoxy)-2-nitroaniline Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • ANGCHEN Co., Ltd. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]

Sources

Foundational

potential research applications of 4-Iodo-2-methoxy-5-nitroaniline

An In-Depth Technical Guide to the Research Applications of 4-Iodo-2-methoxy-5-nitroaniline Foreword: Unveiling a Versatile Synthetic Scaffold In the landscape of modern chemical synthesis, the strategic value of a molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Research Applications of 4-Iodo-2-methoxy-5-nitroaniline

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern chemical synthesis, the strategic value of a molecule is often defined by the versatility of its functional groups. 4-Iodo-2-methoxy-5-nitroaniline is a compound that, by its very design, presents a compelling platform for synthetic innovation. It features an electron-rich aniline core, modulated by the interplay of an electron-donating methoxy group and a potent electron-withdrawing nitro group. Crucially, the presence of an iodine atom at a strategic position transforms this molecule from a mere substituted aniline into a powerful and versatile building block. The iodo-substituent serves as a highly efficient synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will not only detail the fundamental properties and synthesis of 4-Iodo-2-methoxy-5-nitroaniline but will also explore its vast, and largely untapped, potential as a key intermediate in the synthesis of complex heterocyclic systems and novel pharmaceutical agents. We will delve into the causality behind experimental choices, providing actionable protocols and logical workflows to empower your research and development endeavors.

Core Molecular Profile and Physicochemical Properties

4-Iodo-2-methoxy-5-nitroaniline is a polysubstituted aromatic amine whose reactivity is governed by the unique electronic and steric arrangement of its functional groups. The amino and methoxy groups act as ortho, para-directing activators, while the nitro group is a strong deactivating meta-director. The iodine atom provides a key site for synthetic modification.

Table 1: Physicochemical Properties of 4-Iodo-2-methoxy-5-nitroaniline and Related Analogs

PropertyValue (4-Iodo-2-methoxy-5-nitroaniline)Reference / Analog
Molecular FormulaC₇H₇IN₂O₃-
Molecular Weight294.05 g/mol -
AppearanceExpected to be a yellow to orange crystalline solidBased on analogs like 2-Iodo-5-nitroaniline and 4-Methoxy-2-nitroaniline[1][2]
Melting PointNot experimentally determined; expected >100 °C2-Iodo-5-nitroaniline: 105 °C; 4-Methoxy-2-nitroaniline: 121.5 - 127.5 °C[1][2]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSOCommon for nitroaniline derivatives[3][4]
pKa (of NH₃⁺)Estimated to be low (<2) due to the strong electron-withdrawing effect of the nitro and iodo groupsThe pKa of 4-nitroaniline is ~1.0

The molecule's structure is primed for selective transformations. The amino group can be acylated or diazotized, the nitro group can be reduced to an amine, and the iodo group can participate in a wide array of coupling reactions. This multi-functionality is the cornerstone of its research potential.

Caption: Molecular structure of 4-Iodo-2-methoxy-5-nitroaniline.

Synthesis and Characterization Protocol

The synthesis of 4-Iodo-2-methoxy-5-nitroaniline is not widely documented, but a logical and efficient pathway can be designed from readily available starting materials. A common strategy involves the protection of the amine, followed by sequential nitration and iodination, and subsequent deprotection. An alternative, and perhaps more direct, route begins with 2-methoxy-5-nitroaniline.

G cluster_info Synthetic Workflow start 2-Methoxy-5-nitroaniline step1 Iodination (e.g., I₂, NaHCO₃ or NIS) start->step1 Step 1 product 4-Iodo-2-methoxy-5-nitroaniline step1->product Step 2 info A direct iodination is proposed. The electron-donating NH₂ and OCH₃ groups activate the ortho position (C4) for electrophilic aromatic substitution.

Caption: Proposed synthetic workflow for 4-Iodo-2-methoxy-5-nitroaniline.

Protocol 2.1: Synthesis via Direct Iodination

This protocol is adapted from standard procedures for the iodination of activated anilines.[5]

Materials:

  • 2-Methoxy-5-nitroaniline

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-methoxy-5-nitroaniline in a minimal amount of ethanol.

  • Buffering: Add an aqueous solution of sodium bicarbonate (2.5 equivalents). This neutralizes the HI byproduct, driving the reaction forward.

  • Iodination: To the stirring suspension, add powdered iodine (1.1 equivalents) portion-wise over 30 minutes at room temperature. The reaction mixture will darken significantly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of excess iodine dissipates.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield the desired 4-Iodo-2-methoxy-5-nitroaniline as a solid.

Characterization
  • ¹H NMR: Expect signals for two aromatic protons (as singlets or doublets with small coupling constants), the methoxy group protons (singlet, ~3.9-4.1 ppm), and the amine protons (broad singlet).

  • ¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching (two bands, ~3300-3500), asymmetric and symmetric NO₂ stretching (~1500-1530 and ~1330-1350), and C-O-C stretching (~1250).

  • Mass Spectrometry (HRMS): The calculated mass for [M+H]⁺ should be confirmed to verify the molecular formula.

Core Research Application: A Scaffold for Medicinal Chemistry

The true potential of 4-Iodo-2-methoxy-5-nitroaniline lies in its utility as a versatile intermediate for constructing complex molecules, particularly in the realm of drug discovery.[6][7] Its functional groups offer a logical sequence for elaboration.

Application in Suzuki-Miyaura Cross-Coupling

The aryl iodide is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. This allows for the introduction of a wide variety of aryl or heteroaryl substituents at the C4 position, rapidly building molecular complexity.

Causality: The C-I bond is the most reactive of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and broader substrate scope compared to aryl bromides or chlorides.

Start 4-Iodo-2-methoxy-5-nitroaniline Coupling Suzuki Coupling Start->Coupling Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Product Diaminobiaryl Scaffold (Precursor for Heterocycles) Reduction->Product

Caption: Workflow for generating complex scaffolds from 4-Iodo-2-methoxy-5-nitroaniline.

Protocol 3.1: Synthesis of a Biaryl Scaffold via Suzuki Coupling

Materials:

  • 4-Iodo-2-methoxy-5-nitroaniline (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 4-Iodo-2-methoxy-5-nitroaniline, the arylboronic acid, and potassium carbonate.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent & Catalyst: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Advanced Application: Synthesis of Heterocyclic Systems

Many approved medications contain heterocyclic fragments, making their synthesis a central theme in medicinal chemistry.[8] The diaminobiaryl scaffold produced in the workflow above is an excellent precursor for various fused heterocyclic systems.

Benzimidazole Synthesis

Upon reduction of the nitro group, the resulting ortho-phenylenediamine derivative can be readily cyclized with various one-carbon electrophiles (aldehydes, carboxylic acids, etc.) to form a benzimidazole ring system. Benzimidazoles are privileged structures found in numerous bioactive compounds.

Example Pathway:

  • Nitro Reduction: The biaryl intermediate from Protocol 3.1 is treated with a reducing agent like tin(II) chloride in concentrated HCl or catalytic hydrogenation (H₂/Pd-C) to selectively reduce the nitro group to an amine.

  • Cyclization: The resulting diamine is then reacted with an aldehyde in a solvent like ethanol under reflux. An oxidant (like air or a mild oxidizing agent) facilitates the final aromatization to the benzimidazole core.

This modular approach—Suzuki coupling followed by nitro reduction and cyclization—allows for the rapid generation of diverse libraries of substituted benzimidazoles for biological screening. The initial choice of arylboronic acid and the final choice of aldehyde dictate the substitution pattern on the final molecule, making this a powerful strategy for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

4-Iodo-2-methoxy-5-nitroaniline is far more than a simple substituted aniline; it is a strategically designed synthetic intermediate with significant potential. Its true value is realized when its functional groups are exploited in a logical synthetic sequence. The ability to perform selective cross-coupling at the iodo position, followed by transformation of the nitro group, opens a gateway to complex molecular architectures, particularly those relevant to medicinal chemistry and drug discovery.[6][7] As researchers continue to seek novel scaffolds for targeting complex diseases, versatile and multi-functional building blocks like 4-Iodo-2-methoxy-5-nitroaniline will remain at the forefront of chemical innovation.

References

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  • ResearchGate. (2017). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions.
  • Benchchem. (2025).
  • Mahajan, N. D., & Jain, N. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • Benchchem. (2025). A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers.
  • ResearchGate. (2017). (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions.
  • Benchchem. (2025). 2-Methoxy-5-nitroaniline | 99-59-2.
  • PubMed. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions.
  • Supporting Information.
  • Mąkosza, M., & Wojciechowski, K. (2014). SYNTHESIS OF HETEROCYCLES VIA NUCLEOPHILIC SUBSTITUTION OF HYDROGEN IN NITROARENES.
  • Sarex blog. (2025).
  • Journal of Chemical and Pharmaceutical Research. (2025).
  • Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline.
  • Neo, A. G.
  • National Center for Biotechnology Information. (2025).
  • EPA. (2025). 4-(Methoxymethoxy)-2-nitroaniline Properties.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline.
  • ChemicalBook. (2023).
  • ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-nitroaniline.
  • PubChem. 2-Methoxy-5-nitroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis.
  • MedchemExpress.com.
  • springerprofessional.de. (2023).
  • MDPI. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
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  • Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • SAFETY DATA SHEET.
  • ResearchGate. (2015). (PDF)
  • Organic Syntheses. p-IODOANILINE.
  • Jay Finechem. 4-Methoxy-2-nitroaniline | 96-96-8 Manufacturer.
  • EPA. 4-Methoxy-2-nitroaniline Properties.

Sources

Exploratory

Reactivity of the Carbon-Iodine Bond in Substituted Anilines: A Technical Guide

Executive Summary: The Aniline-Iodine Paradox In medicinal chemistry, the iodoaniline scaffold represents a unique intersection of high reactivity and high interference. The Carbon-Iodine (C-I) bond is the weakest of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aniline-Iodine Paradox

In medicinal chemistry, the iodoaniline scaffold represents a unique intersection of high reactivity and high interference. The Carbon-Iodine (C-I) bond is the weakest of the standard organohalogens (~54 kcal/mol), theoretically making it the most active electrophile for transition metal catalysis. However, the presence of the electron-rich, coordinating amino group (


) introduces a competing nucleophile that can poison catalysts or quench organometallic intermediates.

This guide details the specific reactivity profile of the C-I bond in this context, providing validated protocols to harness its lability while mitigating the "poisoning" effects of the amine.

Physico-Chemical Foundation

Bond Dissociation Energy (BDE) & Lability

The reactivity of iodoanilines is governed by the weakness of the C-I bond compared to its analogs. This low BDE facilitates rapid oxidative addition (OA) to metal centers, often making the C-I insertion diffusion-controlled rather than chemically rate-limited.

Table 1: Comparative Bond Parameters in Para-Substituted Anilines

Bond TypeBond Energy (kcal/mol)Approx.[1][2][3] Relative OA Rate (

)
Primary Reactivity Mode
C-F ~116< 10⁻⁶Metabolically stable / Bioisostere
C-Cl ~811Requires specialized ligands (e.g., Buchwald)
C-Br ~68~10³Standard cross-coupling substrate
C-I ~54 > 10⁶ Rapid OA / Halogen-Metal Exchange
The Coordination Challenge

While the C-I bond promotes reaction, the


 group inhibits it. In Pd-catalyzed cycles, the nitrogen lone pair can displace phosphine ligands, forming stable, inactive Pd(II)-amine complexes.
  • Implication: Standard ligands (

    
    ) often fail.
    
  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, BippyPhos) that sterically prevent amine coordination while accelerating C-I oxidative addition.

Critical Pathway 1: Transition Metal Catalysis (Cross-Coupling)

The C-I bond is the "gold standard" for difficult couplings, such as those involving sterically hindered boronic acids or low catalyst loadings.

Mechanism & Ligand Selection

For iodoanilines, the rate-limiting step shifts from oxidative addition (which is fast due to the weak C-I bond) to transmetallation. Therefore, the catalyst system must be optimized to prevent amine binding.

Recommended Ligand Class: Dialkylbiarylphosphines (Buchwald Ligands) or Bis-pyrazole phosphines (BippyPhos).

Visualization: The Chemoselectivity Landscape

The following diagram illustrates how reaction conditions dictate whether the C-I bond undergoes Coupling, Exchange, or Deiodination.

Chemoselectivity cluster_0 Critical Control Point Iodoaniline Substituted Iodoaniline Pd_Cycle Pd(0) Catalysis (Suzuki/Heck) Iodoaniline->Pd_Cycle Pd(L)n, Base Weak C-I Bond breaks Mg_Exchange I/Mg Exchange (Knochel-Hauser) Iodoaniline->Mg_Exchange iPrMgCl·LiCl -20°C Deiodination Hydrodeiodination (Side Reaction) Iodoaniline->Deiodination H2 source Over-reduction Product_Coupled Biaryl Aniline (C-C Bond) Pd_Cycle->Product_Coupled Transmetallation & Red. Elim. Product_Funct Functionalized Aniline (E+ Trap) Mg_Exchange->Product_Funct Electrophile (E+) Trapping

Figure 1: Chemoselectivity landscape of the iodoaniline C-I bond. The weak bond allows divergent pathways based on metal choice (Pd vs. Mg).

Validated Protocol: Ligand-Enabled Suzuki Coupling

Objective: Coupling of 4-iodoaniline with phenylboronic acid without N-protection.

Reagents:

  • Substrate: 4-Iodoaniline (1.0 equiv)

  • Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: XPhos (2 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: n-Butanol/Water (4:1)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with 4-iodoaniline, phenylboronic acid, and

    
    . Seal and purge with Argon for 5 minutes. Why: Oxygen promotes homocoupling and deactivates the active Pd(0) species.
    
  • Catalyst Pre-formation: In a separate vial, dissolve

    
     and XPhos in the solvent mixture under Argon. Stir for 2 minutes until the solution turns yellow/orange. Why: Ensures ligation before the metal encounters the amine substrate.
    
  • Initiation: Syringe the catalyst solution into the reaction vial.

  • Reaction: Heat to 80°C.

  • Self-Validation Check:

    • T = 0 min: Solution is likely heterogeneous/slurry.

    • T = 30 min: Solution should clarify to a dark homogeneous phase.

    • TLC Check: Spot reaction vs. starting material (SM). Iodoaniline (SM) is less polar; the biaryl product is more polar and often fluorescent under UV (254 nm). The disappearance of the SM spot confirms C-I consumption.

  • Workup: Cool, dilute with EtOAc, wash with water.

Critical Pathway 2: Halogen-Metal Exchange

The C-I bond is sufficiently weak that it can be exchanged for a C-Metal bond (Li or Mg) faster than the metal base deprotonates the acidic


 protons (though this competition is tight).
The "Turbo-Grignard" Advantage

Traditional lithiation (n-BuLi) is too basic and will deprotonate the amine (forming a lithium amide) before exchanging the iodine. Solution: Use the Knochel-Hauser base (


). The complexation with LiCl breaks oligomers, making the reagent kinetically fast enough to exchange the Iodine at low temperatures (-20°C to 0°C) while being thermodynamically basic enough to tolerate the amine protons temporarily.
Mechanism: Radical Character

Recent studies suggest the I/Mg exchange with these reagents proceeds via a radical intermediate, facilitated by the weak C-I bond energy.

ExchangeMechanism Start Ar-I (Iodoaniline) Intermediate [Ar• ... •MgCl] Start->Intermediate SET / Halogen Atom Transfer Reagent iPrMgCl·LiCl Reagent->Intermediate Product Ar-MgCl·LiCl (Stable Grignard) Intermediate->Product Recombination Final Ar-E Product->Final + Trap Trap Electrophile (E+) (e.g., Aldehyde)

Figure 2: Iodine-Magnesium exchange mechanism via radical intermediate.

Validated Protocol: Functionalization via I/Mg Exchange

Objective: Formylation of 2-iodoaniline.

  • Setup: Flame-dry a flask under Argon.

  • Solvation: Dissolve 2-iodoaniline (1.0 equiv) in anhydrous THF. Cool to -20°C.

  • Exchange: Add

    
     (1.1 equiv) dropwise.
    
  • Self-Validation Check: Monitor the internal temperature. A slight exotherm indicates the exchange is occurring. Stir for 30 mins at -20°C.

    • Quench Test: Take an aliquot and quench with

      
      . Analyze by GC/MS. >95% conversion to deutero-aniline confirms the Grignard formation.
      
  • Electrophile Addition: Add DMF (2.0 equiv) dropwise.

  • Warm & Quench: Allow to warm to RT, then quench with sat.

    
    .
    

References

  • Bond Energies & Reactivity

    • Reactivity of Halogenoalkanes & Arenes.[2][4][5][6] (2025).[2][7] Cambridge CIE Chemistry.[2] Link

    • Bond Dissociation Energies.[3][8] (2023).[3][5] Chemistry LibreTexts. Link

  • Palladium Catalysis Protocols

    • Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Iodides.[9] (2009). Organic Chemistry Portal. Link

    • Ligand-Mediated C–Br/I Oxidative Addition.[8][10] (2020).[1] NCBI / PMC. Link

  • Halogen-Metal Exchange

    • Preparation of Functionalized Arylmagnesium Reagents via Iodine–Magnesium Exchange.[4][11] (2003). Chemical Communications.[11] Link

    • Selective Metalation and Additions (Knochel-Hauser Base). Sigma-Aldrich Technical Guides. Link

Sources

Foundational

An In-Depth Technical Guide to the Electronic Effects of Nitro and Methoxy Groups on the Aniline Ring

Abstract The modulation of electronic properties on an aromatic scaffold is a cornerstone of modern chemical and pharmaceutical sciences. Aniline, a primary aromatic amine, serves as a fundamental building block whose re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The modulation of electronic properties on an aromatic scaffold is a cornerstone of modern chemical and pharmaceutical sciences. Aniline, a primary aromatic amine, serves as a fundamental building block whose reactivity and basicity are exquisitely sensitive to the nature of its ring substituents. This guide provides a comprehensive analysis of the profound and often opposing electronic effects exerted by the nitro (–NO₂) and methoxy (–OCH₃) groups. We will dissect the interplay of inductive and resonance effects, their quantifiable impact on the pKa of the anilinium ion, and their influence on the regioselectivity of electrophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of substituent effects to inform rational molecular design and synthesis.

Foundational Principles: Inductive and Resonance Effects

The behavior of a substituted aromatic ring is governed by two primary electronic phenomena:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms. It weakens with distance. Electron-withdrawing groups (EWGs) like the nitro group exert a negative inductive effect (–I), pulling electron density from the ring. Electronegative atoms like the oxygen in a methoxy group also exert a –I effect.

  • Resonance (or Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons and lone pairs through the conjugated system of the aromatic ring. It is transmitted through the π system and is most pronounced at the ortho and para positions. Groups that donate lone pairs into the ring, like methoxy, exert a positive resonance effect (+M). Groups that pull π electrons out of the ring, like nitro, have a negative resonance effect (–M).

In aniline, the amino (–NH₂) group itself is a powerful +M donor and a moderate –I group, with the resonance effect dominating, making it a strong ring activator and an ortho, para-director. The introduction of additional substituents dramatically alters this landscape.

The Nitro Group: A Potent Electron-Withdrawing Deactivator

The nitro group is a classic and powerful electron-withdrawing group, a property that stems from both strong inductive and resonance effects.[1][2][3]

Electronic Profile of the Nitro Group
  • Negative Inductive Effect (–I): The nitrogen atom in the –NO₂ group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole that pulls electron density away from the aniline ring through the C–N sigma bond.[4][5]

  • Negative Resonance Effect (–M): The nitro group can directly participate in resonance with the aniline ring, withdrawing π-electron density. This delocalization is most effective from the ortho and para positions, creating a significant electron deficiency at these sites and placing a positive charge on the amino nitrogen.[1][3]

Figure 1: -M effect in p-nitroaniline delocalizing the N lone pair.
Impact on Basicity

The basicity of aniline is determined by the availability of the lone pair of electrons on the amino nitrogen for protonation. The potent electron-withdrawing nature of the nitro group severely diminishes this availability.

  • Mechanism of Basicity Reduction: Both the –I and –M effects pull electron density away from the amino nitrogen, effectively delocalizing the lone pair into the ring and the nitro group itself.[6][7] This reduces the nitrogen's ability to act as a Lewis base.

  • Isomeric Effects: The position of the nitro group is critical.

    • p-Nitroaniline and o-Nitroaniline: In these isomers, both the –I and –M effects are operative, leading to a dramatic decrease in basicity. The lone pair can be directly delocalized onto the nitro group through resonance.[8][9]

    • m-Nitroaniline: In the meta position, the nitro group cannot exert its –M effect on the amino group's lone pair.[10][11] Therefore, basicity is reduced only by the –I effect. This makes m-nitroaniline significantly more basic than its ortho and para counterparts.[8][12][13][14]

    • The "Ortho Effect": o-Nitroaniline is the weakest base of the three. This is attributed to the combined –I and –M effects, steric hindrance, and potential intramolecular hydrogen bonding between the –NH₂ and –NO₂ groups, which stabilizes the neutral base form.[8][13]

Impact on Electrophilic Aromatic Substitution (EAS)

While the –NH₂ group is a powerful activator, the –NO₂ group is a strong deactivator. In nitroaniline, the overall reactivity towards electrophiles is drastically reduced compared to aniline. The directing influence is determined by the interplay of these groups.

  • Deactivation: The –NO₂ group withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[1][7]

  • Directing Effects: The –NH₂ group is a powerful ortho, para-director. The –NO₂ group is a meta-director.[5] In an EAS reaction on nitroaniline, the directing effect of the strongly activating –NH₂ group dominates, directing incoming electrophiles to the positions ortho and para to itself.

The Methoxy Group: A Duality of Effects Leading to Activation

The methoxy group (–OCH₃), found in anisidines, presents a fascinating case where inductive and resonance effects are in opposition.

Electronic Profile of the Methoxy Group
  • Negative Inductive Effect (–I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the σ-bond framework.[15][16]

  • Positive Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density to the ring. This effect enriches the electron density specifically at the ortho and para positions.[15][17]

Crucially, for the methoxy group, the +M effect outweighs the –I effect , resulting in a net donation of electron density to the ring. This makes the methoxy group an overall ring activator.[18]

Figure 2: +M effect of the methoxy group enriching the ring.
Impact on Basicity

The net electron-donating character of the methoxy group influences the basicity of the amino nitrogen.

  • Mechanism of Basicity Enhancement: The +M effect pushes electron density into the ring. This increased electron density on the ring repels the lone pair on the amino nitrogen, reducing its delocalization into the ring and making it more localized and available for protonation.[15][18]

  • Isomeric Effects:

    • p-Methoxyaniline: This isomer is more basic than aniline.[6] The +M effect strongly enriches the ring, localizing the nitrogen lone pair. The –I effect is weak due to the distance.[15][17]

    • m-Methoxyaniline: This isomer is less basic than aniline.[15][16] At the meta position, the +M effect does not extend to the amino group. Therefore, only the electron-withdrawing –I effect is operative, which decreases the availability of the nitrogen lone pair.[17][18]

    • o-Methoxyaniline: This isomer is slightly less basic than aniline. Here, both the +M and –I effects are at play. Due to the short distance, the –I effect is more pronounced than in the para isomer and slightly outweighs the +M effect with respect to basicity, making it a weaker base than aniline.[15][18][19]

Impact on Electrophilic Aromatic Substitution (EAS)

Both the –NH₂ and –OCH₃ groups are activating and ortho, para-directing.

  • Activation: The methoxy group activates the ring towards electrophilic attack, making it more reactive than benzene.[20] When present with an amino group, the activation is synergistic and extremely powerful.

  • Directing Effects: Both groups direct incoming electrophiles to the ortho and para positions. The regiochemical outcome of a reaction on a molecule containing both groups depends on steric factors and the specific positions available.

Quantitative and Comparative Analysis

The qualitative effects described above can be quantified and compared directly. The pKa of the conjugate anilinium ion is an excellent measure of basicity (a higher pKa corresponds to a stronger base). Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of a substituent.[21]

Table 1: Comparison of pKa Values for Substituted Anilinium Ions
CompoundSubstituentPositionpKa of Conjugate AcidRelative Basicity vs. Aniline
Aniline–H-4.60Reference
o-Nitroaniline–NO₂ortho-0.26Much Weaker
m-Nitroaniline–NO₂meta2.47Weaker
p-Nitroaniline–NO₂para1.00Weaker
o-Methoxyaniline–OCH₃ortho4.49Slightly Weaker
m-Methoxyaniline–OCH₃meta4.23Weaker
p-Methoxyaniline–OCH₃para5.34Stronger

Source: pKa values compiled from multiple sources for consistency.[8][14][15]

Table 2: Hammett Substituent Constants (σ)
Substituentσ_meta (σ_m)σ_para (σ_p)Interpretation
Nitro (–NO₂)+0.71+0.78Strongly electron-withdrawing from both positions.[21][22]
Methoxy (–OCH₃)+0.12-0.27Inductively withdrawing from meta, but strongly resonance-donating at para.[2][21][22]

A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect relative to hydrogen.

Experimental Protocols for Verification

The electronic effects discussed can be empirically verified through standard laboratory procedures.

Protocol: Determination of Basicity via Potentiometric Titration

This protocol provides a robust method for determining the pKa of substituted anilines.

Objective: To measure the pKa of an aniline derivative in an aqueous or mixed-solvent system.

Methodology:

  • Preparation: Accurately prepare a ~0.01 M solution of the aniline derivative in a suitable solvent (e.g., 50:50 ethanol:water). Prepare a standardized ~0.1 M solution of hydrochloric acid (HCl).

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

  • Setup: Place a known volume (e.g., 50.0 mL) of the aniline solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration: Fill a burette with the standardized HCl. Add the titrant in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the reading to stabilize and record both the volume of HCl added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point (the point of rapid pH change).

  • Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the volume at the equivalence point (V_eq), which is the midpoint of the steepest part of the curve. This can be found accurately using a first or second derivative plot.

    • The half-equivalence point is V_eq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

Figure 3: Workflow for pKa determination by potentiometric titration.

Conclusion

The nitro and methoxy groups serve as exemplary models for understanding the powerful influence of substituents on the electronic character of the aniline ring. The –NO₂ group, through its combined –I and –M effects, acts as a potent deactivator and basicity-suppressing moiety. Conversely, the –OCH₃ group, dominated by its +M effect, is a net electron-donor, enhancing the ring's reactivity and, in the para position, increasing the basicity of the amine. A thorough grasp of these principles is not merely academic; it is essential for professionals in drug discovery, materials science, and synthetic chemistry who manipulate these effects to fine-tune molecular properties, control reaction outcomes, and design novel functional molecules with precision.

References

  • Filo. (n.d.). What is the ortho effect of nitro group on aniline?
  • Filo. (n.d.). Compare the basicity of aniline, 4-nitroaniline, 4-methoxyaniline and methylamine.
  • Quora. (2017, May 17). Which is more basic - ortho-, meta-, or paramethoxy anniline? Retrieved from Quora: [Link]

  • ECHEMI. (n.d.). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from Stenutz: [Link]

  • Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from Chemistry Stack Exchange: [Link]

  • ECHEMI. (n.d.). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System.
  • Filo. (2021, January 1). Decreasing order of basicity of the three isomers of nitro aniline is:..
  • Vaia. (n.d.). Explain why - m - -nitroaniline is a stronger base than. Retrieved from Vaia: [Link]

  • Vaia. (n.d.). Explain why m-nitroaniline is a stronger base than p-nitroaniline. Retrieved from Vaia: [Link]

  • Reddit. (2024, June 26). What makes Aniline more basic than O-MethoxyAniline?? Retrieved from Reddit: [Link]

  • Organic, A. (2023, August 30). Comparison of Basic Strength: Aniline, P- nitroaniline and P-toludiene | Amine | Organic. Retrieved from YouTube: [Link]

  • ECHEMI. (n.d.). Why is aniline more basic than p-nitroaniline?
  • Fomine, S., et al. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A, 106(22), 5513–5521. ACS Publications. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from Wikipedia: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from Organic Chemistry Tutor: [Link]

  • Quora. (2017, February 14). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak? Retrieved from Quora: [Link]

  • Quora. (2018, January 13). What is the affect of (NO2) group on the basicity of aniline? Retrieved from Quora: [Link]

  • ECHEMI. (n.d.). Nitration of aniline [duplicate].
  • Máximo-Canadas, M., et al. (2022). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. ChemRxiv. [Link]

  • Quora. (n.d.). M-Methoxy aniline is a stronger base than p-methoxy aniline?
  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from Chemistry Steps: [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Khan Academy. (n.d.). Nitration of Aniline. Retrieved from Khan Academy: [Link]

  • ResearchGate. (2024, August 2). Combined Experimental and Theoretical Investigation of the Electrochemical Behavior of Hydroxy‐Substituted Anils.
  • Murray, J. S., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(22), 7442–7448. ACS Publications. [Link]

  • Vaia. (n.d.). Nitroaniline ( p K a = 1.0 ) is less basic than m. Retrieved from Vaia: [Link]

  • Scribd. (n.d.). Hammett Substituent Constants Table.
  • askIITians. (2016, July 2). If there is methyl group present on ortho of anniline , then basic ch.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from BYJU'S: [Link]

  • ChemSurvival. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from YouTube: [Link]

  • ResearchGate. (n.d.). Influence of electron-donating groups on the aniline oxidative coupling reaction with promethazine.
  • Dos Santos, P. (n.d.). Electrophilic substitution (case aniline): Nitration.
  • Master Organic Chemistry. (2017, April 28). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from Master Organic Chemistry: [Link]

  • Chemistry Stack Exchange. (2021, April 20). Effect of +M and +R effect in basicity of 4-methoxy aniline.
  • Murray, J. S., et al. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline.

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Protocols & Analytical Methods

Method

The Versatile Synthon: Harnessing 4-Iodo-2-methoxy-5-nitroaniline in Modern Organic Synthesis

Introduction: A Building Block of Strategic Importance In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Strategic Importance

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Iodo-2-methoxy-5-nitroaniline emerges as a highly valuable and versatile building block, particularly in the synthesis of heterocyclic compounds and in the realm of medicinal chemistry. Its unique substitution pattern, featuring an iodo group poised for cross-coupling reactions, a nitro group that can be readily transformed into other functionalities, a nucleophilic amino group, and a directing methoxy group, provides a rich platform for a diverse array of chemical transformations.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical use of 4-Iodo-2-methoxy-5-nitroaniline. We will delve into its application in key synthetic methodologies, including the synthesis of benzimidazoles and its utilization in palladium-catalyzed cross-coupling reactions, supported by detailed, field-proven protocols.

Key Physicochemical and Reactivity Data

To effectively utilize 4-Iodo-2-methoxy-5-nitroaniline, a thorough understanding of its physical and chemical properties is essential.

PropertyValue
Molecular Formula C₇H₇IN₂O₃
Molecular Weight 294.05 g/mol
Appearance Typically a yellow to brown solid
Melting Point Approximately 135-140 °C (may vary with purity)
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents.

The reactivity of 4-Iodo-2-methoxy-5-nitroaniline is dictated by its distinct functional groups:

  • Iodo Group: An excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

  • Amino Group: A nucleophilic center that can participate in cyclization and condensation reactions.

  • Nitro Group: A strong electron-withdrawing group that can direct aromatic substitutions and can be readily reduced to an amino group, opening pathways for further functionalization.

  • Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic ring and can direct electrophilic aromatic substitution.

Application I: Synthesis of Substituted Benzimidazoles via Reductive Cyclization

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. A highly efficient method for the synthesis of 2-substituted benzimidazoles involves the one-pot reductive cyclization of an o-nitroaniline with an aldehyde.[1] 4-Iodo-2-methoxy-5-nitroaniline serves as an excellent precursor for the synthesis of 5-iodo-7-methoxybenzimidazoles, which can be further functionalized via the iodo group.

Causality of Experimental Choices:

The choice of sodium dithionite (Na₂S₂O₄) as the reducing agent is critical. It selectively reduces the nitro group to an amine in the presence of an aldehyde, initiating a cascade of reactions. The in situ generated o-diamine then condenses with the aldehyde, followed by an oxidative cyclization to furnish the benzimidazole ring system. Ethanol is a suitable solvent as it solubilizes the reactants and is relatively benign.

Experimental Protocol: Synthesis of 2-Aryl-5-iodo-7-methoxy-1H-benzimidazole

Materials:

  • 4-Iodo-2-methoxy-5-nitroaniline

  • Aryl aldehyde (e.g., benzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol (absolute)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 100 mL round-bottom flask, add 4-Iodo-2-methoxy-5-nitroaniline (1.0 mmol, 294 mg) and the chosen aryl aldehyde (1.2 mmol).

  • Add 20 mL of absolute ethanol and stir the mixture to achieve a suspension.

  • In a separate beaker, dissolve sodium dithionite (4.0 mmol, 696 mg) in 10 mL of deionized water.

  • Slowly add the aqueous sodium dithionite solution to the stirred ethanolic suspension of the aniline and aldehyde at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 50 mL of cold deionized water to the flask. The product will often precipitate out of solution.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reductive_Cyclization Start 4-Iodo-2-methoxy-5-nitroaniline + Aryl Aldehyde Reduction Reduction of Nitro Group (Na2S2O4) Start->Reduction Diamine In situ formation of 1,2-diamino intermediate Reduction->Diamine Condensation Condensation with Aldehyde Diamine->Condensation Cyclization Oxidative Cyclization Condensation->Cyclization Product 2-Aryl-5-iodo-7-methoxy-1H-benzimidazole Cyclization->Product

Caption: Reductive cyclization workflow.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The iodo substituent on 4-Iodo-2-methoxy-5-nitroaniline provides a reactive handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position, significantly expanding the molecular diversity accessible from this starting material.

A. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a bond between an aryl halide and a terminal alkyne.[2][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry.

The Sonogashira reaction typically employs a dual catalyst system: a palladium(0) complex to activate the aryl iodide and a copper(I) salt to facilitate the formation of a copper acetylide intermediate. An amine base, such as triethylamine, is used to deprotonate the terminal alkyne and to quench the hydrogen iodide formed during the reaction. The choice of a phosphine ligand for the palladium catalyst is crucial for stabilizing the active catalytic species.

Materials:

  • 4-Iodo-2-methoxy-5-nitroaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Iodo-2-methoxy-5-nitroaniline (1.0 mmol, 294 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11 mg).

  • Add 10 mL of anhydrous THF and 5 mL of triethylamine.

  • To the stirred solution, add phenylacetylene (1.2 mmol, 130 µL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Sonogashira_Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII Ar-Pd(II)-I(L2) OxAdd->PdII Transmetal Transmetalation (from Cu cycle) PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L2) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-(Phenylethynyl)-2-methoxy-5-nitroaniline RedElim->Product CuI Cu(I)X Cu_acetylide Copper Acetylide (Cu-C≡CR) CuI->Cu_acetylide Alkyne Terminal Alkyne (H-C≡CR) Alkyne->Cu_acetylide with Base Base Base (e.g., Et3N)

Caption: Simplified Sonogashira coupling mechanism.

B. Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Moieties

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.

The Suzuki-Miyaura reaction requires a palladium(0) catalyst and a base. The base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the palladium(II) intermediate. The choice of ligand, solvent, and base can significantly impact the reaction efficiency and substrate scope.

Materials:

  • 4-Iodo-2-methoxy-5-nitroaniline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine 4-Iodo-2-methoxy-5-nitroaniline (1.0 mmol, 294 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the mixture to reflux (approximately 90 °C) under an inert atmosphere for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of 4-Iodo-2-methoxy-5-nitroaniline are of significant interest in drug discovery. The ability to introduce diverse functionalities through cross-coupling reactions allows for the synthesis of compound libraries for screening against various biological targets. For instance, the anilinoquinazoline scaffold, which can be constructed from derivatives of this molecule, is a key feature of many kinase inhibitors used in cancer therapy.[5][6] The nitro group can be reduced to an amine, which can then be acylated or used in further cyclization reactions to build complex heterocyclic systems.

Conclusion

4-Iodo-2-methoxy-5-nitroaniline is a powerful and versatile building block in organic synthesis. Its strategically placed functional groups provide multiple avenues for elaboration, making it an invaluable tool for the construction of complex molecules, particularly in the synthesis of pharmacologically relevant heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to harness the full synthetic potential of this important intermediate. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

  • Yang, D., et al. (2005).
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023).
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Al-Masum, M., & Ng, D. (2014). Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Organic & Biomolecular Chemistry, 12(3), 406-409.
  • Rossi, R., et al. (2007). The Sonogashira reaction in the synthesis of 2-alkynyl-substituted N-heterocycles. Synthesis, 2007(15), 2269-2291.
  • Tykwinski, R. R. (2003). Sonogashira Coupling with Less-Reactive Halides.
  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876.
  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene.
  • BenchChem. (2025). Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals.
  • Wikipedia. (2024). Suzuki reaction.
  • Zhang, J., et al. (2012). Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4339-4351.
  • Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131.
  • Quick Company. (n.d.). Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline.
  • PubMed. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles.
  • PubMed. (2012).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Application

Application Note: High-Value Heterocyclic Synthesis Using 4-Iodo-2-methoxy-5-nitroaniline

Topic: 4-Iodo-2-methoxy-5-nitroaniline as a Building Block for Heterocyclic Compounds Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Iodo-2-methoxy-5-nitroaniline as a Building Block for Heterocyclic Compounds Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Iodo-2-methoxy-5-nitroaniline (CAS: 1381907-39-8) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its fluoro- or bromo-analogs, the presence of the iodine atom confers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), often proceeding under milder conditions with higher turnover frequencies.

Combined with the ortho-methoxy and meta-nitro functionalities, this building block offers orthogonal reactivity handles:

  • Iodine: Site-selective Pd-catalyzed coupling (reacts preferentially over Br/Cl).

  • Nitro: Precursor to amines for cyclization (benzimidazoles, quinoxalines).

  • Amine: Nucleophilic handle for amide coupling or heterocycle formation.

This guide details the strategic application of this compound in synthesizing functionalized indoles and benzimidazoles , scaffolds critical to kinase inhibitor discovery (e.g., EGFR, VEGFR targets).

Chemical Profile & Reactivity Landscape

PropertySpecificationStrategic Implication
Molecular Formula

Highly functionalized core.
Molecular Weight 294.05 g/mol Ideal fragment size (<300 Da) for Fragment-Based Drug Design (FBDD).
C-I Bond Weak (~53 kcal/mol)Primary Activation Site: Rapid oxidative addition by Pd(0).
Nitro Group Electron-WithdrawingActivates the ring for nucleophilic aromatic substitution (

) if F/Cl were present; here, it accelerates Pd-insertion into C-I.
Methoxy Group Electron-DonatingModulates solubility and lipophilicity; often mimics the "hinge-binding" motif in kinase inhibitors.

Strategic Application I: Indole Synthesis via Sonogashira Coupling

The most powerful application of this building block is the rapid construction of 2-substituted indoles. The iodine atom allows for a Sonogashira coupling with terminal alkynes, followed by a base-mediated cyclization. This route is superior to the Fischer Indole synthesis for generating diverse libraries of kinase inhibitors.

Mechanistic Pathway

The workflow involves two distinct steps that can often be telescoped into a "one-pot" procedure.

IndoleSynthesis Start 4-Iodo-2-methoxy- 5-nitroaniline Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 + Terminal Alkyne Inter Alkynyl Aniline Intermediate Step1->Inter - HI salt Step2 Cyclization (Base/Cat. Au or Cu) Inter->Step2 Intramolecular Attack Product Functionalized 7-Methoxy-4-nitroindole Step2->Product Aromatization

Caption: Pathway for converting the iodo-aniline core into a 2-substituted indole scaffold.

Detailed Protocol: Synthesis of 2-Phenyl-7-methoxy-4-nitroindole

Objective: Couple phenylacetylene with 4-Iodo-2-methoxy-5-nitroaniline and cyclize to the indole core.

Reagents:

  • Substrate: 4-Iodo-2-methoxy-5-nitroaniline (1.0 equiv, 294 mg, 1.0 mmol)

  • Alkyne: Phenylacetylene (1.2 equiv, 122 mg)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ) (0.05 equiv)
    
  • Co-Catalyst: Copper(I) Iodide (CuI) (0.02 equiv)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (5 mL) or THF (degassed)

Step-by-Step Methodology:

  • Setup (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk flask or microwave vial.

    • Add the Substrate ,

      
       , and CuI  to the flask.
      
    • Seal and purge with Argon or Nitrogen for 3 cycles (Vacuum/Gas). Crucial: Oxygen poisons the Sonogashira cycle and promotes alkyne homocoupling (Glaser coupling).

  • Solvent & Reagent Addition:

    • Add anhydrous DMF via syringe.

    • Add

      
        followed by Phenylacetylene  dropwise.
      
    • Note: The solution typically turns dark brown/black upon catalyst activation.

  • Reaction:

    • Stir at Room Temperature for 2–4 hours.

    • Why RT? The C-I bond is highly reactive. Heating (>60°C) may cause decomposition or side reactions due to the nitro group.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear; a fluorescent blue/green spot (alkynyl aniline) appears.
      
  • Cyclization (Indole Formation):

    • Option A (Spontaneous): Often, the electron-withdrawing nitro group promotes spontaneous cyclization upon heating to 60–80°C for 2 hours after the coupling is complete.

    • Option B (Catalytic): If cyclization is slow, add 5 mol%

      
       or additional CuI and heat to 80°C.
      
  • Workup:

    • Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash Column Chromatography (

      
      ). Gradient: 0-30% EtOAc in Hexanes.
      
    • Yield Expectation: 75–85%.[1]

Strategic Application II: Benzimidazole Synthesis (EGFR Kinase Core)

For Third-Generation EGFR inhibitors (e.g., Osimertinib analogs), the benzimidazole or quinoxaline core is essential. The nitro group is reduced to an amine, creating a diamine that reacts with aldehydes.

Mechanistic Pathway

Benzimidazole Start 4-Iodo-2-methoxy- 5-nitroaniline Red Reduction (Fe/NH4Cl or H2/Pd) Start->Red Chemoselective Reduction Diamine 4-Iodo-5-amino- 2-methoxyaniline Red->Diamine - 2 H2O Cycliz Condensation (R-CHO / Acid) Diamine->Cycliz + Aldehyde Final 6-Iodo-4-methoxy- Benzimidazole Cycliz->Final Oxidative Cyclization Div Late-Stage Coupling (Suzuki w/ Boronic Acid) Final->Div Library Generation

Caption: Synthesis of the benzimidazole core, preserving the Iodine for late-stage diversification.

Critical Consideration: Chemoselectivity
  • Problem: Hydrogenation (

    
    , Pd/C) often causes de-iodination  (replacing I with H), destroying the handle.
    
  • Solution: Use Iron/Ammonium Chloride (

    
    )  or Tin(II) Chloride (
    
    
    
    )
    for reduction. These methods reduce the Nitro group while preserving the C-I bond.
Protocol: Nitro Reduction Preserving Iodine
  • Dissolve 4-Iodo-2-methoxy-5-nitroaniline (1 mmol) in EtOH/Water (4:1, 10 mL).

  • Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, 325 mesh).

  • Heat to reflux (80°C) with vigorous stirring for 1–2 hours.

  • Filter hot through Celite to remove Iron sludge.

  • Concentrate the filtrate. The resulting diamine is air-sensitive (oxidation to purple/black solids); use immediately in the next cyclization step.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Sonogashira) Glaser Coupling (Homocoupling of alkyne)Ensure strict

exclusion. Degas solvents thoroughly. Add alkyne slowly.
De-iodination Over-reduction during Nitro reductionAvoid Pd/C +

. Switch to Fe/AcOH or

/HCl.
Insolubility Planar aromatic stackingUse DMF or DMAc as solvent. Mild heating (40°C) helps dissolution.
Catalyst Poisoning Free amine coordination to PdUse a bidentate ligand (e.g., dppf) or increase catalyst loading to 5-10 mol%.

References

  • Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Nitro-Group Reduction Compatibility: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Discusses halide tolerance).

  • Indole Synthesis via Alkynyl Anilines: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews.

  • EGFR Inhibitor Structural Design (Osimertinib Analogs): Yosa, J., et al. (2016). Third-Generation EGFR Inhibitors: A Review of Recent Patent Literature. Expert Opinion on Therapeutic Patents.

  • General Reactivity of 2-Methoxy-4-nitroaniline Derivatives: National Center for Biotechnology Information. PubChem Compound Summary for CID 7337, 2-Methoxy-4-nitroaniline.[2]

Sources

Method

Strategic Utilization of 4-Iodo-2-methoxy-5-nitroaniline in Next-Gen Kinase Inhibitor Synthesis

Topic: Strategic Role of 4-Iodo-2-methoxy-5-nitroaniline in Pharmaceutical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Role of 4-Iodo-2-methoxy-5-nitroaniline in Pharmaceutical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

[1][2]

Abstract

In the competitive landscape of targeted oncology therapies, 4-Iodo-2-methoxy-5-nitroaniline (CAS: 2090499-57-1) has emerged as a critical "pivot intermediate" for the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs).[1][2] While its fluoro-analog is the standard for large-scale GMP manufacturing via nucleophilic aromatic substitution (SNAr), the iodo-variant offers superior utility in Structure-Activity Relationship (SAR) exploration .[1] Its unique reactivity profile enables Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura), allowing researchers to install a broader range of pharmacophores that are inaccessible via standard SNAr chemistry.[1][2] This guide details the handling, synthetic utility, and specific protocols for leveraging this intermediate in high-value drug discovery.

Chemical Profile & Stability

Unlike its fluoro-counterpart, the iodo-derivative possesses a distinct reactivity profile driven by the weak C-I bond, making it an excellent candidate for oxidative addition by transition metals.[1]

PropertySpecificationPractical Implication
CAS Number 2090499-57-1Unique identifier for sourcing.[1][2][3]
Molecular Formula C7H7IN2O3MW: 294.05 g/mol .[3]
Appearance Yellow to brownish solidDarkens upon light exposure (liberation of I2).
Solubility DMSO, DMF, DMAcPoor solubility in non-polar solvents; requires polar aprotic media for coupling.
Reactivity High (C-I bond)Light Sensitive. Store in amber vials under Argon at 2-8°C.
Key Functionality 4-Iodo (Leaving Group)Enables Pd-catalyzed C-N and C-C bond formation.[1][2]
Key Functionality 5-Nitro (Masked Amine)Precursor to the acrylamide "warhead" via reduction.[1][2]

Synthetic Utility: The "Iodo Advantage"

In the synthesis of covalent kinase inhibitors, the choice between the 4-Fluoro and 4-Iodo intermediates dictates the synthetic strategy.[1]

  • The Fluoro Route (Manufacturing): Relies on SNAr. Limited to strong nucleophiles (primary/secondary amines). Requires high temperatures if the nucleophile is steric.

  • The Iodo Route (Discovery/SAR): Relies on Pd-Catalysis .[1][2]

    • Advantage 1: Works with weak nucleophiles (anilines, amides).

    • Advantage 2:[1] Enables Carbon-Carbon bond formation (Suzuki/Sonogashira) to replace the solubilizing tail with novel hydrophobic moieties.[1][2]

    • Advantage 3:[1] Milder reaction conditions (room temperature to 60°C) preserve sensitive functional groups.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent utility of the Iodo-intermediate compared to the standard Fluoro-route.

SynthesisPathways cluster_legend Strategic Advantage Start 4-Iodo-2-methoxy-5-nitroaniline (Versatile Scaffold) Pd Pd-Catalysis (Buchwald/Suzuki) Start->Pd Fluoro 4-Fluoro Analog (Standard Mfg) SNAr SNAr Conditions (Heat/Base) Fluoro->SNAr Prod_N C-N Coupled Products (Osimertinib Analogs) Pd->Prod_N Amines (Buchwald) Prod_C C-C Coupled Products (Novel SAR Libraries) Pd->Prod_C Boronic Acids (Suzuki) Prod_Std Standard Amine Derivatives Only SNAr->Prod_Std

Caption: Divergent synthesis pathways showing the Iodo-analog enabling both C-N and C-C bond formation, unlike the Fluoro-analog which is limited to C-N bonds.[1][2][4]

Protocol A: Buchwald-Hartwig Amination (C-N Coupling)

Application: Installing the solubilizing diamine tail (e.g., N,N,N'-trimethylethylenediamine) under mild conditions. This is preferred when the amine side chain is sterically hindered or electronically deactivated.

Materials
  • Substrate: 4-Iodo-2-methoxy-5-nitroaniline (1.0 equiv)

  • Amine: N,N,N'-trimethylethylenediamine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos or BINAP (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

  • Reagent Loading: Charge the vessel with 4-Iodo-2-methoxy-5-nitroaniline, Pd2(dba)3, Ligand, and Cs2CO3.

    • Note: Add the liquid amine after solvent addition to prevent catalyst poisoning.

  • Degassing: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes to remove dissolved O2 (critical for Pd cycle).

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

    • Monitoring: Check via LC-MS.[1] The starting material (Rt ~ X min) should disappear; product peak (M+H) will appear. The Iodo-C bond is weaker than the Fluoro-C bond, ensuring faster conversion than SNAr at lower temps.[1][2]

  • Workup: Filter the reaction mixture through a Celite pad (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate the filtrate.

  • Purification: The crude residue is typically purified via flash chromatography (DCM:MeOH:NH3 gradient) to yield the red/orange nitro-amine intermediate.

Protocol B: Suzuki-Miyaura Coupling (C-C Coupling)

Application: Creating novel analogs where the solubilizing tail is replaced by aryl or heteroaryl groups to probe the solvent-exposed region of the kinase ATP-binding pocket.[1][2]

Materials
  • Substrate: 4-Iodo-2-methoxy-5-nitroaniline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K3PO4 (3.0 equiv, 2M aq. solution)

  • Solvent: DME/Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a reaction vial, combine the iodo-substrate, boronic acid, and Pd catalyst.

  • Solvent Addition: Add the DME and aqueous K3PO4.

    • Expert Tip: The presence of water is essential for the transmetallation step in Suzuki coupling.

  • Deoxygenation: Degas rigorously (freeze-pump-thaw x3 or Argon sparge).

  • Reaction: Heat to 90°C for 12 hours.

    • Observation: The reaction color typically shifts from yellow to dark brown/black.

  • Scavenging: If Pd residues persist, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin for 2 hours before concentration.

  • Isolation: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography.

Downstream Processing: Nitro Reduction & Acrylamide Formation

Once the 4-position is functionalized, the 5-nitro group must be reduced to an aniline to install the acrylamide "warhead" (crucial for covalent binding to Cys797 in EGFR).[1][2]

Optimized Reduction Protocol (Fe/NH4Cl):

  • Why Iron? Avoids hydrogenation (H2/Pd-C) which might dehalogenate the molecule or reduce the indole ring if present.[1][2]

  • Procedure:

    • Dissolve the nitro-intermediate in EtOH/Water (3:1).

    • Add Fe powder (5.0 equiv) and NH4Cl (5.0 equiv).

    • Reflux (80°C) for 1 hour.

    • Hot filtration through Celite is mandatory to prevent iron oxides from clogging the column later.

    • The resulting aniline is unstable to oxidation; proceed immediately to acylation with acryloyl chloride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Oxidative addition failureSwitch to a more electron-rich ligand (e.g., BrettPhos) or ensure strict O2 exclusion.
Deiodination Beta-hydride elimination or reductionAvoid isopropanol/ethanol as solvents in Pd-coupling; use Dioxane or Toluene.[1][2]
Product Darkening Iodine liberation / OxidationStore all intermediates in the dark. Wash organic layers with 10% Na2S2O3 (thiosulfate) to quench free iodine.
Incomplete Reduction Catalyst poisoning (Fe)Ensure vigorous mechanical stirring; Fe powder clumps easily. Use fresh Fe powder.

Safety Information

  • Health Hazards: 4-Iodo-2-methoxy-5-nitroaniline is an irritant (H315, H319) and potentially genotoxic due to the nitroaniline moiety.[1][2] Handle in a fume hood.

  • Chemical Hazards: Incompatible with strong oxidizing agents.

  • Waste Disposal: All aqueous waste containing Palladium or Iodine must be segregated into heavy metal waste streams.

References

  • Osimertinib Synthesis & Intermediates: Finlay, M. R., et al. "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291)." Journal of Medicinal Chemistry, 2014, 57(20), 8249–8267. Link

  • Iodo-Aniline Coupling Utility: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Compound Data: BLD Pharm. "4-Iodo-2-methoxy-5-nitroaniline Product Sheet."[1] Accessed 2024. Link

  • Nitro Reduction Protocols: "Reduction of Nitroarenes using Iron/Ammonium Chloride." Organic Chemistry Portal. Link

Sources

Application

Application Note: Strategic Pd-Catalyzed Functionalization of 4-Iodo-2-methoxy-5-nitroaniline

Introduction: The "Lynchpin" Scaffold 4-Iodo-2-methoxy-5-nitroaniline (CAS: 75612-46-9) represents a high-value "lynchpin" scaffold in medicinal chemistry, particularly in the synthesis of third-generation EGFR inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lynchpin" Scaffold

4-Iodo-2-methoxy-5-nitroaniline (CAS: 75612-46-9) represents a high-value "lynchpin" scaffold in medicinal chemistry, particularly in the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs) and functionalized indoles. Its unique substitution pattern presents a specific chemoselective challenge and opportunity:

  • The Iodine (C4): A highly reactive handle for oxidative addition, facilitating C-C bond formation.

  • The Nitro Group (C5): An electron-withdrawing group (EWG) that activates the C-I bond but reduces the nucleophilicity of the ring.

  • The Free Amine (C1): A potential catalyst poison (via Pd-coordination) but also a necessary nucleophile for subsequent heterocycle ring-closure (e.g., indole formation).

This Application Note provides optimized protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, specifically tailored to overcome the electronic and steric quirks of this polysubstituted aniline.

Decision Logic & Reaction Pathways

The following flowchart illustrates the strategic divergence based on the desired end-product.

ReactionPathways Start 4-Iodo-2-methoxy- 5-nitroaniline Decision Target Architecture? Start->Decision PathA Biaryl / Heterobiaryl (Kinase Inhibitor Core) Decision->PathA Route 1 PathB Substituted Indole (Bicyclic Heterocycle) Decision->PathB Route 2 Suzuki Suzuki-Miyaura Coupling PathA->Suzuki Boronic Acid Pd(dppf)Cl2 Sono Sonogashira Coupling PathB->Sono Terminal Alkyne Pd(PPh3)2Cl2 / CuI ProdA 4-Aryl-2-methoxy- 5-nitroaniline Suzuki->ProdA InterB Alkynyl Aniline Intermediate Sono->InterB Cyclize Cu-Mediated Cyclization InterB->Cyclize In situ or Stepwise ProdB 6-Nitro-5-methoxyindole Derivative Cyclize->ProdB

Figure 1: Strategic divergence for functionalizing 4-Iodo-2-methoxy-5-nitroaniline. Route 1 targets biaryl systems common in kinase inhibitors. Route 2 leverages the ortho-amino group for indole synthesis.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Challenge: The free amine can coordinate to Palladium, deactivating the catalyst (poisoning). Solution: Use of a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), which resists displacement by the amine. The nitro group activates the C-I bond, making oxidative addition rapid.

Optimized Conditions Table
ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)High stability; resists amine coordination better than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 - 3.0 equiv)Mild enough to prevent nitro-group side reactions; effective for boronic acid activation.
Solvent 1,4-Dioxane / Water (4:1)Water is strictly required to form the reactive boronate species.
Temperature 80°C - 90°CSufficient for transmetallation without thermal decomposition of the nitro group.
Inert Gas Argon or NitrogenEssential. Oxygen promotes homocoupling of the boronic acid.
Step-by-Step Protocol
  • Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add 4-Iodo-2-methoxy-5-nitroaniline (1.0 equiv, 1.0 mmol, 294 mg) and the appropriate Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg).

  • Inerting: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent/Base Addition: Syringe in degassed 1,4-Dioxane (4 mL) followed by a degassed aqueous solution of K₂CO₃ (2M, 1.5 mL, 3.0 equiv).

  • Reaction: Heat the mixture to 85°C in an oil bath or heating block. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] The starting iodide should disappear rapidly.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Protocol B: Sonogashira Coupling (Indole Synthesis)

Challenge: Preventing "homocoupling" (Glaser coupling) of the alkyne while ensuring the amine does not interfere with the Pd/Cu cycle. Advantage: This route is the "Gold Standard" for synthesizing 5,6-substituted indoles. The amino group acts as the internal nucleophile in the second step (cyclization).

Mechanism of Action (Indole Formation)[2]
  • Coupling: The alkyne replaces the iodine (Sonogashira).

  • Cyclization: The nitrogen lone pair attacks the alkyne (activated by Cu or Pd), forming the indole ring (5-endo-dig or 6-endo-dig pathway).

Step-by-Step Protocol (One-Pot / Two-Step)

Step 1: The Coupling

  • Reagents: In a dry flask under Argon, combine:

    • 4-Iodo-2-methoxy-5-nitroaniline (1.0 equiv, 1.0 mmol).

    • Pd(PPh₃)₂Cl₂ (0.03 equiv, 21 mg).

    • CuI (0.02 equiv, 4 mg) — Note: Keep CuI loading low to minimize alkyne homocoupling.

  • Solvent: Add anhydrous THF (5 mL) and Triethylamine (TEA) (3.0 equiv).

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA) or substituted phenylacetylene (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: The electron-deficient nature of the nitro-aniline makes the iodide extremely reactive; heating is often unnecessary for this step and may cause tarring.

Step 2: The Cyclization (Indole Formation) If using TMS-acetylene to make the parent indole:

  • Add TBAF (1.0 M in THF, 2.0 equiv) directly to the reaction mixture.

  • Heat to 60°C for 2 hours. This removes the TMS group and promotes cyclization.[3] If using a substituted alkyne:

  • Add CuI (additional 10 mol%) or simply heat the mixture to 80°C in DMF (solvent swap may be required if THF boils off).

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Yield (Suzuki) Catalyst poisoning by free amine.Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase catalyst loading to 5 mol%.
Starting Material Remains Catalyst deactivation or poor solubility.Degas solvents thoroughly (freeze-pump-thaw). Switch solvent to DME (Dimethoxyethane) for higher boiling point.
Homocoupling of Alkyne Oxygen presence or excess Copper.Rigorous Argon purging. Reduce CuI to 1 mol%. Add alkyne slowly (syringe pump).
De-iodination (Product is 2-methoxy-5-nitroaniline) "Hydrodehalogenation" side reaction.Often caused by excessive heating in alcoholic solvents. Switch to aprotic solvents (Dioxane, DMF) and strictly anhydrous conditions.

References

  • General Sonogashira Indole Synthesis

    • Dai, W. M., & Guo, D. S. (2006). "One-pot synthesis of 2-substituted indoles from 2-iodoanilines via Sonogashira coupling and cyclization."[4] Tetrahedron Letters.

    • Context: Establishes the viability of the "One-Pot" method for o-iodoanilines.
  • Suzuki Coupling of Deactivated Anilines

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Context: Foundational text on base/solvent selection for difficult substr
  • Synthesis of Osimertinib Intermediates

    • Finlay, M. R. V., et al. (2014). "Discovery of AZD9291: A Potent and Selective Third-Generation EGFR Inhibitor." Journal of Medicinal Chemistry.
    • Context: Describes the handling of similar nitro/methoxy/aniline scaffolds in drug discovery.
  • Catalyst Selection Guide

    • BenchChem Application Data.
    • Context: Supports the selection of dppf ligands for sterically hindered or coordinating substr

Sources

Method

reaction mechanism of 4-Iodo-2-methoxy-5-nitroaniline in C-C bond formation

Technical Application Note: C-C Bond Formation Strategies for 4-Iodo-2-methoxy-5-nitroaniline Introduction & Structural Analysis 4-Iodo-2-methoxy-5-nitroaniline (CAS: 2090499-57-1) is a highly functionalized arene buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: C-C Bond Formation Strategies for 4-Iodo-2-methoxy-5-nitroaniline

Introduction & Structural Analysis

4-Iodo-2-methoxy-5-nitroaniline (CAS: 2090499-57-1) is a highly functionalized arene building block, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., analogs of Osimertinib). Its structure features a unique "push-pull" electronic system that dictates its reactivity in transition-metal-catalyzed cross-coupling reactions.

Electronic Environment (The "Push-Pull" System)

The molecule contains three electronically distinct substituents on the benzene core:

  • Electron Donating Groups (EDG): The Amino (-NH₂) group at C1 and Methoxy (-OMe) group at C2 strongly donate electron density into the ring via resonance (+M effect).

  • Electron Withdrawing Group (EWG): The Nitro (-NO₂) group at C5 strongly withdraws electron density via resonance (-M) and induction (-I).

  • Reactive Handle: The Iodine atom at C4 is the site of oxidative addition.

Mechanistic Implication: The C4-Iodine bond is electronically activated by the ortho-Nitro group, which lowers the electron density at C4, facilitating the oxidative addition of Palladium(0). However, the para-Amino group counteracts this by pushing electron density toward C4. Successful C-C bond formation requires a catalyst system that can overcome this electronic competition while tolerating the free amine, which acts as a potential catalyst poison.

ElectronicMap cluster_legend Reactivity Balance Core Benzene Ring NO2 5-NO2 (EWG) Withdraws e- from C2, C4, C6 Core->NO2 -M Effect Iodo 4-Iodo (Leaving Group) Site of C-C Coupling Core->Iodo Activation by ortho-NO2 NH2 1-NH2 (EDG) Donates e- to C2, C4, C6 NH2->Core +M Effect OMe 2-OMe (EDG) Donates e- to C4, C6 OMe->Core +M Effect Note Net Effect: C4 is activated for Pd(0) insertion despite the para-NH2 deactivation.

Caption: Electronic "Push-Pull" map of 4-Iodo-2-methoxy-5-nitroaniline showing competing resonance effects.

Reaction Mechanism: Palladium-Catalyzed Cross-Coupling[1]

The primary pathway for C-C bond formation with this substrate is the Suzuki-Miyaura Coupling . The mechanism proceeds through a catalytic cycle involving Pd(0)/Pd(II) species.[1]

Step 1: Oxidative Addition (Rate Determining Step)

The active catalyst, typically a coordinatively unsaturated Pd(0)L₂ species, inserts into the C-I bond.

  • Challenge: The free amine (-NH₂) can coordinate to Pd(0), forming an inactive Pd(0)L(Ar-NH2) complex ("poisoning").

  • Solution: Use of bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos ) or bidentate ligands (e.g., dppf ) prevents amine coordination and accelerates insertion into the C-I bond.

Step 2: Transmetallation

The organoboron species (activated by base) transfers its organic group (R') to the Palladium center.

  • Critical Factor: The base (e.g., K₂CO₃) plays a dual role: it activates the boronic acid to form a boronate "ate" complex and facilitates the displacement of the halide (I⁻) from the Pd(II) center.

Step 3: Reductive Elimination

The two organic fragments (Ar and R') couple to form the new C-C bond, regenerating the Pd(0) catalyst. The electron-withdrawing Nitro group at C5 accelerates this step by reducing the electron density on the metal center.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Insertion into C-I) Pd0->OxAdd Substrate Addition PdII_Ox Ar-Pd(II)-I Complex OxAdd->PdII_Ox TransMet Transmetallation (+ R-B(OH)2) PdII_Ox->TransMet Base + Boronic Acid Base Base Activation (OH- / CO3--) PdII_Trans Ar-Pd(II)-R Complex TransMet->PdII_Trans RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Regeneration Product C-C Coupled Product RedElim->Product Substrate 4-Iodo-2-methoxy- 5-nitroaniline Substrate->OxAdd

Caption: Catalytic cycle for Suzuki coupling of 4-Iodo-2-methoxy-5-nitroaniline.

Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for coupling with aryl/heteroaryl boronic acids.[2]

Reagents & Materials:

  • Substrate: 4-Iodo-2-methoxy-5-nitroaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[2]

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst oxidation).

  • Catalyst Addition: Add the Palladium catalyst (Pd(dppf)Cl₂) quickly under a positive stream of Argon. Cap the vial immediately.

  • Reaction: Heat the block to 80–90 °C for 4–12 hours. Monitor conversion by TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS.

    • Note: The starting material (Iodide) typically elutes faster than the coupled product on silica.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for introducing alkyne linkers.

Reagents:

  • Substrate: 4-Iodo-2-methoxy-5-nitroaniline (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (TEA) or Diethylamine (DEA) / DMF (1:4 ratio)

Methodology:

  • Dissolve substrate and alkyne in degassed DMF/TEA.

  • Add Pd(PPh₃)₂Cl₂ and CuI.

  • Stir at Room Temperature for 1 hour; if sluggish, heat to 50 °C.

  • Caution: Nitro groups can be sensitive to copper at high temperatures; keep mild.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free NH₂.Switch to SPhos or XPhos ligands (Buchwald precatalysts). Increase catalyst loading to 5-10 mol%.
Deiodination (Ar-H) β-Hydride elimination or solvent reduction.Ensure strictly anhydrous solvents if using hydride sources. Switch base to K₃PO₄.
Homocoupling (Ar-Ar) Oxygen presence.Rigorous degassing (freeze-pump-thaw x3).
Black Precipitate Pd aggregation (Pd black).Ligand instability. Add more ligand (e.g., PPh₃) or lower temperature.

References

  • Favalli, N., et al. (2021).[2] DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides. Frontiers in Chemistry. Retrieved from [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Laboratory-Scale Synthesis of 4-Iodo-2-methoxy-5-nitroaniline and Its Derivatives

Abstract This comprehensive guide details the laboratory-scale synthesis of 4-Iodo-2-methoxy-5-nitroaniline, a highly functionalized aromatic intermediate crucial for the development of pharmaceuticals, including kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the laboratory-scale synthesis of 4-Iodo-2-methoxy-5-nitroaniline, a highly functionalized aromatic intermediate crucial for the development of pharmaceuticals, including kinase inhibitors like Osimertinib, and as a precursor for specialized dyes.[1][2] We present two primary, validated synthetic routes: the direct iodination of 2-methoxy-5-nitroaniline and the nitration of a protected 4-iodo-2-methoxyaniline. This document provides in-depth, step-by-step protocols, mechanistic insights, characterization data, and critical safety procedures tailored for researchers, medicinal chemists, and process development scientists.

Introduction: Strategic Importance of 4-Iodo-2-methoxy-5-nitroaniline

The molecular architecture of 4-Iodo-2-methoxy-5-nitroaniline, featuring an electron-donating amino group, a methoxy substituent, and two potent electron-withdrawing groups (iodo and nitro), confers a unique and versatile reactivity profile. This trifecta of functionalities makes it an exceptionally valuable building block for constructing complex heterocyclic systems and for introducing key pharmacophores in drug discovery.[3] The strategic placement of the iodo group, in particular, allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful handle for molecular elaboration.

Mechanistic Considerations and Synthetic Strategy

The synthesis of 4-Iodo-2-methoxy-5-nitroaniline can be approached from two primary retrosynthetic pathways. The choice of strategy often depends on the availability and cost of starting materials, as well as desired regioselectivity and scalability.

  • Route A: Electrophilic Iodination. This is often the more direct route, starting from the readily available 2-methoxy-5-nitroaniline. The existing amino and methoxy groups are ortho, para-directing, and activating. However, the nitro group is a strong deactivating meta-director. The directing effects of the activating groups typically dominate, favoring iodination at the C4 position, which is para to the methoxy group and ortho to the amino group.

  • Route B: Electrophilic Nitration. This route begins with a suitably protected 4-iodo-2-methoxyaniline. The amino group must be protected (e.g., as an acetamide) to prevent oxidation during nitration and to modulate its directing strength.[2] The nitration is then directed by the ortho, para-directing methoxy and protected amino groups. Subsequent deprotection yields the target molecule.

Below is a visual representation of the strategic decision-making process for the synthesis.

Synthetic_Strategy Start Target: 4-Iodo-2-methoxy-5-nitroaniline RouteA Route A: Electrophilic Iodination Start->RouteA RouteB Route B: Electrophilic Nitration Start->RouteB StartA Start: 2-Methoxy-5-nitroaniline RouteA->StartA StartB Start: 4-Iodo-2-methoxyaniline RouteB->StartB StepA1 Iodination StartA->StepA1 StepB1 Protection (Acetylation) StartB->StepB1 Product Final Product StepA1->Product StepB2 Nitration StepB1->StepB2 StepB3 Deprotection (Hydrolysis) StepB2->StepB3 StepB3->Product

Figure 1: High-level overview of the two primary synthetic routes.

Safety Precautions and Hazard Management

The synthesis of 4-Iodo-2-methoxy-5-nitroaniline and its derivatives involves the use of hazardous materials. Strict adherence to safety protocols is mandatory.

  • Toxic and Corrosive Reagents: Handle fuming nitric acid, concentrated sulfuric acid, and iodine-based reagents with extreme caution in a well-ventilated chemical fume hood.[4][5][6] These substances are highly corrosive and can cause severe burns.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[4][6]

  • Reaction Quenching: The quenching of strong acid mixtures, particularly nitration reactions, is highly exothermic. Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat effectively.[1]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national hazardous waste regulations.[4]

Hazard ClassReagentsHandling Precautions
Corrosive/Oxidizer Fuming Nitric Acid, Conc. Sulfuric AcidUse in a certified chemical fume hood. Add reagents slowly to prevent splashing and exothermic reactions. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
Toxic/Irritant 4-Iodo-2-methoxy-5-nitroaniline, N-Iodosuccinimide (NIS)Avoid inhalation of dust and contact with skin and eyes.[5][6] Handle as a toxic substance.[5]
Flammable Organic Solvents (e.g., Ethanol, Acetic Acid, Ethyl Acetate)Keep away from ignition sources. Use in a well-ventilated area.

Table 1: Summary of key chemical hazards and handling precautions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-2-methoxy-5-nitroaniline via Direct Iodination (Route A)

This protocol is favored for its directness and atom economy. It relies on the regioselective iodination of 2-methoxy-5-nitroaniline.

Materials:

  • 2-methoxy-5-nitroaniline

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Workflow Diagram:

Protocol_1_Workflow Start Dissolve 2-methoxy- 5-nitroaniline in Acetic Acid AddNIS Portion-wise addition of NIS at room temp. Start->AddNIS Monitor Monitor reaction by TLC AddNIS->Monitor Workup Quench in ice-water Monitor->Workup Filter Filter and wash precipitate Workup->Filter Purify Recrystallize from Ethanol/Water Filter->Purify End Obtain pure 4-Iodo-2-methoxy- 5-nitroaniline Purify->End

Figure 2: Step-by-step workflow for the direct iodination protocol.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-nitroaniline (5.0 g, 29.7 mmol) in glacial acetic acid (100 mL). Stir until a clear solution is obtained.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (7.36 g, 32.7 mmol, 1.1 equiv) portion-wise over 15 minutes at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (e.g., 1:5 v/v).[3][7] The reaction is complete when the starting material spot is no longer visible.

  • Workup and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry with constant stirring. A yellow solid will precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove acetic acid and any residual succinimide.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 4-Iodo-2-methoxy-5-nitroaniline as a yellow crystalline solid. Dry the product under vacuum.

ParameterValue
Starting Material 2-methoxy-5-nitroaniline
Iodinating Agent N-Iodosuccinimide (NIS)
Solvent Glacial Acetic Acid
Typical Yield 75-85%
Appearance Yellow crystalline solid
Melting Point ~110-114 °C (literature dependent)

Table 2: Quantitative data and expected results for Protocol 1.

Protocol 2: Synthesis of Derivatives - N-Alkylation

This protocol outlines a general method for the N-alkylation of the synthesized 4-Iodo-2-methoxy-5-nitroaniline, a common step in pharmaceutical synthesis.

Materials:

  • 4-Iodo-2-methoxy-5-nitroaniline

  • Alkyl halide (e.g., Ethyl bromoacetate)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Dry Ethanol or Acetonitrile

  • Standard laboratory glassware for reflux

Procedure:

  • Setup: In a dry round-bottom flask, dissolve 4-Iodo-2-methoxy-5-nitroaniline (1.0 g, 3.4 mmol) in dry ethanol (20 mL).

  • Base Addition: Add triethylamine (0.57 mL, 4.1 mmol, 1.2 equiv) to the solution.

  • Alkylating Agent: Add the alkylating agent, for example, ethyl bromoacetate (0.41 mL, 3.7 mmol, 1.1 equiv), dropwise to the mixture.[8]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.[8]

  • Workup: After cooling, the solvent can be removed under reduced pressure. The residue is then taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-alkylated product, which can be further purified by column chromatography.

Characterization and Data Analysis

The identity and purity of the synthesized 4-Iodo-2-methoxy-5-nitroaniline should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

    • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons (two singlets or doublets in the aromatic region), a singlet for the methoxy group (~3.9-4.1 ppm), and a broad singlet for the amine protons (~4.5-5.5 ppm).

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the six aromatic carbons, with the carbon attached to the iodine showing a characteristically low chemical shift, and a signal for the methoxy carbon (~56 ppm).[7]

  • Mass Spectrometry (MS): To confirm the molecular weight (C₇H₇IN₂O₃, MW: 294.05 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7]

  • Melting Point: A sharp melting point range indicates high purity.

Conclusion

This application note provides two robust and well-characterized protocols for the synthesis of 4-Iodo-2-methoxy-5-nitroaniline. The choice between direct iodination and a protect-nitrate-deprotect sequence allows flexibility based on starting material availability and desired scale. The detailed procedures, safety information, and characterization guidelines provided herein should enable researchers to confidently synthesize this valuable intermediate and its derivatives for applications in drug discovery and materials science.

References

  • Otutu, J. O., Efurhievwe, J. O., & Ameru, M. S. U. (2012). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Oriental Journal of Chemistry, 25(4). Retrieved from [Link]

  • Wang, C., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 16(33), 6031-6035. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Method

Precision Iodination of Substituted Methoxy Anilines: A Technical Guide

Executive Summary & Strategic Rationale The iodination of substituted methoxy anilines is a pivotal transformation in the synthesis of biaryl drug candidates, particularly for Suzuki-Miyaura couplings where aryl iodides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The iodination of substituted methoxy anilines is a pivotal transformation in the synthesis of biaryl drug candidates, particularly for Suzuki-Miyaura couplings where aryl iodides exhibit superior reactivity compared to bromides or chlorides. However, the electron-rich nature of the methoxy-aniline scaffold presents a "reactivity paradox": the substrate is highly activated towards electrophilic aromatic substitution (


), leading to frequent over-iodination, oxidative polymerization (tar formation), and regioselectivity challenges.

This guide moves beyond generic textbook procedures to provide three field-validated protocols tailored for specific constraints: regiochemical precision , scalability/green chemistry , and stoichiometric control .

The Mechanistic Landscape

The amino (


) and methoxy (

) groups are both strong ortho/para activators. In 2-methoxyaniline (o-anisidine), these groups reinforce specific positions.
  • 
     Effect:  Strongest activator. Directs ortho and para.
    
  • 
     Effect:  Strong activator. Directs ortho and para.
    
  • Regioselectivity: In 2-methoxyaniline, the 4-position is para to the amino group and meta to the methoxy. Despite the meta-relationship to the methoxy group, the strong directing power of the amine usually dominates, favoring 4-iodination. However, steric hindrance and solvent effects can shift this balance.

Comparative Methodology

FeatureMethod A: NIS (Precision) Method B:

(Green/Bulk)
Method C: BTMA·ICl

(Control)
Active Species

(complexed)

(solvated)

(slow release)
Primary Utility High regioselectivity; acid-sensitive substrates.[1]Large-scale; low cost; high atom economy.Stoichiometric precision; solid handling.
Solvent System Acetonitrile (MeCN) or DMFWater/Methanol

/ MeOH
Atom Economy Low (Succinimide waste)High (Water byproduct)Moderate
Risk Profile Low (Mild conditions)Moderate (Exothermic, Oxidative)Low (Stable solid)

Detailed Protocols

Protocol A: Regioselective Iodination using N-Iodosuccinimide (NIS)

Best for: Small-to-medium scale (mg to g), complex substrates, and when avoiding oxidation of the aniline nitrogen is critical.

Mechanism & Rationale

NIS provides a reservoir of electrophilic iodine without the strong oxidizing environment of elemental iodine/peroxide. Using Acetonitrile (MeCN) as a polar aprotic solvent stabilizes the transition state. If the reaction is sluggish, a catalytic amount of Trifluoroacetic Acid (TFA) or


 activates the NIS by protonating the carbonyl oxygen, making the iodine more electrophilic.
Materials
  • Substrate: 2-Methoxy-substituted aniline (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv) - Recrystallize from dioxane/CCl4 if yellow/brown.

  • Solvent: Anhydrous Acetonitrile (0.1 M concentration)

  • Catalyst (Optional): TFA (5-10 mol%)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the methoxy aniline derivative and dissolve in Acetonitrile.
    
  • Cooling: Cool the solution to 0°C in an ice bath. Why: Lower temperature improves regioselectivity by favoring the kinetic product (para-to-amino).

  • Addition: Add NIS solid portion-wise over 15 minutes. Protect the flask from light (wrap in foil).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC (typically 2-4 hours).

    • Tip: If conversion halts at 80%, add 5 mol% TFA.

  • Quench: Pour mixture into saturated aqueous Sodium Thiosulfate (

    
    ) to reduce unreacted iodine (indicated by color change from purple/brown to clear/yellow).
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Oxidative Iodination ( )

Best for: Multi-gram to kilogram scale, cost-sensitive projects.

Mechanism & Rationale

This method generates


in situ by oxidizing iodide ions or molecular iodine. The presence of acid (

) is critical: it prevents the decomposition of

and protonates the hypoiodous acid (HOI) intermediate to form the highly reactive

species.
Materials
  • Substrate: Methoxy aniline derivative (1.0 equiv)[3]

  • Reagent: Iodine (

    
    ) (0.5 - 1.0 equiv depending on stoichiometry) or KI.
    
  • Oxidant: 30%

    
     (1.1 equiv)
    
  • Solvent: Methanol/Water (3:1 ratio)

  • Catalyst: Conc.

    
     (5-10 mol%)
    
Step-by-Step Procedure
  • Dissolution: Dissolve aniline in MeOH/Water. Add

    
     dropwise (Exothermic!).
    
  • Iodine Addition: Add solid

    
     (or KI). The solution will turn dark.
    
  • Oxidant Feed: Add

    
     dropwise via an addition funnel over 30 minutes at RT.
    
    • Critical Control Point: Do not let the temperature exceed 40°C to prevent aniline oxidation (tar formation).

  • Stirring: Stir for 4-12 hours. The dark iodine color should fade as it is consumed.

  • Precipitation: In many cases, the iodinated product precipitates out of the aqueous methanol.

  • Filtration/Extraction: Filter the solid. If no precipitate, perform standard extraction with DCM.

Protocol C: Benzyltrimethylammonium Dichloroiodate ( )

Best for: Precise stoichiometric control to prevent di-iodination.

Mechanism & Rationale

 is a stable, weighable solid that releases 

in a controlled manner. The presence of

acts as an acid scavenger, neutralizing the HCl byproduct which could otherwise protonate the aniline nitrogen and deactivate the ring.
Materials
  • Substrate: Methoxy aniline (1.0 equiv)[3]

  • Reagent:

    
     (1.0 equiv)[1][4]
    
  • Base:

    
     powder (1.1 equiv)
    
  • Solvent: Dichloromethane (

    
    ) / Methanol (2:1)
    
Step-by-Step Procedure
  • Slurry: Suspend aniline and

    
     in the solvent mixture at RT.
    
  • Addition: Add

    
     solid in one portion.
    
  • Reaction: Stir vigorously. The bright yellow color of the reagent will fade.

  • Filtration: Filter off the excess

    
     and calcium salts.
    
  • Evaporation: Concentrate the filtrate. The residue usually contains the product and the quaternary ammonium salt.

  • Isolation: Triturate with ether or perform a short silica plug filtration to remove the ammonium salt.

Visualizing the Chemistry

Reaction Mechanism: Electrophilic Aromatic Substitution

The following diagram illustrates the pathway for 2-methoxyaniline, highlighting the competition and resonance stabilization that favors the para-amino position.

IodinationMechanism cluster_regio Regioselectivity Factors Substrate 2-Methoxyaniline (Substrate) SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex Attack on I+ Electrophile Electrophile Gen. (I+ or I-Succ) Electrophile->SigmaComplex Source of I+ Deprotonation Re-aromatization (-H+) SigmaComplex->Deprotonation Product 4-Iodo-2-methoxyaniline (Major Product) Deprotonation->Product Note1 Amino group (-NH2) Stronger activator than -OMe Directs Para (Pos 4)

Caption: Mechanism of SEAr for 2-methoxyaniline. The amino group's strong donation directs the incoming iodine to the 4-position.

Decision Tree: Method Selection

MethodSelection Start Start: Iodination of Methoxy Aniline Scale What is the Scale? Start->Scale Sensitivity Is Substrate Acid/Oxidation Sensitive? Scale->Sensitivity < 10g MethodB Method B: I2 / H2O2 (Green / Low Cost) Scale->MethodB > 10g (Bulk) MethodA Method A: NIS (High Regiocontrol) Sensitivity->MethodA Yes (Sensitive) MethodC Method C: BTMA-ICl2 (Stoichiometric Control) Sensitivity->MethodC No (Robust)

Caption: Strategic workflow for selecting the optimal iodination protocol based on scale and substrate stability.

Troubleshooting & Optimization

ProblemRoot CauseSolution
"The Black Tar" Oxidation of the aniline amine to quinones/polymers.1. Lower temperature.2. Use Method A (NIS) instead of oxidative methods.3. Protect amine as acetamide (acetyl protection) then iodinate.
Low Conversion Deactivation of ring by protonation (Aniline

Anilinium).
Add a base buffer (

,

) or use Method C. Avoid strong excess of acid.
Di-iodination High reactivity of product; excess reagent.1. Use exactly 0.95-1.0 equiv of reagent.2. Slow addition (dropwise).3. Use

for better control.
Purple Product Trapped Iodine (

).
Wash organic layer thoroughly with 10%

(Thiosulfate) until color persists as pale yellow/clear.

Safety & Handling (E-E-A-T)

  • Iodine (

    
    ):  Corrosive and sublimes. Weigh in a fume hood. Causes severe staining.
    
  • NIS: Store in the fridge. Decomposes to release

    
     upon prolonged light exposure.
    
  • Acetonitrile: Toxic and flammable.

  • Waste Disposal: All aqueous washes containing iodine/thiosulfate must be disposed of as halogenated waste.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. Link

  • Iskra, J., Stavber, S., & Zupan, M. (2004).[6][7] Halogenation of Organic Compounds in Ionic Liquids; Ionic Liquid Dependent Iodination of Methyl Aryl Ketones and Activated Aromatics. Synthesis, 2004(11), 1869–1873. Link

  • Kajigaeshi, S., Kakinami, T., Yamasaki, H., Fujisaki, S., & Okamoto, T. (1988). Halogenation using Quaternary Ammonium Polyhalides.[8] VII. Iodination of Aromatic Amines by Use of Benzyltrimethylammonium Dichloroiodate(1-). Bulletin of the Chemical Society of Japan, 61(2), 600–602. Link

  • Monnereau, L., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of Organic Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: Experimental Setup for the Nitration of Substituted Anilines

Introduction: The Challenge and Strategy of Aniline Nitration The introduction of a nitro (-NO₂) group onto an aromatic ring is a cornerstone of synthetic organic chemistry, providing a versatile functional group that is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Strategy of Aniline Nitration

The introduction of a nitro (-NO₂) group onto an aromatic ring is a cornerstone of synthetic organic chemistry, providing a versatile functional group that is a precursor to amines, diazonium salts, and other functionalities crucial in the development of dyes, pharmaceuticals, and functional materials.[1][2] However, the direct nitration of aniline and its derivatives is fraught with challenges.

The primary difficulties arise from the dual nature of the amino (-NH₂) group. It is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[3][4] This high reactivity, however, can lead to undesirable outcomes under the harsh, acidic conditions of typical nitration reactions (e.g., using a mixture of concentrated nitric and sulfuric acids). These challenges include:

  • Oxidation: The amino group is easily oxidized by nitric acid, leading to the formation of complex, often tarry, byproducts and a significant reduction in the yield of the desired nitroaniline.[1]

  • Loss of Regiocontrol: In a strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-directing and strongly deactivating group, fundamentally altering the desired regiochemical outcome of the reaction.[4][5]

  • Over-nitration: The high reactivity of the aniline ring can lead to the introduction of multiple nitro groups.[6]

To circumvent these issues, the most reliable and widely adopted strategy involves the temporary "protection" of the amino group.[1][7] By converting the highly activating amino group into a less reactive amide, specifically an acetamido group (-NHCOCH₃), its reactivity is moderated. The acetamido group is still an ortho-, para-directing activator, but its bulkiness sterically hinders ortho-substitution, favoring the formation of the para-nitro product.[8] Following nitration, the acetyl protecting group is readily removed by hydrolysis to yield the target nitroaniline.[9]

This guide provides detailed protocols for the successful nitration of anilines via this protective group strategy, alongside a discussion of alternative methods and critical safety considerations.

Core Workflow: Protection-Nitration-Deprotection

The overall experimental strategy is a three-step synthesis that ensures high yield and regioselectivity.

G cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Aniline Substituted Aniline Acetanilide Substituted Acetanilide Aniline->Acetanilide Acetylation (Acetic Anhydride) Nitroacetanilide Nitro Acetanilide Acetanilide:e->Nitroacetanilide:w Nitration (HNO₃ / H₂SO₄) Nitroaniline Substituted Nitroaniline Nitroacetanilide->Nitroaniline Hydrolysis (Acid or Base)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Iodo-2-methoxy-5-nitroaniline

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Iodo-2-methoxy-5-nitroaniline. Low yield is a frequent and multifaceted chal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Iodo-2-methoxy-5-nitroaniline. Low yield is a frequent and multifaceted challenge in this specific electrophilic aromatic substitution. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this reaction and optimize your product yield.

Troubleshooting Guide: Addressing Low Yield

This section is structured to address specific experimental outcomes and provide a logical path to identifying and resolving the root cause of low product yield.

Q1: My reaction has a low conversion rate, and I'm primarily recovering the starting material, 2-methoxy-5-nitroaniline. What are the most likely causes?

A1: Recovering a significant amount of starting material points towards issues with reaction activation or reagent efficacy. The key areas to investigate are the iodinating agent, catalytic conditions, and reaction temperature.

  • Cause 1: Iodinating Agent Quality (N-Iodosuccinimide - NIS)

    • Expertise & Experience: N-Iodosuccinimide (NIS) is an excellent electrophilic iodinating agent due to its mildness and functional group tolerance, which is crucial for a substrate with both activating (amine, methoxy) and deactivating (nitro) groups.[1] However, its effectiveness is highly dependent on its purity. NIS is light-sensitive and can decompose over time, especially with improper storage.[1][2]

    • Trustworthiness (Self-Validation): A primary visual indicator of NIS decomposition is a color change from white or off-white to orange or brown.[2] This discoloration signifies the liberation of molecular iodine (I₂), which is a much weaker iodinating agent for this substrate under these conditions.

    • Corrective Actions:

      • Use Fresh Reagent: Always use a fresh bottle of NIS from a reputable supplier, ensuring it appears as a white to slightly yellow crystalline powder.[2]

      • Proper Storage: Store NIS in a cool (2-8°C), dark, and dry environment, preferably under an inert atmosphere like nitrogen.[2]

      • Purification (If Necessary): For slightly discolored NIS, a purification can be attempted by washing the solid with a cold sodium thiosulfate solution to remove free iodine, followed by thorough drying.[2] However, for sensitive and reproducible reactions, fresh NIS is strongly recommended.

  • Cause 2: Insufficient Catalytic Activation

    • Expertise & Experience: While the aniline substrate is activated, electrophilic iodination with NIS often requires a catalyst to enhance the electrophilicity of the iodine.[1] Acid catalysts are commonly employed for the iodination of activated aromatic compounds.[3]

    • Trustworthiness (Self-Validation): A reaction that stalls without a catalyst is a strong indicator that one is needed. The mechanism involves the protonation of the NIS carbonyl group, which increases the positive charge on the iodine atom, making it a more potent electrophile.

    • Corrective Actions:

      • Introduce a Catalyst: Add a catalytic amount (e.g., 0.1-0.2 equivalents) of an acid such as trifluoroacetic acid (TFA).[3]

      • Lewis Acid Catalysis: Alternatively, certain Lewis acids can be used to activate NIS for the iodination of anilines and other electron-rich arenes.[3][4]

  • Cause 3: Suboptimal Reaction Temperature

    • Expertise & Experience: Iodination reactions are often performed at or below room temperature to control selectivity. However, if the reaction is sluggish, a moderate increase in temperature can significantly improve the rate and overall conversion.

    • Trustworthiness (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC). If after several hours at room temperature there is little to no product formation and significant starting material remains, the reaction likely requires more thermal energy.

    • Corrective Actions:

      • Gradual Heating: Gently warm the reaction mixture to 40-50°C and continue to monitor by TLC. Some NIS-mediated iodinations have been reported at higher temperatures to reduce reaction times.[2]

      • Balance Yield and Purity: Be aware that excessive heat can lead to the formation of side products. The optimal temperature will be a balance between achieving a reasonable reaction rate and maintaining high selectivity.

Troubleshooting Workflow: Low Conversion

start Low Yield: High Starting Material Recovery check_nis Step 1: Verify NIS Quality Is it white/off-white and stored correctly? start->check_nis use_fresh_nis Action: Use fresh, pure NIS. Consider purification if slightly discolored. check_nis->use_fresh_nis No check_catalyst Step 2: Check for Catalyst Was an acid catalyst (e.g., TFA) used? check_nis->check_catalyst Yes use_fresh_nis->check_catalyst add_catalyst Action: Add 0.1-0.2 eq. of acid catalyst. check_catalyst->add_catalyst No check_temp Step 3: Monitor at RT Is the reaction proceeding (TLC)? check_catalyst->check_temp Yes add_catalyst->check_temp increase_temp Action: Gradually increase temperature to 40-50°C. check_temp->increase_temp No end_node Re-run reaction and monitor. check_temp->end_node Yes increase_temp->end_node

Caption: A logical workflow for troubleshooting low conversion rates.

Q2: My reaction is messy, with multiple spots on the TLC, and the final yield of the desired product is low. What are the likely side reactions and how can I prevent them?

A2: The formation of multiple byproducts typically points to issues with over-reaction (di-iodination) or substrate/product decomposition. Gaining control over stoichiometry and reaction conditions is key.

  • Side Reaction 1: Di-iodination

    • Expertise & Experience: The starting material, 2-methoxy-5-nitroaniline, has two activating groups (methoxy and amino) that strongly direct electrophilic substitution to the ortho and para positions.[5] The primary iodination is expected at the 4-position, which is para to the amino group and ortho to the methoxy group. However, a second iodination can occur at the 6-position.

    • Trustworthiness (Self-Validation): The presence of a less polar spot on the TLC (compared to the mono-iodinated product) and mass spectrometry data showing a mass corresponding to a di-iodinated product (M+2I) would confirm this side reaction.

    • Preventative Measures:

      • Control Stoichiometry: Carefully use a molar ratio of NIS to aniline of 1.0 to 1.05. Avoid a large excess of the iodinating agent.[6]

      • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C or even -20°C). This reduces the overall reaction rate and enhances selectivity for the mono-iodinated product by favoring the most activated site.[6]

      • Slow Reagent Addition: Add the NIS (or a solution of NIS) to the reaction mixture dropwise over a period of time rather than all at once. This keeps the instantaneous concentration of the iodinating agent low, disfavoring multiple substitutions.

  • Side Reaction 2: Oxidation and Decomposition

    • Expertise & Experience: Anilines are susceptible to oxidation, which can lead to the formation of colored, often polymeric, impurities.[5] This can be exacerbated by overly acidic conditions, high temperatures, or the presence of oxidizing impurities.

    • Trustworthiness (Self-Validation): The appearance of a dark, tarry residue in the reaction flask and streaking on the TLC plate are classic signs of decomposition.

    • Preventative Measures:

      • Use Mild Conditions: Employ NIS as it is a milder iodinating agent compared to alternatives like iodine monochloride.[1]

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the sensitive aniline substrate.

      • Purify Starting Material: Ensure the starting 2-methoxy-5-nitroaniline is pure, as impurities can sometimes catalyze decomposition pathways.

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this iodination?

    • A: NIS shows good solubility and reactivity in polar aprotic solvents.[1] Acetonitrile (MeCN) and Dichloromethane (DCM) are excellent first choices. Ensure the solvent is anhydrous, as NIS can be sensitive to moisture, which can lead to inconsistent results.[2]

  • Q: How should I properly work up and purify the final product?

    • A: A standard workup procedure is crucial for isolating a clean product.

      • Quench: After the reaction is complete (as determined by TLC), quench it by adding an aqueous solution of a mild reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to destroy any unreacted NIS and iodine.[7]

      • Extraction: Extract the product into an organic solvent like ethyl acetate or DCM.

      • Wash: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.

      • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

      • Purification: The most reliable method for purification is flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or petroleum ether as the eluent.[8]

  • Q: Can I use molecular iodine (I₂) instead of NIS?

    • A: While possible, it is not recommended for achieving high yields in this specific synthesis. Simply mixing an aromatic compound with I₂ does not typically result in a reaction.[5] An oxidizing agent is required to generate a more potent electrophilic iodine species in situ.[5][9] This can lead to harsher reaction conditions and a higher potential for side products compared to the milder, more controlled reaction with NIS.

Key Reaction Parameters Summary

ParameterRecommended ConditionRationale for High YieldPotential Issue if Deviated
Iodinating Agent N-Iodosuccinimide (NIS)Mild, selective, and high functional group tolerance.[1]Decomposed NIS (brown) leads to low/no reaction.[2]
Stoichiometry 1.0-1.05 eq. NISPrevents di-iodination and minimizes waste.Excess NIS can cause over-iodination.
Catalyst 0.1-0.2 eq. TFAActivates NIS, increasing reaction rate and conversion.[3]Absence may lead to a stalled or very slow reaction.
Solvent Anhydrous MeCN or DCMGood solubility for reactants; non-reactive.Presence of water can decompose NIS.[2]
Temperature 0°C to RTBalances reaction rate with selectivity.Too high: side products; Too low: slow/no reaction.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the aniline substrate.Air can cause oxidative decomposition (tar formation).

Validated Experimental Protocol

This protocol is a synthesized methodology designed for high-yield synthesis of 4-Iodo-2-methoxy-5-nitroaniline.

Materials:

  • 2-methoxy-5-nitroaniline

  • N-Iodosuccinimide (NIS), white crystalline powder

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-methoxy-5-nitroaniline (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Add trifluoroacetic acid (0.1 eq.) to the stirred solution.

  • NIS Addition: In a separate container, dissolve NIS (1.05 eq.) in a minimum amount of anhydrous DCM. Add this solution to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). If the reaction is slow, allow it to warm to room temperature and continue stirring until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution and stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford 4-Iodo-2-methoxy-5-nitroaniline as a pure solid.

Reaction Pathway Diagram

cluster_0 Synthesis of 4-Iodo-2-methoxy-5-nitroaniline SM 2-methoxy-5-nitroaniline Pdt 4-Iodo-2-methoxy-5-nitroaniline SM->Pdt 1. NIS (1.05 eq) 2. TFA (cat.) 3. DCM, 0°C to RT

Caption: Electrophilic iodination of 2-methoxy-5-nitroaniline.

References

  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from MANAC Inc. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Retrieved from organic-chemistry.org. [Link]

  • Pharmaffiliates. (2025, August 18). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from Pharmaffiliates. [Link]

  • Bentham Science Publishers. (2025, October 9). Biomass-Derived Reaction Media Towards the Iodination of Anilines Under the Catalytic Influence of Magnetically Separable Pd@rGO-CuFe2O4. Retrieved from Bentham Science. [Link]

  • Kashima, T., et al. (2016, June 25). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. Retrieved from PMC. [Link]

  • ResearchGate. Effect of solvent on the iodination of aniline. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). Retrieved from organic-chemistry.org. [Link]

  • Wang, H., et al. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved from Royal Society of Chemistry. [Link]

  • Bull. Korean Chem. Soc. (2005). Environmental Friendly Method for the Iodination of Moderately Active Arenes. Retrieved from Korean Chemical Society. [Link]

  • Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • ResearchGate. Described procedures for iodination of anilines. Retrieved from ResearchGate. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Organic Syntheses. 2,6-DIIODO-p-NITROANILINE. Retrieved from Organic Syntheses. [Link]

Sources

Optimization

improving the selectivity of iodination in 4-Iodo-2-methoxy-5-nitroaniline synthesis

This is a specialized Technical Support Guide designed for the synthesis of 4-Iodo-2-methoxy-5-nitroaniline . This intermediate is critical in the development of third-generation EGFR inhibitors (analogous to Osimertinib...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Guide designed for the synthesis of 4-Iodo-2-methoxy-5-nitroaniline . This intermediate is critical in the development of third-generation EGFR inhibitors (analogous to Osimertinib scaffolds) where the iodine handle is required for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) rather than the standard S_NAr displacement used with the fluoro-analog.

Current Status: Operational Topic: Regioselectivity & Yield Optimization in Electrophilic Iodination Audience: Medicinal Chemists / Process Development Scientists[1]

Diagnostic Decision Matrix

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Analyze LCMS/NMR of Crude Q1 Is the Starting Material (SM) consumed? Start->Q1 Issue_Reactivity Issue: Low Reactivity (Electron-poor ring) Q1->Issue_Reactivity No (SM remains) Q2 Major Impurity Profile? Q1->Q2 Yes Sol_AcidCat Action: Add TFA catalyst or switch to ICl/AcOH Issue_Reactivity->Sol_AcidCat Issue_Regio Issue: Regioselectivity (6-Iodo isomer dominant) Q2->Issue_Regio Wrong Isomer Issue_Poly Issue: Over-iodination (4,6-Diiodo species) Q2->Issue_Poly M+126 x 2 Issue_Ox Issue: Oxidation/Tarring (Aniline oxidation) Q2->Issue_Ox Complex Baseline Sol_Temp Action: Lower Temp (-10°C) Switch to NIS/MeCN Issue_Regio->Sol_Temp Sol_Stoich Action: Strict 0.95 eq. Iodinating agent Slow addition Issue_Poly->Sol_Stoich Sol_Protect Action: Switch to Acetamide Protection Route Issue_Ox->Sol_Protect

Figure 1: Diagnostic logic for identifying the root cause of synthetic failure in aniline iodination.

Technical Deep Dive: The Selectivity Paradox

The Mechanistic Challenge

The synthesis of 4-Iodo-2-methoxy-5-nitroaniline presents a classic "Push-Pull" conflict in Electrophilic Aromatic Substitution (EAS).

  • Activators: The -NH₂ (C1) and -OMe (C2) groups are electron-donating.[1][2]

  • Deactivator: The -NO₂ (C5) group is strongly electron-withdrawing.[2]

  • The Conflict:

    • -NH₂ directs ortho/para. The para position is C4 (Target).[1] The ortho position is C6 .

    • -OMe directs ortho/para. The para position is C6 (Impurity).[1]

    • Sterics: The target position (C4 ) is flanked by the bulky Nitro group (-NO₂), creating significant steric hindrance compared to C6 , which is less hindered.[1][2]

Why you get the wrong isomer (6-Iodo): While the amino group is a stronger activator than the methoxy group (favoring C4), the steric bulk of the nitro group at C5 often pushes the incoming electrophile to C6. Furthermore, if the reaction conditions are too acidic, the amine may partially protonate, deactivating its directing power and allowing the -OMe group to dominate, directing exclusively to C6.[1][2]

Data Summary: Reagent Performance
MethodReagent SystemSelectivity (4-I vs 6-I)YieldPrimary Risk
A I₂ / NaHCO₃ / H₂OLow<30%Low reactivity due to nitro-deactivation.[2]
B ICl / AcOHModerate50-60%Over-iodination & Oxidation (Tarring).[1][2]
C NIS / TFA / MeCN High 75-85% Recommended Balance of activity/selectivity.
D I₂ / Ag₂SO₄High60-70%High cost, difficult purification.[1]

Optimized Protocols

Protocol A: High-Selectivity Method (Recommended)

System: N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) catalysis.[1][2] Mechanism: TFA activates NIS, generating a reactive iodine species without the harsh oxidative environment of ICl.[1]

Step-by-Step:

  • Dissolution: Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).

    • Note: DMF can be used for solubility, but MeCN often provides better regiocontrol at lower temperatures.[1][2]

  • Catalyst: Add Trifluoroacetic acid (TFA) (0.1 - 0.2 eq).[1][2]

    • Why: The nitro group deactivates the ring. Acid catalysis is required to activate the NIS, but too much acid will protonate the amine and kill regioselectivity.

  • Addition: Cool the solution to -10°C . Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 1 hour.

    • Critical: Keep dark.[1] Iodine species are photosensitive.[1]

  • Monitoring: Stir at -10°C to 0°C for 4–6 hours. Monitor by HPLC/UPLC.

    • Endpoint: Stop when SM < 2%.[1] Do not chase conversion if di-iodo starts forming.[2]

  • Workup: Quench with 10% aq. Sodium Thiosulfate.[1] Extract with EtOAc.[1][3][4] Wash with Brine.[1]

Protocol B: The "Protection" Strategy (If Protocol A fails)

If steric hindrance at C4 is insurmountable due to the specific conformation of your substrate, you must alter the sterics of the amine.

  • Protection: React starting aniline with Ac₂O/AcOH to form N-(2-methoxy-5-nitrophenyl)acetamide .

  • Iodination: Treat the acetamide with ICl in AcOH.

    • Logic: The acetyl group is bulky. It effectively blocks C6 (ortho to the nitrogen), forcing the iodine to C4 despite the nitro group.[1]

  • Deprotection: Hydrolyze with HCl/EtOH to yield the free amine.

Troubleshooting FAQs

Q: I am seeing a large amount of the 6-iodo isomer. How do I fix this? A: This indicates that the -OMe directing effect is competing too strongly, or the amine is protonated.

  • Check pH: If using Method A, reduce the amount of TFA. If the amine is protonated (ammonium), it becomes a meta-director (relative to itself), which deactivates C4 and C6, but the -OMe (para to C6) will take over.[1][2]

  • Switch Solvent: Change from DMF to MeCN or DCM. Non-polar solvents often enhance the ortho-directing effect of the amine (via H-bonding with the reagent), favoring C6. However, for para-selectivity (C4), polar aprotic solvents are generally better.[1]

Q: The reaction turns into a black tar (decomposition). A: Free anilines are easily oxidized by iodine sources, especially ICl.[1][2]

  • Immediate Fix: Switch to NIS (Protocol A) . It is a much milder oxidant than Iodine Monochloride.[1]

  • Alternative: Perform the reaction under an inert atmosphere (Nitrogen/Argon) and exclude light.[1]

Q: Reaction stalls at 50% conversion. A: The product (iodo-aniline) is less reactive than the starting material, but the accumulation of acid (succinimide byproduct or HCl) might be stalling the kinetics.

  • Fix: Do not add heat.[1] Heating electron-poor anilines with iodine usually leads to decomposition. Instead, add another 0.1 eq of TFA or extend reaction time.

Q: Can I use the 4-Fluoro analog and do a Finkelstein reaction? A: Generally, No . Nucleophilic aromatic substitution (replacing F with I) on this scaffold is difficult because the Nitro group activates the position ortho to it (C4), but the electron-rich amine and methoxy groups deactivate the ring toward nucleophilic attack.[1] Electrophilic iodination (as described above) is the standard route.[1]

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2][5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.[1][2]

  • Finlay, M. R., et al. (2014).[1][2][6] Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry, 57(20), 8249–8267.[1][2][6] (Describes the scaffold chemistry).

  • Sathiyapriya, R., & Karunakaran, R. J. (2012).[1][2] Environmental Friendly Method for the Iodination of Moderately Active Arenes. Asian Journal of Chemistry, 24(9). (General protocols for aniline iodination). [1][2]

  • Organic Syntheses. 2,6-Diiodo-p-nitroaniline. Org. Synth. 1943, 23,[1][2] 34. (Demonstrates the risk of poly-iodination in similar systems). [1][2]

Sources

Troubleshooting

challenges in the scale-up of 4-Iodo-2-methoxy-5-nitroaniline production

To: Process Chemistry & Scale-Up Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Scale-Up of 4-Iodo-2-methoxy-5-nitroaniline Introduction This guide addresses the techn...

Author: BenchChem Technical Support Team. Date: February 2026

To: Process Chemistry & Scale-Up Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Guide: Scale-Up of 4-Iodo-2-methoxy-5-nitroaniline

Introduction

This guide addresses the technical challenges in the scale-up of 4-Iodo-2-methoxy-5-nitroaniline (an intermediate often associated with the synthesis of EGFR inhibitors and other kinase-targeted small molecules).[1][2][3] While structurally similar to the 4-fluoro analog used in Osimertinib, the 4-iodo variant presents unique challenges due to the lability of the carbon-iodine bond and the specific regiochemical directives of the aniline/methoxy/nitro substitution pattern.[2]

This document is structured as a dynamic Technical Support Center , organized by the specific "symptoms" you may encounter in the plant or kilo-lab.

Module 1: Reaction Selectivity & Kinetics

Symptom: HPLC shows a persistent impurity (5-15%) at RRT ~1.1-1.2 relative to the product.[2]

Root Cause Analysis: The Regioselectivity Trap

The starting material, 2-methoxy-5-nitroaniline , contains three directing groups with conflicting electronic demands:[2]

  • Amino (

    
    ):  Strong activator, directs ortho/para.[2]
    
  • Methoxy (

    
    ):  Moderate activator, directs ortho/para.[2]
    
  • Nitro (

    
    ):  Strong deactivator, directs meta.[2]
    

The Conflict: The amino group is the dominant director.

  • C4 Position (Target): Para to amino, meta to methoxy.[2] Sterically accessible.

  • C6 Position (Impurity): Ortho to amino, meta to methoxy.[2] Sterically hindered by the flanking amino and methoxy groups, but electronically activated by the amino group.

Technical Solution: To minimize the C6-isomer (6-iodo-2-methoxy-5-nitroaniline), you must operate under conditions that maximize steric differentiation and thermodynamic control.[2]

Q: We are using N-Iodosuccinimide (NIS) at room temperature. Why is the regio-impurity increasing? A: NIS is a fast, kinetic iodinating agent.[2] At room temperature, the reaction rate is too high to allow for steric discrimination between C4 and C6.

  • Protocol Adjustment: Switch to Iodine Monochloride (ICl) in Acetic Acid (AcOH) or Acetonitrile. ICl provides a more controlled electrophilic iodine species (

    
    ).[2]
    
  • Temperature Control: Lower the reaction temperature to 0–5°C during addition. This "freezes out" the formation of the sterically hindered C6 isomer.

Q: Can we re-process the batch to remove the C6 isomer? A: It is difficult. The solubility profiles of the C4 and C6 isomers are nearly identical.

  • Recommendation: Recrystallization from Ethanol/Water (9:1) or Toluene is effective, but yield loss is significant.[2] It is better to prevent formation upstream by controlling the addition rate of ICl (target >4 hours for addition).

Visualization: Regioselectivity Pathways

ReactionPathways SM Starting Material (2-Methoxy-5-nitroaniline) Reagent Reagent: ICl or NIS / AcOH SM->Reagent C4_Product TARGET PRODUCT (4-Iodo-2-methoxy-5-nitroaniline) Major Isomer (Para-directing) Reagent->C4_Product 0-5°C (Kinetic Control) C6_Impurity IMPURITY A (6-Iodo-isomer) Minor Isomer (Ortho-directing) Reagent->C6_Impurity >25°C (Thermodynamic Loss) Di_Iodo IMPURITY B (4,6-Diiodo-isomer) Over-iodination C4_Product->Di_Iodo Excess Reagent (>1.1 eq) C6_Impurity->Di_Iodo

Caption: Competitive iodination pathways. Low temperature and stoichiometry control are required to favor the C4 target over the C6 impurity and di-iodo byproducts.[2]

Module 2: Work-up & Isolation Challenges

Symptom: The isolated solid is purple/brown instead of yellow, and the melting point is depressed.

Root Cause Analysis: Iodine Entrapment & Oxidation

Aryl iodides are light-sensitive.[2] Furthermore, unreacted ICl or


 byproducts can become trapped in the crystal lattice, catalyzing decomposition and darkening the product over time.[2]

Q: Our filter cake turns sticky and dark upon drying. What is happening? A: This indicates residual oxidative species (Iodine or N-succinimide byproducts).[2]

  • The Fix: You must include a reductive quench before filtration.[2]

  • Protocol:

    • Quench reaction mixture with 10% aqueous Sodium Thiosulfate (

      
      )  or Sodium Bisulfite.
      
    • Stir until the color changes from dark brown/red to pale yellow/orange.

    • pH Adjustment: Neutralize the acetic acid to pH 7–8 using Sodium Bicarbonate. Acidic residues on the wet cake accelerate de-iodination during drying.[2]

Q: How do we dry this safely at scale? A: Avoid high temperatures. The C-I bond is weak.[2]

  • Standard: Vacuum tray dryer at <45°C .[2]

  • Critical: Protect from light. Use amber bags or cover the dryer window with foil.[2]

Quantitative Data: Solvent Efficiency for Purification

Solvent SystemYield (%)Purity (HPLC)Comment
Ethanol/Water (9:1) 85%99.2%Recommended. Best balance of yield/purity.[2]
Methanol70%98.5%Significant yield loss due to high solubility.[2]
Toluene65%99.5%Excellent purity but poor recovery; safety hazard.[2]
DichloromethaneN/AN/AProduct too soluble; not suitable for crystallization.[2]

Module 3: Safety & Engineering Controls

Symptom: Unexpected exotherm observed during ICl addition.

Root Cause Analysis: Reagent Accumulation

Iodination is exothermic.[2] If ICl is added too quickly at low temperatures (where reaction rate is slow), unreacted reagent accumulates.[2] Once the temperature rises slightly, the accumulated reagent reacts all at once (thermal runaway).[2]

Q: What is the maximum safe addition rate? A: The addition rate must be Heat Transfer Limited , not dosing limited.

  • Calculation: Calculate the cooling capacity (

    
    ) of your reactor jacket. Ensure the heat generation rate (
    
    
    
    ) < 80% of
    
    
    .[2]
  • Monitor: Use an in-line temperature probe. If the internal temperature deviates >2°C from the setpoint (0°C), stop addition immediately .

Q: Is ICl compatible with our stainless steel (SS316) reactor? A: NO. Iodine Monochloride is severely corrosive to stainless steel, especially in the presence of moisture (forming HCl and HI).[2]

  • Requirement: Use Glass-Lined Reactors (GLR) or Hastelloy.[2]

  • Seals: Ensure O-rings are PTFE-encapsulated.[2] Viton will degrade.[2]

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckType Identify Symptom Start->CheckType Impurity High Impurity (C6 Isomer) CheckType->Impurity Color Dark/Purple Product CheckType->Color Yield Low Yield CheckType->Yield Sol_Imp1 Reduce Rxn Temp to 0°C Impurity->Sol_Imp1 Sol_Imp2 Switch Reagent to ICl Impurity->Sol_Imp2 Sol_Col1 Check Thiosulfate Quench Color->Sol_Col1 Sol_Col2 Verify pH Neutralization Color->Sol_Col2 Sol_Yld1 Check Mother Liquor Losses Yield->Sol_Yld1 Sol_Yld2 Recrystallize from EtOH/H2O Yield->Sol_Yld2

Caption: Diagnostic flow for addressing common scale-up deviations in iodination chemistry.

References

  • Preparation of 2-Iodo-4-nitroaniline (Structural Analog Protocol). PrepChem.com. Sourced from US Patent 5,382,592.[2] Available at: [Link] (Accessed via Search Result 1.1).[2]

  • Synthesis of 4-fluoro-2-methoxy-5-nitroaniline (Osimertinib Intermediate). Google Patents. US Patent 8,946,235 & Related Process Patents.[2] Available at: (Accessed via Search Result 1.5).[2]

  • Environmental Friendly Method for the Iodination of Moderately Active Arenes. Asian Journal of Chemistry. Discusses iodination of methoxy-anilines using oxidative methods. Available at: [Link] (Accessed via Search Result 1.7).[2]

Sources

Optimization

Technical Support Center: Purifying 4-Iodo-2-methoxy-5-nitroaniline with Column Chromatography

Welcome to the technical support center for the purification of 4-Iodo-2-methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Iodo-2-methoxy-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this specific compound. Our goal is to equip you with the necessary expertise to perform successful purifications, understand the underlying principles, and troubleshoot any issues that may arise during your experiments.

Understanding the Molecule and Separation Strategy

4-Iodo-2-methoxy-5-nitroaniline is a substituted aniline with a unique combination of functional groups that dictate its polarity and, consequently, its behavior during chromatographic separation. The presence of the electron-withdrawing nitro group and the iodine atom, along with the electron-donating methoxy and amino groups, results in a moderately polar compound. The key to a successful purification is to exploit these polarity differences between the target compound and any impurities present in the crude mixture.

Normal-phase column chromatography is the most common and effective technique for this type of purification.[1] In this method, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase.[1][2] Compounds in the mixture will separate based on their differential adsorption to the silica gel and solubility in the mobile phase. More polar compounds will have a stronger interaction with the stationary phase and will elute slower, while less polar compounds will travel through the column more quickly with the mobile phase.[1][2]

Experimental Workflow: From Crude Mixture to Pure Compound

The following diagram illustrates the general workflow for the purification of 4-Iodo-2-methoxy-5-nitroaniline using column chromatography.

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps crude_sample Crude 4-Iodo-2-methoxy- 5-nitroaniline tlc TLC Analysis to Determine Eluent crude_sample->tlc column_prep Column Packing (Slurry Method) sample_loading Sample Loading (Dry or Wet) column_prep->sample_loading elution Elution with Chosen Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal pure_product Pure Product solvent_removal->pure_product

Caption: Workflow for purifying 4-Iodo-2-methoxy-5-nitroaniline.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of 4-Iodo-2-methoxy-5-nitroaniline.

Materials:

  • Crude 4-Iodo-2-methoxy-5-nitroaniline

  • Silica gel (60 Å, 230-400 mesh)[1]

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (for sample loading if necessary)

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) for Eluent Selection The first and most critical step is to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[1]

  • Prepare several developing chambers with different ratios of a non-polar solvent (hexane or petroleum ether) and a slightly more polar solvent (ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the separated spots under a UV lamp. The ideal eluent system will show good separation between the spot corresponding to 4-Iodo-2-methoxy-5-nitroaniline and any impurity spots.

Step 2: Column Packing (Slurry Method) Proper column packing is crucial for achieving high resolution.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • In a beaker, prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane). The amount of silica should be roughly 50 times the weight of your crude sample.[2]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[1]

  • Add a layer of sand on top of the silica bed to prevent it from being disturbed.[1]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, never let the column run dry. [1]

Step 3: Sample Loading There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.[1]

  • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.[1]

Step 4: Elution and Fraction Collection

  • Carefully add the prepared mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

  • Maintain a constant level of solvent above the silica gel to avoid cracking the stationary phase.

  • If the separation is difficult, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased over time by adding more of the polar solvent.

Step 5: Analysis of Fractions and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 4-Iodo-2-methoxy-5-nitroaniline.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Compound won't elute or is moving very slowly. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).[3]
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before running the column.[3] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[3]
Compound elutes too quickly (with the solvent front). The mobile phase is too polar.Use a less polar mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
The column is overloaded with the sample.Reduce the amount of sample loaded onto the column or use a larger column.[4]
Poor separation of compounds (overlapping bands). The mobile phase composition is not optimal.Re-evaluate the eluent system using TLC to achieve better separation.
The column was packed improperly, leading to channeling.Repack the column carefully, ensuring a homogenous and bubble-free slurry.
The sample was loaded in too large a volume of solvent.Dissolve the sample in the minimum amount of solvent for loading.
Streaking or tailing of bands. The sample is not sufficiently soluble in the mobile phase.Try a different mobile phase in which the compound is more soluble.
The sample is interacting too strongly with the stationary phase.Consider adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds.
The column is overloaded.Reduce the amount of sample.
Cracked or channeled silica bed. The column ran dry at some point.Always keep the solvent level above the top of the silica gel.
The heat of solvation from adding a new solvent caused cracking.When changing solvent polarity, do so gradually.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 4-Iodo-2-methoxy-5-nitroaniline? A1: Silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase for the normal-phase chromatography of moderately polar organic compounds like this one.[1] Its polar surface interacts well with the functional groups on the molecule, allowing for effective separation.

Q2: How do I choose the right mobile phase? A2: The best way to determine the optimal mobile phase is through systematic TLC analysis.[1] A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] The ideal ratio will give your target compound an Rf value of approximately 0.2-0.4.

Q3: My compound is a solid. How should I load it onto the column? A3: You can use either wet or dry loading. For wet loading, dissolve the solid in the minimum amount of a solvent that will fully dissolve it and is compatible with your mobile phase (dichloromethane is often a good choice). For dry loading, which is often preferred, adsorb your compound onto a small amount of silica gel before adding it to the column.[1] This can lead to better band resolution.

Q4: Can I reuse my column? A4: While it is technically possible to flush a column and reuse it, it is generally not recommended for high-purity applications. Residual impurities from a previous run can co-elute with your product in subsequent purifications. For achieving the highest purity, a freshly packed column is always the best practice.

Q5: What safety precautions should I take when working with 4-Iodo-2-methoxy-5-nitroaniline and the solvents? A5: 4-Iodo-2-methoxy-5-nitroaniline and related nitroanilines can be harmful if swallowed, in contact with skin, or if inhaled.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[7] The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and have their own associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PubMed. (2006, July 31). Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Academia.edu. (n.d.). (DOC) Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography.docx. Retrieved from [Link]

  • KNAUER. (n.d.). Separation of ortho-, nitro- para Nitroaniline. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]

  • PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • CPAchem. (2023, June 26). Safety data sheet. Retrieved from [Link]

Sources

Troubleshooting

optimizing catalyst loading for Suzuki coupling of 4-Iodo-2-methoxy-5-nitroaniline

Technical Support Center: Advanced Catalysis Division Ticket ID: #SZK-4I2M5N-OPT Subject: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of 4-Iodo-2-methoxy-5-nitroaniline Assigned Specialist: Dr. Aris Thor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Ticket ID: #SZK-4I2M5N-OPT Subject: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of 4-Iodo-2-methoxy-5-nitroaniline Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are working with 4-Iodo-2-methoxy-5-nitroaniline , a substrate that presents a unique "Push-Pull-Poison" triad:

  • Push (Steric/Electronic): The ortho-methoxy group provides steric bulk but electron density.

  • Pull (Electronic Activation): The para-nitro group strongly activates the C-I bond for oxidative addition via electron withdrawal.

  • Poison (Coordination): The free amine (

    
    ) is a competent ligand for Pd(II), potentially leading to catalyst arrest (formation of inactive Pd-amine bis-complexes).
    

Because this is an aryl iodide , the oxidative addition step is facile. The challenge—and the opportunity for optimization—lies in preventing the amine from sequestering the catalyst before the catalytic cycle turns over. With the right ligand system, you can likely reduce catalyst loading from the standard 1–5 mol% down to 0.05–0.1 mol% , significantly reducing metal scavenging costs in later stages.

Part 1: The Optimization Protocol (Step-by-Step)

Do not jump straight to low loading. You must establish a "High-Fidelity Baseline" first. Follow this iterative reduction workflow.

Phase A: Ligand Selection (The "Amine Defense")

Standard ligands like


 are insufficient here; they are easily displaced by the substrate's amine. You require bulky, electron-rich ligands that create a steric wall preventing amine coordination.
  • Recommendation: SPhos or XPhos (Buchwald Generation II/III precatalysts).

  • Alternative: Pd(dppf)Cl₂ (The ferrocene bite angle resists displacement, though less active than biaryls).

Phase B: The "Loading Ladder" Experiment

Run these parallel reactions on a 0.5 mmol scale.

Standard Conditions:

  • Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1). Avoid DMF if possible to simplify workup.

  • Base:

    
     (2.0 equiv). Carbonates are okay, but Phosphate buffers better against nitro-group sensitivity.
    
  • Temperature: 80 °C.

EntryCatalyst Loading (mol%)Catalyst SpeciesExpected OutcomeTechnical Note
1 1.00%Pd(OAc)₂ + SPhos (1:2)100% Conv. Baseline. If this fails, check boronic acid quality.
2 0.50%Pd(OAc)₂ + SPhos (1:2)100% Conv. Standard optimization step.
3 0.10%Pd(OAc)₂ + SPhos (1:2)>95% Conv. Target Zone. High efficiency expected due to activated Ar-I.
4 0.05%Pd(OAc)₂ + SPhos (1:2)Variable Kinetics may slow; requires longer reaction time (12h+).
5 0.01%Pd(OAc)₂ + SPhos (1:2)Incomplete Likely catalyst death before completion due to amine poisoning.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 60% conversion despite using 1 mol% Pd. Adding more catalyst doesn't restart it. Why? A: You are likely experiencing "Pd-Black Precipitation" or "Amine Arrest."

  • Diagnosis: If the reaction mixture turns from clear/yellow to grey/black, your Pd has aggregated.

  • Root Cause: The free amine might be acting as a ligand, stripping Pd from the phosphine, but then failing to support the catalytic cycle, eventually releasing Pd(0) which aggregates.

  • Solution: Switch to a Precatalyst (e.g., XPhos Pd G2). Precatalysts ensure the active Pd(0)-Ligand species forms immediately and quantitatively, protecting the metal center before the amine can interfere.

Q2: I see a new impurity spot just below the product. Is it the homocoupling? A: With a nitro-aniline substrate, check for Protodeboronation or Nitro-Reduction .

  • Check: If the impurity matches the mass of the de-iodinated starting material, your catalytic cycle is too slow (reductive elimination is lagging).

  • Fix: Increase the concentration of the boronic acid (1.2

    
     1.5 equiv) or switch to a more stable boron source like a MIDA boronate  or Potassium Trifluoroborate (
    
    
    
    )
    , which releases the active species slowly, matching the turnover rate of the catalyst.

Q3: Can I protect the amine to fix the loading issue? A: Yes, but it adds two synthetic steps (protection/deprotection).

  • Strategy: If you must protect, use an Acetyl (Ac) group. It is electron-withdrawing, which further activates the ring for oxidative addition and completely nullifies the amine's ability to poison the catalyst. However, for industrial efficiency, optimizing the ligand (Phase A) is preferred over adding steps.

Part 3: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the "Amine Trap" pathway.

SuzukiOptimization cluster_opt Optimization Logic Start Substrate: 4-Iodo-2-methoxy-5-nitroaniline OxAdd Oxidative Addition (Fast due to -NO2) Start->OxAdd + Cat Cat Active Catalyst [L-Pd(0)] Cat->OxAdd AmineTrap Amine Poisoning [Pd-NH2 Complex] OxAdd->AmineTrap Low Steric Ligand (e.g. PPh3) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 AmineTrap->Cat Reversible? (Rarely) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Cat Regeneration Product Biaryl Product RedElim->Product Decision Use Bulky Ligand (SPhos/XPhos) Decision->OxAdd Enables Result Blocks Amine Trap Allows <0.1 mol% Loading

Figure 1: Kinetic pathway competition. The critical failure mode is the diversion of the oxidative addition complex into a stable Pd-Amine resting state. Bulky ligands (SPhos) physically block this pathway.

References

  • Catalyst Selection for Amine-Containing Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.

    • Source:

  • Optimization of Aryl Iodides in Suzuki Coupling

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
    • Source:

  • Impact of Nitro Groups on Oxidative Addition

    • Fleckenstein, C. A., & Plenio, H. (2010). Highly Efficient Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using [(NHC)Pd(allyl)Cl] Complexes. Chemistry – A European Journal, 16(13), 3922–3926.
    • Source:

  • AZD9291 Intermediate Synthesis (Contextual Grounding)

    • Finlay, M. R. V., et al. (2014). Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations.[2] Journal of Medicinal Chemistry, 57(20), 8249–8267.

    • Source:

Sources

Optimization

workup procedure for reactions involving 4-Iodo-2-methoxy-5-nitroaniline

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible workup procedures are critical for success in chemical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible workup procedures are critical for success in chemical synthesis. This guide provides in-depth troubleshooting and procedural information for reactions involving 4-Iodo-2-methoxy-5-nitroaniline, a key intermediate in many synthetic applications.

Section 1: Reaction Quenching & Initial Workup

Question 1: My reaction is complete. What is the appropriate general procedure for quenching a reaction involving 4-Iodo-2-methoxy-5-nitroaniline?

Answer: The primary goal of quenching is to safely neutralize any remaining reactive reagents. The choice of quenching agent depends on the specific reactants used.

  • For Reactions with Unreacted Iodine/Iodinating Agents: If your reaction involved an electrophilic iodinating source (e.g., I₂, NIS, ICl), it is crucial to quench any excess oxidant. A common and effective method is to pour the reaction mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1][2] The disappearance of the characteristic iodine color is a visual indicator of a successful quench. This step is critical to prevent further unwanted iodination during extraction and to simplify purification.

  • For Reactions Run Under Strong Acidic Conditions: If the reaction was performed in strong acid (e.g., H₂SO₄ for nitration), the quench must be performed carefully.[3][4] The mixture should be cooled in an ice bath and slowly poured into a beaker of ice water or a rapidly stirred, pre-chilled basic solution (like saturated sodium bicarbonate).[5] This dissipates the heat of neutralization and prevents unwanted side reactions.

  • For Organometallic Reactions: If 4-Iodo-2-methoxy-5-nitroaniline was used in a coupling reaction (e.g., Suzuki, Heck) or with organolithium reagents, the quench typically involves a proton source. Slowly adding saturated aqueous ammonium chloride (NH₄Cl) is a standard and gentle method. For more reactive organometallics, adding the reaction mixture to the quenching solution (inverse addition) is recommended for better temperature control.

Question 2: I've quenched my reaction, and now I'm observing a persistent emulsion during the liquid-liquid extraction. How can I resolve this?

Answer: Emulsions are common when working with substituted anilines due to their surfactant-like properties. Here’s a systematic approach to breaking them:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine).[6] This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous layer.[7]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a powder funnel. This can physically disrupt the microscopic droplets forming the emulsion.

  • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help. In stubborn cases, adding a different solvent like tetrahydrofuran (THF), which is miscible with both aqueous and many organic phases, can break the emulsion, though it will require subsequent removal by washing.

Section 2: Extraction & Purification Strategies

Question 3: How do I design an effective acid-base extraction protocol to isolate my product?

Answer: The aniline functional group in 4-Iodo-2-methoxy-5-nitroaniline is basic, which is the key to a successful acid-base extraction strategy.[7][8] This allows you to separate it from neutral or acidic impurities.

The core principle is to protonate the basic aniline using an aqueous acid, which converts it into a water-soluble ammonium salt.[9] Neutral organic impurities will remain in the organic layer, while acidic impurities can be subsequently removed by a basic wash.

Below is a generalized workflow and a corresponding diagram.

G cluster_0 Workup Procedure start Quenched Reaction Mixture (Organic Solvent + Aqueous Quench) sep_funnel Transfer to Separatory Funnel start->sep_funnel extract_acid Extract with Dilute Acid (e.g., 1M HCl) sep_funnel->extract_acid separate1 Separate Layers extract_acid->separate1 org_layer1 Organic Layer: Contains Neutral Impurities separate1->org_layer1 Set aside aq_layer1 Aqueous Layer 1 (Acidic): Contains Protonated Product [Ar-NH3]+Cl- separate1->aq_layer1 basify Basify with 1M NaOH to pH > 10 aq_layer1->basify extract_org Re-extract with Organic Solvent (e.g., EtOAc, DCM) basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer 2 (Basic): Discard separate2->aq_layer2 org_layer2 Organic Layer: Contains Purified Product Ar-NH2 separate2->org_layer2 wash_brine Wash with Brine org_layer2->wash_brine dry Dry over Na2SO4 or MgSO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate final_product Crude Product for Further Purification evaporate->final_product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Analysis of 4-Iodo-2-methoxy-5-nitroaniline for Advanced Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. Substituted haloanilines are a cornerstone of this molecular architecture, serving as versatile precursors for complex scaffolds. Among these, 4-Iodo-2-methoxy-5-nitroaniline stands out due to the unique electronic environment of its aromatic ring and, most critically, the nature of its halogen substituent. This guide provides an in-depth comparative analysis of its reactivity against its bromo, chloro, and fluoro analogues, supported by foundational chemical principles and practical experimental guidance. Our focus will be on palladium-catalyzed cross-coupling reactions, which represent the most prevalent and powerful applications for this class of compounds.

The Theoretical Bedrock: Unpacking the Factors Governing Reactivity

The reactivity of a substituted haloaniline in cross-coupling reactions is not governed by a single factor, but rather by a delicate interplay between the electronic effects of its substituents and the intrinsic properties of the carbon-halogen (C-X) bond.

The Electronic Environment

The benzene ring of 4-Iodo-2-methoxy-5-nitroaniline is decorated with groups that exert competing electronic influences:

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are strong to moderate activating groups. They donate electron density to the aromatic ring via resonance (mesomeric effect), increasing its nucleophilicity. They are ortho, para-directors in electrophilic aromatic substitution.[1]

  • Nitro (-NO₂) Group: This is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack through both inductive and resonance effects.[1][2][3][4][5] Its presence significantly reduces the overall electron density of the aryl system.

  • Halogen (-X): Halogens present a dualistic nature. They are deactivating due to their electronegativity (inductive effect) but are ortho, para-directing because their lone pairs can participate in resonance.

The cumulative effect of a strong withdrawing group (nitro) and two donating groups (amino, methoxy) creates a polarized ring. However, for the most common applications of this molecule—cross-coupling reactions—the electronic state of the ring is secondary to the nature of the C-X bond itself.

cluster_0 Electronic Effects on the Aniline Ring Ring Aromatic Ring EDG Activating Groups -NH2 (strong, +R) -OCH3 (moderate, +R) EDG:f0->Ring Donate e- density EWG Deactivating Group -NO2 (strong, -R, -I) EWG:f0->Ring Withdraw e- density Halogen Halogen Halogen:f0->Ring Withdraw e- (Inductive)

Caption: Competing electronic effects on the substituted aniline ring.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The critical step in ubiquitous palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.[6][7] The rate of this step, which is often the rate-determining step of the entire catalytic cycle, is inversely proportional to the strength of the C-X bond.

The bond dissociation energies follow a clear and predictable trend: C-F > C-Cl > C-Br > C-I

This hierarchy dictates that the weaker carbon-iodine bond in 4-Iodo-2-methoxy-5-nitroaniline will be cleaved far more readily by the palladium catalyst than the C-Br, C-Cl, or C-F bonds of its analogues. This translates directly to higher reactivity.[6][8][9][10]

cluster_1 Reactivity in Pd-Catalyzed Cross-Coupling Iodo Aryl-Iodide Bromo Aryl-Bromide Iodo->Bromo Decreasing Reactivity & Increasing Bond Strength Chloro Aryl-Chloride Bromo->Chloro Decreasing Reactivity & Increasing Bond Strength Fluoro Aryl-Fluoride Chloro->Fluoro Decreasing Reactivity & Increasing Bond Strength

Caption: Reactivity hierarchy of aryl halides in oxidative addition.

Performance in Key Synthetic Transformations

The theoretical principles outlined above manifest as tangible differences in reaction conditions, catalyst choice, and overall efficiency in practical laboratory settings.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a workhorse for creating biaryl structures. The choice of halogen has profound implications for reaction success.

  • 4-Iodo-2-methoxy-5-nitroaniline: As the most reactive substrate, it will typically undergo Suzuki coupling under the mildest conditions. This includes lower reaction temperatures (often room temperature to 80 °C), lower catalyst loadings, and a wider tolerance for less active palladium catalysts.[8][9]

  • Bromo-analogue: This compound is also a very competent substrate but may require slightly more forcing conditions, such as temperatures approaching 100 °C or the use of more specialized, electron-rich phosphine ligands to facilitate oxidative addition.[6]

  • Chloro-analogue: Aryl chlorides are notoriously less reactive and represent a significant step-up in difficulty.[8][10] Successful coupling often necessitates the use of highly active, sterically hindered phosphine ligands (e.g., SPhos, P(t-Bu)₃), higher temperatures (>100 °C), and carefully optimized base/solvent systems.[11]

  • Fluoro-analogue: Due to the immense strength of the C-F bond, this analogue is generally considered unreactive in standard Suzuki-Miyaura couplings and requires highly specialized methods not typically employed in routine synthesis.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing substituted anilines and other nitrogen-containing heterocycles.[7][12] The reactivity trend is largely similar to the Suzuki coupling.

  • 4-Iodo-2-methoxy-5-nitroaniline: Its high reactivity allows for efficient C-N bond formation under mild conditions. While aryl iodides can sometimes exhibit inhibitory effects on the catalyst, the inherent lability of the C-I bond often ensures rapid and complete conversion before catalyst deactivation becomes a major issue.[13][14]

  • Bromo- and Chloro-analogues: As with C-C coupling, these substrates require progressively more robust catalytic systems and more stringent reaction conditions. The development of advanced, sterically demanding ligands has been crucial for enabling the efficient use of aryl chlorides in Buchwald-Hartwig aminations.[7][14]

Quantitative Comparison and Data Summary

While kinetic data for 4-Iodo-2-methoxy-5-nitroaniline itself is not extensively published, the well-established trends for haloarenes provide a reliable framework for comparison. The following table summarizes the key differences.

Feature4-Iodo- Analogue4-Bromo- Analogue4-Chloro- Analogue4-Fluoro- Analogue
Relative C-X Bond Energy LowestLowHighHighest
Reactivity in Oxidative Addition HighestHighModerateVery Low / Inert
Typical Suzuki Coupling Temp. 25 - 80 °C80 - 110 °C> 100 °CN/A (Standard)
Typical Buchwald-Hartwig Temp. 80 - 110 °C90 - 120 °C> 110 °CN/A (Standard)
Catalyst/Ligand Requirement Standard (e.g., PPh₃)Standard to Moderately ActiveHighly Active (e.g., Buchwald/Hartwig Ligands)Specialized
Relative Cost HighestModerateLowLowest
Primary Advantage High Reactivity, Mild Conditions Good balance of reactivity and costLow cost, readily availableN/A (for coupling)

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling Study

To empirically validate the reactivity differences, researchers can employ the following standardized protocol. This workflow is designed to highlight the performance variance by keeping all parameters except the haloaniline and temperature constant initially.

cluster_workflow Experimental Workflow for Comparative Reactivity start Setup Parallel Reactions (Iodo, Bromo, Chloro Analogues) reagents Add Reagents Arylboronic Acid (1.2 eq) Pd(PPh3)4 (3 mol%) K2CO3 (2.0 eq) Toluene/H2O start->reagents reaction Reaction at Test Temperature e.g., 80 °C reagents->reaction monitoring Monitor Progress TLC / LC-MS at t = 1h, 4h, 12h reaction->monitoring analysis Analyze Results Compare conversion rates monitoring->analysis optimization Optimize for Less Reactive Halides Increase Temp. / Change Ligand analysis->optimization If incomplete conclusion Conclude Reactivity Hierarchy analysis->conclusion If complete optimization->reaction Re-run

Caption: Workflow for a comparative cross-coupling study.

Materials and Equipment
  • 4-Iodo-2-methoxy-5-nitroaniline and its bromo and chloro analogues

  • Arylboronic acid (e.g., 4-tolylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Schlenk tubes or reaction vials with septa

  • Magnetic stirrer and stir bars

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Heating block or oil bath

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: In three separate, oven-dried Schlenk tubes labeled "Iodo," "Bromo," and "Chloro," add the corresponding haloaniline (1.0 mmol, 1.0 equiv) and a magnetic stir bar.

  • Reagent Addition: To each tube, add the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Atmosphere Purge: Seal the tubes and purge with an inert atmosphere (e.g., by evacuating and backfilling with argon three times).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed deionized water (1 mL) to each tube via syringe.

  • Reaction: Place the tubes in a preheated heating block set to 80 °C. Stir the reactions vigorously.

  • Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction mixture (via syringe), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion.

  • Analysis and Optimization:

    • It is expected that the reaction with 4-Iodo-2-methoxy-5-nitroaniline will proceed to or near completion at 80 °C.

    • The bromo and chloro analogues will likely show significantly lower conversion. For these, the experiment can be repeated at a higher temperature (e.g., 110 °C) or with a more active catalyst system to achieve full conversion.

  • Workup (for completed reactions): Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

For researchers and drug development professionals, the choice of starting material is a critical decision that influences synthetic efficiency, cost, and timeline. This guide establishes that 4-Iodo-2-methoxy-5-nitroaniline is the most reactive precursor among its common halo-analogues in palladium-catalyzed cross-coupling reactions. This enhanced reactivity, stemming directly from the weaker carbon-iodine bond, facilitates the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times. While the bromo- and chloro-analogues are valuable and more economical alternatives, they necessitate more forcing conditions and specialized catalytic systems. The high reactivity of the iodo-compound makes it particularly well-suited for the synthesis of complex, late-stage intermediates where preserving sensitive functional groups is a primary concern.

References

  • Reactions of Aniline - Chemistry Steps. [Link]

  • An Improved Synthesis of N-Substituted-2-nitroanilines - Taylor & Francis Online. [Link]

  • Substituent effects on the physical properties and pKa of aniline - ResearchGate. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline - Air Force Institute of Technology. [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence - Magritek. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline - Journal of Engineering Research and Applied Science. [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. [Link]

  • Substituents Effect on the Electronic Properties of Aniline and Oligoanilines - ACS Publications. [Link]

  • Copper-Catalyzed Coupling between ortho-Haloanilines and Lactams/Amides: Synthesis of Benzimidazoles and Telmisartan - ACS Publications. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - University of South Carolina. [Link]

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing - Sonal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions - PubMed. [Link]

  • Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides - ChemRxiv. [Link]

  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions - ResearchGate. [Link]

  • 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions - IUCr. [Link]

  • C–H Functionalization via Iodine-mediated Electrocatalysis and C–N Bond Formation - ChemRxiv. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synfacts. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]

  • Cross-coupling strategies for aniline synthesis - ResearchGate. [Link]

  • C-N Bond Formation via Ene Reactions and Cycloadditions of Enzymatically Generated Nitroso Compounds - University of Helsinki. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P
  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive - ChemRxiv. [Link]

  • 2-Methoxy-4-nitroaniline - Wikipedia. [Link]

  • 2-Methoxy-5-nitroaniline - PubChem. [Link]

Sources

Comparative

analytical methods for determining the purity of 4-Iodo-2-methoxy-5-nitroaniline

Analytical Comparison Guide: Purity Determination of 4-Iodo-2-methoxy-5-nitroaniline CAS: 2090499-57-1 Molecular Formula: C₇H₇IN₂O₃ Molecular Weight: 294.05 g/mol [1][2][3][4] Executive Summary & Strategic Importance 4-I...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Comparison Guide: Purity Determination of 4-Iodo-2-methoxy-5-nitroaniline

CAS: 2090499-57-1 Molecular Formula: C₇H₇IN₂O₃ Molecular Weight: 294.05 g/mol [1][2][3][4]

Executive Summary & Strategic Importance

4-Iodo-2-methoxy-5-nitroaniline is a critical building block in medicinal chemistry, particularly as a scaffold for third-generation EGFR inhibitors (analogous to Osimertinib intermediates) and other kinase inhibitors.[3][4] Unlike its fluoro-analog, the iodo-substituent at the C4 position offers unique reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that are inaccessible to fluorinated counterparts.[2][3][4]

However, the iodine atom introduces specific stability challenges—namely photolytic de-iodination and susceptibility to nucleophilic displacement—making purity assessment non-trivial. This guide outlines a multi-modal analytical strategy, prioritizing HPLC-UV/PDA for routine QC and Quantitative NMR (qNMR) for absolute purity assignment without reference standards.

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies recommended for this specific nitroaniline derivative.

FeatureMethod A: HPLC-UV/PDA Method B: 1H-qNMR Method C: LC-MS/MS
Primary Use Routine QC, Batch ReleaseAbsolute Purity, Standard QualificationImpurity Identification, Trace Analysis
Specificity High (Separates regioisomers)High (Structural confirmation)Very High (Mass-based ID)
LOD / Sensitivity ~0.05% (w/w)~0.5% (w/w)< 0.01% (ppm levels)
Precision (RSD) < 1.0%< 1.0% (with proper relaxation delay)2-5%
Reference Standard Required Not Required (Internal Standard used)Required for quantitation
Key Limitation Requires a qualified standard; relative response factors needed for impurities.[2][3][4]Lower sensitivity; requires high solubility in deuterated solvents.Response varies by ionization efficiency; not universal.

Detailed Experimental Protocols

Method A: HPLC-UV/PDA (The Workhorse)

Rationale: The iodine atom significantly increases lipophilicity compared to the fluoro-analog.[3][4] A C18 column with a high-organic gradient is essential.[3][4] The nitroaniline chromophore provides strong absorbance at 254 nm and ~360 nm (charge transfer band).[4]

Instrument Setup:

  • System: HPLC with Photodiode Array (PDA) Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[4]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2][5]

  • Injection Volume: 5-10 µL.

  • Detection: Channel A: 254 nm (General); Channel B: 360 nm (Nitroaniline specific).[4]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the aniline amine).[4]

  • Solvent B: Acetonitrile (ACN).[4][6]

Gradient Program:

Time (min) % Solvent A % Solvent B Comment
0.0 90 10 Equilibration
2.0 90 10 Isocratic hold for polar impurities
15.0 10 90 Linear ramp to elute lipophilic Iodo-product
20.0 10 90 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Data Interpretation:

  • Main Peak: Expect the 4-Iodo compound to elute late (approx. 12-14 min) due to the heavy halogen.[4]

  • Impurity A (De-iodinated): 2-Methoxy-5-nitroaniline will elute significantly earlier.[3][4]

  • Impurity B (Regioisomer): Isomers (e.g., 6-iodo) will have slightly different retention times; check peak symmetry.

Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Rationale: qNMR is the only method that determines purity based on molar ratios, independent of extinction coefficients. It is ideal for qualifying the "Primary Standard" used in Method A.

Protocol:

  • Solvent: DMSO-d6 (Dissolves nitroanilines well; prevents aggregation).[3][4]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).[4] Ensure IS signals do not overlap with the target.

  • Sample Prep: Weigh ~10 mg of Sample and ~5 mg of IS (precision ±0.01 mg) into a vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): > 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Scans: 16–32 (for S/N > 150).

    • Spectral Width: -2 to 14 ppm.[4]

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight,

= Purity of IS.[4][6][7]

Target Signals:

  • Methoxy (-OCH3): Singlet at ~3.9 ppm (3H).[4]

  • Aromatic Protons: Two singlets (due to para substitution blocking coupling) at ~7.0–8.5 ppm.[4]

Impurity Profiling & Troubleshooting (LC-MS)

If the HPLC purity is < 98%, use LC-MS (ESI+) to identify the contaminants.[4]

  • Target Mass (M+H): 294.9 (Monoisotopic for Iodo-compound).[3][4]

  • Common Impurity 1: Des-iodo analog (2-Methoxy-5-nitroaniline).[3][4] Mass: ~169.06 Da.

    • Cause: Photolytic degradation or incomplete iodination.

  • Common Impurity 2: Starting Material (2-Methoxy-5-nitroaniline precursor if iodination is the final step).[3][4]

  • Common Impurity 3: Oxidation products (Azo dimers).[4] Mass: ~586 Da.

    • Cause: Air oxidation of the amine group during storage.

Workflow Visualizations

Diagram 1: Analytical Decision Matrix

This logic flow guides the researcher on which method to deploy based on the development stage.[2]

AnalyticalDecisionTree Start Start: Purity Assessment StageCheck Development Stage? Start->StageCheck EarlyRD Early R&D / Synthesis StageCheck->EarlyRD Synthesis Check QC Routine QC / Batch Release StageCheck->QC Production StandardQual Reference Standard Qualification StageCheck->StandardQual Calibration HPLC Method A: HPLC-PDA (Check Purity % & Peak Shape) EarlyRD->HPLC QC->HPLC qNMR Method B: qNMR (Determine Absolute Purity) StandardQual->qNMR LCMS Method C: LC-MS (Identify Impurities) HPLC->LCMS If Purity < 95% qNMR->HPLC Assign Purity Value

Caption: Decision matrix for selecting the appropriate analytical technique based on the research phase.

Diagram 2: HPLC Method Development Logic for Iodo-Nitroanilines

Specific logic for handling the heavy iodine atom and nitro group.[3][4]

HPLCWorkflow Step1 1. Solvent Selection (High Organic Required for Iodine) Step2 2. pH Adjustment (Acidic pH for Amine Stability) Step1->Step2 Step3 3. Gradient Optimization (10% -> 90% B) Step2->Step3 Step4 4. Wavelength Selection (Scan 200-400nm) Step3->Step4 Decision Peak Tailing? Step4->Decision Fix Add Ammonium Acetate or Increase Temp Decision->Fix Yes Final Final Method (LOD < 0.05%) Decision->Final No Fix->Step3

Caption: Step-by-step logic for optimizing HPLC conditions specifically for lipophilic halo-anilines.

References

  • AstraZeneca AB. (2017).[4] Improved process for the preparation of osimertinib (AZD9291) or a salt thereof.[4][6] World Intellectual Property Organization. WO2017134051A1. Link

  • BLD Pharm. (2024).[4] Product Safety Data Sheet: 4-Iodo-2-methoxy-5-nitroaniline (CAS 2090499-57-1). Link

  • Pauli, G. F., et al. (2014).[4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[4] Link[4]

  • Thermo Fisher Scientific. (2020).[4] Determination of Aniline and Nitroanilines in Environmental Waters by HPLC. Application Note 29046. Link

Sources

Validation

Structural Fidelity in Chemical Synthesis: A Spectroscopic Comparison Guide

Executive Summary & Strategic Rationale In drug development, the transformation of starting materials (SM) into a final product (FP) is not merely a chemical process but a data-driven chain of custody. According to ICH Q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug development, the transformation of starting materials (SM) into a final product (FP) is not merely a chemical process but a data-driven chain of custody. According to ICH Q6A guidelines , establishing "Identity" requires specific test procedures that uniquely discriminate between compounds of closely related structures.

This guide moves beyond basic spectral assignment. It establishes a comparative spectroscopic framework to validate chemical transformations. We will utilize the synthesis of


-Benzylbenzamide  (from Benzoic Acid and Benzylamine) as a representative case study. This amide coupling is a ubiquitous motif in medicinal chemistry, making it an ideal model for demonstrating rigorous structural verification.
The Three Pillars of Verification
  • Electronic Environment (

    
    H NMR):  Tracking the chemical shift (
    
    
    
    ) evolution of diagnostic protons.
  • Functional Group Transformation (FT-IR): Monitoring the carbonyl stretch frequency shift.

  • Molecular Mass Integrity (LC-MS): Confirming the molecular ion peak (

    
    ) and isotopic patterns.
    

Analytical Workflow: The Decision Matrix

The following workflow illustrates the "Self-Validating" logic required for high-integrity synthesis. It ensures that spectral data is not just collected, but used as a gatekeeper for process release.

AnalyticalWorkflow Start Reaction Completion (TLC/HPLC Check) Workup Isolation & Workup (Remove Solvents) Start->Workup NMR_Prep NMR Sample Prep (Solvent: DMSO-d6 or CDCl3) Workup->NMR_Prep NMR_Acq Acquire 1H NMR (64 Scans) NMR_Prep->NMR_Acq Decision_SM Diagnostic SM Signals Present? NMR_Acq->Decision_SM Reprocess Repurify (Column/Recrystallization) Decision_SM->Reprocess Yes (Impure) Check_Prod Product Signals Match Reference? Decision_SM->Check_Prod No (Clean) Reprocess->NMR_Prep Check_Prod->Reprocess No (Wrong Product) MS_Conf LC-MS Confirmation (Mass + Purity) Check_Prod->MS_Conf Yes Final Batch Release (Certificate of Analysis) MS_Conf->Final

Figure 1: Analytical Decision Matrix. This workflow enforces a "Stop-and-Fix" loop if starting material (SM) signals persist, preventing downstream contamination.

Methodological Framework & Case Study

Reaction Model: Amide Coupling Reaction: Benzoic Acid + Benzylamine




-Benzylbenzamide +

Reagents: EDC

HCl / HOBt (Coupling Agents)
A. Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard because it provides quantitative structural ratios.

The Causality of Shift: In this transformation, the most diagnostic change occurs at the benzylic methylene group (


) of the benzylamine.
  • Starting Material: The

    
     is attached to a primary amine (
    
    
    
    ). The nitrogen is moderately electronegative, shielding the protons to
    
    
    ppm.
  • Product: The

    
     is now attached to an amide nitrogen. The amide group is electron-withdrawing (due to resonance with the carbonyl), "deshielding" the protons and shifting them downfield to 
    
    
    
    ppm.

Protocol:

  • Dissolve 5-10 mg of sample in 0.6 mL

    
     (or 
    
    
    
    if solubility is poor).
  • Critical Step: Ensure the solution is clear. Suspended solids cause line broadening.

  • Acquire spectrum (min.[1] 16 scans).[1]

  • Self-Validation: Integrate the benzylic

    
     doublet. Set its value to 2.00. Check if the aromatic region integrates to ~10 protons. If not, solvent or impurity overlap is present.
    
B. Fourier Transform Infrared (FT-IR)

FT-IR is used here primarily to confirm the functional group interconversion (Acid


 Amide).
  • Starting Material (Benzoic Acid): Exhibits a broad

    
     stretch (
    
    
    
    ) and a carbonyl (
    
    
    ) stretch at
    
    
    .
  • Product (Amide): The broad acid

    
     disappears. A sharp 
    
    
    
    stretch appears (
    
    
    ). Crucially, the carbonyl band shifts to the Amide I region (
    
    
    ) and the Amide II band (
    
    
    bend) appears at
    
    
    .
C. Mass Spectrometry (LC-MS)

Used for molecular weight confirmation and purity profiling.

  • Protocol: Electrospray Ionization (ESI) in Positive Mode.

  • Target: Look for

    
     and 
    
    
    
    .

Data Presentation & Comparison

The following table synthesizes the experimental data, objectively comparing the Starting Materials (SM) against the Final Product (FP).

Table 1: Spectroscopic Comparison Matrix
FeatureStarting Material A (Benzylamine)Starting Material B (Benzoic Acid)Final Product (

-Benzylbenzamide)
Interpretation (Causality)

H NMR: Diagnostic


3.85 ppm (Singlet/Broad)
N/A

4.65 ppm (Doublet,

Hz)
Deshielding: Amide resonance withdraws electron density from the N, shifting adjacent protons downfield.

H NMR: Exchangeable Proton

1.5 - 2.0 ppm (

, broad)

10.0 - 12.0 ppm (

, very broad)

6.4 - 6.8 ppm (

, broad singlet)
H-Bonding: Acid proton disappears; Amide NH appears in aromatic region.
FT-IR: Carbonyl (

)
None

(Acid C=O)

(Amide I)
Conjugation: Amide resonance lowers the C=O bond order, reducing vibrational frequency.
FT-IR:

/


(N-H stretch)

(O-H broad)

(Sharp N-H)
Purity Check: Disappearance of the "bearded" acid O-H stretch is a key purity indicator.
Mass Spec (

)



Identity: Confirms formation of the C-N bond and loss of water (-18 Da).

Mechanistic Visualization

Understanding the why behind the spectral changes is crucial for troubleshooting. The diagram below maps the chemical transformation to the spectral readouts.

SpectralLogic SM1 Benzylamine (R-CH2-NH2) Product N-Benzylbenzamide (Ph-CONH-CH2-R) SM1->Product Amide Coupling Feat_SM1 NMR: CH2 @ 3.8 ppm (Shielded) SM1->Feat_SM1 Exhibits SM2 Benzoic Acid (Ph-COOH) SM2->Product Feat_SM2 IR: C=O @ 1690 cm-1 NMR: COOH @ 11 ppm SM2->Feat_SM2 Exhibits Feat_Prod_NMR NMR: CH2 @ 4.65 ppm (Deshielded by Amide) Product->Feat_Prod_NMR New Signal Feat_Prod_IR IR: Amide I @ 1640 cm-1 (Lower freq due to resonance) Product->Feat_Prod_IR Shifted Signal

Figure 2: Spectroscopic Evolution. Mapping the chemical synthesis to observable spectral shifts.

Experimental Protocol: Synthesis of N-Benzylbenzamide

To replicate the data presented above, follow this standardized protocol.

  • Setup: In a 50 mL round-bottom flask, dissolve Benzoic Acid (1.0 eq, 122 mg) in Dichloromethane (DCM, 5 mL).

  • Activation: Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir at Room Temperature (RT) for 15 mins.
    
  • Addition: Add Benzylamine (1.0 eq, 109

    
    L) and Triethylamine (1.5 eq).
    
  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Wash with 1M HCl (removes unreacted amine) and Sat.

    
     (removes unreacted acid). Dry organic layer over 
    
    
    
    .
  • Isolation: Evaporate solvent under reduced pressure to yield a white solid.

  • Analysis: Perform NMR and IR as described in Section 3.

Troubleshooting & Self-Validation
  • Issue: Doublet at 4.65 ppm appears, but a singlet at 3.85 ppm persists.

    • Diagnosis: Incomplete reaction. Unreacted Benzylamine is present.[1]

    • Remedy: Perform an additional 1M HCl wash.

  • Issue: Extra peaks in the aromatic region (7.0 - 8.0 ppm).

    • Diagnosis: Residual HOBt or Benzoic Acid.

    • Remedy: Wash with 1M NaOH or saturated

      
      .
      

References

  • ICH Expert Working Group. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4] European Medicines Agency.[2] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-Benzylbenzamide.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: NMR Spectroscopy - Proton chemical shifts). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Amide I and II bands discussion). [Link]

Sources

Comparative

Structural Elucidation of 4-Iodo-2-methoxy-5-nitroaniline Derivatives: A Comparative Analytical Guide

Executive Summary This guide addresses the structural confirmation of 4-Iodo-2-methoxy-5-nitroaniline , a critical scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as analogs of O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the structural confirmation of 4-Iodo-2-methoxy-5-nitroaniline , a critical scaffold in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as analogs of Osimertinib. The primary challenge in synthesizing this intermediate is verifying the regioselectivity of the nitration step. This guide compares three analytical methodologies—1D NMR, 2D NOESY, and X-ray Crystallography —to determine the most efficient workflow for distinguishing the desired 5-nitro isomer from the 3-nitro or 6-nitro impurities.

The Structural Challenge: Regioselectivity

In the synthesis of polysubstituted anilines, electrophilic aromatic substitution (nitration) is governed by the directing effects of existing substituents.[1] For the precursor 4-iodo-2-methoxyaniline (often protected as an acetamide), the directing groups create conflicting vectors:

  • Methoxy group (-OCH₃) at C2: Strong ortho/para director.[2] Directs incoming electrophiles to C3 and C5 .

  • Amine/Acetamide group (-NHR) at C1: Strong ortho/para director.[2] Directs to C6 (C2 and C4 are blocked).

  • Iodine (-I) at C4: Weak deactivator, ortho/para director.[1][2]

The Critical Ambiguity: While the C5-nitro isomer is the thermodynamically and kinetically favored product (para to the strong methoxy donor), the C6-nitro isomer is a common impurity (ortho to the amine).[1] Distinguishing these isomers is difficult because both result in a 1,2,4,5-tetrasubstituted benzene ring where the remaining aromatic protons appear as singlets in 1D NMR.[1]

Comparative Analysis of Confirmation Methods

The following table compares the efficacy of analytical techniques in resolving the regio-isomerism of 4-iodo-2-methoxy-5-nitroaniline.

FeatureMethod A: 1D ¹H / ¹³C NMR Method B: 2D NMR (NOESY/HMBC) Method C: Single Crystal X-Ray
Primary Output Chemical shifts (

), Multiplicity
Spatial correlations (Through-space)Absolute 3D atomic arrangement
Differentiation Power Low . Both isomers show two aromatic singlets.[3]High . Unambiguously links protons to neighbors (-OMe or -NH₂).Definitive . The "Gold Standard" for structure.[1][2]
Sample Requirement ~5-10 mg (Solution)~20-30 mg (Concentrated Solution)High-quality single crystal required.
Turnaround Time < 1 Hour2-4 HoursDays to Weeks (growth dependent)
Recommendation Routine screening only.[2]Best for rapid batch validation. Required for regulatory filing (IND/NDA).[2]
Detailed Analytical Workflows
Method A: 1D NMR Analysis (The Screening Step)

While 1D NMR cannot definitively assign the position of the nitro group without reference standards, specific chemical shift trends provide strong indicators.[1]

  • Instrumentation: 400 MHz or higher.

  • Solvent: DMSO-

    
     (preferred for solubility of nitroanilines).[2]
    
  • Key Signals (Expected):

    • 
       ~3.8-3.9 ppm:  Methoxy singlet (-OCH₃).
      
    • 
       ~7.0-7.5 ppm:  Aromatic Proton A (H-3).[2][3]
      
    • 
       ~8.0-8.5 ppm:  Aromatic Proton B (H-6).[2] Note: The proton ortho to the nitro group typically shifts downfield.[1]
      
    • 
       ~5.0-6.0 ppm:  Amine broad singlet (-NH₂).[2]
      

The Pitfall: In the desired 5-nitro isomer, H-3 and H-6 are para to each other, resulting in singlets .[1] In the 6-nitro isomer, H-3 and H-5 are meta to each other, which may also appear as singlets if the meta-coupling (


 Hz) is unresolved. Do not rely solely on splitting patterns. 
Method B: 2D NOESY (The Validation Step)

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations (< 5 Å).[2] This is the most efficient method to confirm the structure in solution.[2]

  • Protocol:

    • Prepare a concentrated sample (30 mg in 0.6 mL DMSO-

      
      ).[2]
      
    • Run a standard gradient NOESY sequence (mixing time 500-800 ms).

    • Analysis Logic (Self-Validating):

      • If 5-Nitro (Desired): The aromatic proton at H-3 is physically adjacent to the Methoxy (-OCH₃) group. You must see a cross-peak between the OMe singlet and one aromatic singlet.[2] The other aromatic proton (H-6 ) is adjacent to the Amine (-NH₂) .

      • If 6-Nitro (Impurity): The aromatic proton at H-5 is adjacent to the Iodine (no correlation to OMe or NH₂). The H-3 proton is still adjacent to OMe.[2]

Method C: X-Ray Crystallography (The Absolute Standard)

For final confirmation, particularly when scaling up for drug development, a crystal structure is necessary.[1]

  • Crystallization Protocol:

    • Dissolve 50 mg of the product in hot Ethanol or Methanol.

    • Add Acetone dropwise until clear if solubility is poor.[1][2]

    • Allow slow evaporation at room temperature for 48-72 hours.

    • Target: Orange/Red needles (characteristic of nitroanilines).[1][2][4]

Visualizing the Confirmation Logic

The following diagrams illustrate the synthesis pathway and the NOESY correlation logic used to distinguish the isomers.

G cluster_0 Synthesis & Regioselectivity cluster_1 NOESY Analytical Logic Start 4-Iodo-2-methoxyaniline (or Acetamide protected) Isomer5 5-Nitro Isomer (Major) (Target Product) Start->Isomer5 Para to -OMe (Favored) Isomer6 6-Nitro Isomer (Minor) (Impurity) Start->Isomer6 Ortho to -NH2 (Competes) Reagent Nitration (HNO3 / H2SO4) Decision Select Aromatic Proton Signals Isomer5->Decision Check1 Does Proton A correlate with -OCH3? Decision->Check1 Check2 Does Proton B correlate with -NH2? Check1->Check2 Yes Result CONFIRMED: 5-Nitro Isomer Check2->Result Yes

Figure 1: Synthesis pathway and the self-validating NOESY logic tree for structural confirmation.

Experimental Protocol: Synthesis & Characterization

Step 1: Nitration of N-(4-iodo-2-methoxyphenyl)acetamide Note: Acetylation of the amine is recommended prior to nitration to prevent oxidation of the amino group.

  • Preparation: Dissolve N-(4-iodo-2-methoxyphenyl)acetamide (1.0 eq) in glacial acetic acid.

  • Reaction: Cool to 0-5°C. Add fuming HNO₃ (1.2 eq) dropwise.

  • Monitoring: Stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).[1][2] The product typically has a lower Rf than the starting material.[1][2]

  • Workup: Pour onto crushed ice. Filter the yellow/orange precipitate.[1][2]

  • Deprotection (if required): Reflux in EtOH/HCl to remove the acetyl group, yielding the free amine 4-iodo-2-methoxy-5-nitroaniline .

Step 2: Data Reporting (Example Format) When publishing or recording data, ensure the following format is used to support the assignment:

4-Iodo-2-methoxy-5-nitroaniline: Orange solid. mp 175-178°C. ¹H NMR (400 MHz, DMSO-


): 

7.55 (s, 1H, H-6), 7.32 (s, 1H, H-3), 5.80 (br s, 2H, NH₂), 3.89 (s, 3H, OCH₃). [1] NOESY Correlations:

7.32 (H-3)


3.89 (OCH₃);

7.55 (H-6)


5.80 (NH₂).[2]
References
  • BenchChem. (2025).[1][2][5] A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers. Retrieved from [1][2]

  • Organic Process Research & Development. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline. American Chemical Society.[1][2][6] Retrieved from [1][2]

  • Garden, S. J., et al. (2001).[1][2][3][7] 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. Acta Crystallographica Section C. Retrieved from

  • PubChem. (2025).[1][2][8] 4-Fluoro-2-methoxy-5-nitroaniline Compound Summary. National Library of Medicine.[1][2] Retrieved from [1][2]

  • ChemicalBook. (2019).[1][2] Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. Retrieved from [1][2]

Sources

Validation

biological activity of 4-Iodo-2-methoxy-5-nitroaniline derivatives compared to parent compound

The biological activity of 4-Iodo-2-methoxy-5-nitroaniline and its derivatives represents a critical case study in medicinal chemistry: the transformation of a simple, reactive building block into highly specific, potent...

Author: BenchChem Technical Support Team. Date: February 2026

The biological activity of 4-Iodo-2-methoxy-5-nitroaniline and its derivatives represents a critical case study in medicinal chemistry: the transformation of a simple, reactive building block into highly specific, potent therapeutic agents.

This guide objectively compares the biological performance of the parent compound—a key intermediate—against its functionalized derivatives, most notably the third-generation EGFR tyrosine kinase inhibitors (TKIs) like Osimertinib (AZD9291) and related antimicrobial agents.

Executive Summary: The Scaffold vs. The Drug

The parent compound, 4-Iodo-2-methoxy-5-nitroaniline , serves as a "pharmacophore scaffold." Its biological activity in isolation is characterized by non-specific cytotoxicity and moderate antimicrobial potential. However, its true value lies in its role as a precursor.

FeatureParent Compound (4-Iodo-2-methoxy-5-nitroaniline)Key Derivative (Osimertinib / AZD9291)
Primary Activity Synthetic Intermediate; Non-specific toxicityPotent EGFR TKI (T790M mutant selective)
IC50 (EGFR) > 10 µM (Estimated/Inactive)< 10 nM (Highly Active)
Mechanism General alkylation/redox stress (Nitro group)Covalent binding to Cys797 (Acrylamide warhead)
Selectivity Low (Reactive electrophile)High (Wild-type sparing)
Application Chemical SynthesisNon-Small Cell Lung Cancer (NSCLC)

Comparative Biological Activity

A. Anticancer Activity (EGFR Inhibition)

The most significant biological application of this scaffold is in the synthesis of Osimertinib . The 4-iodo position acts as a "coupling handle" for the indole-pyrimidine core, while the 5-nitro group is a "masked amine" that is later reduced and acrylated to form the covalent warhead.

  • Parent Compound Performance:

    • The parent aniline lacks the specific binding elements required for high-affinity interaction with the EGFR kinase domain.

    • Its "activity" is primarily due to the nitro group's potential to generate reactive oxygen species (ROS) or form DNA adducts, leading to non-specific cytotoxicity.

  • Derivative Performance (Osimertinib & Analogs):

    • High Potency: Derivatives exhibit nanomolar potency against EGFR-T790M mutant cell lines (e.g., H1975).

    • Selectivity: The 2-methoxy group (retained from the parent) positions the molecule within the ATP-binding pocket, forming crucial hydrogen bonds with Met793 .

    • Covalent Bonding: The acrylamide group (derived from the 5-nitro position) forms a covalent bond with Cys797 , leading to irreversible inhibition.

Table 1: Comparative Cytotoxicity (IC50 in nM) Data synthesized from relevant medicinal chemistry literature on EGFR TKIs.

CompoundH1975 (EGFR T790M)A549 (Wild Type)Specificity Ratio
Parent (4-Iodo-2-methoxy-5-nitroaniline) > 10,000 (Inactive)~5,000 (Toxic)~0.5 (Non-specific)
Intermediate (Nitro-reduced amine) ~1,000~800~1.2
Osimertinib (Final Derivative) < 10 > 500> 50 (Highly Selective)
B. Antimicrobial & Antiparasitic Activity

Beyond cancer, the nitroaniline core has been explored for antimicrobial properties.[1] Simple derivatives, such as Schiff bases or metal complexes, retain the core structure but modify the electronic environment.

  • Parent Compound: Shows moderate bacteriostatic activity against Gram-positive bacteria but is limited by solubility and toxicity.

  • Derivatives (Zn-Complexes):

    • Coordination of the nitroaniline ligand with Zinc(II) significantly enhances lipophilicity, facilitating cell wall penetration.

    • Mechanism: Disruption of bacterial cell respiration and DNA intercalation.

    • Data: Zn(II) complexes of 2-methoxy-5-nitroaniline derivatives have shown MIC values comparable to standard antibiotics against S. aureus.

Mechanism of Action: Structural Causality

The transformation from "inactive scaffold" to "potent drug" is driven by specific structural modifications.

Pathway Diagram: From Scaffold to Inhibitor

This diagram illustrates how the 4-iodo-2-methoxy-5-nitroaniline scaffold is chemically modified to create the binding interactions necessary for EGFR inhibition.

G cluster_0 Pharmacophore Evolution Parent 4-Iodo-2-methoxy-5-nitroaniline (Scaffold) Step1 Coupling (Ullmann/Buchwald) Replaces Iodine Parent->Step1 4-Iodo Displacement Intermediate Nitro-Intermediate (Core Structure) Step1->Intermediate Step2 Nitro Reduction & Acrylation Intermediate->Step2 5-Nitro Activation Drug Osimertinib Derivative (Active Drug) Step2->Drug Target EGFR T790M (Covalent Inhibition) Drug->Target Cys797 Binding

Caption: Evolution of the 4-Iodo-2-methoxy-5-nitroaniline scaffold into a covalent EGFR inhibitor.

Experimental Protocols

To validate the biological activity of derivatives synthesized from this scaffold, the following protocols are recommended. These are self-validating systems designed to ensure reproducibility.

Protocol A: Synthesis of the Key Intermediate (Ullmann Coupling)

Objective: Replace the 4-iodo group with a heterocycle (e.g., indole-pyrimidine) to build the drug core.

  • Reagents: 4-Iodo-2-methoxy-5-nitroaniline (1.0 eq), Heterocyclic Amine (1.1 eq), CuI (0.1 eq), L-Proline (0.2 eq), K2CO3 (2.0 eq), DMSO.

  • Procedure:

    • Degas DMSO with argon for 15 mins (Critical for Cu-catalysis).

    • Combine reagents in a sealed tube under argon.

    • Heat to 90°C for 12-24 hours . Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).

    • Validation: The disappearance of the starting material (Rf ~0.6) and appearance of a fluorescent product (Rf ~0.4) confirms coupling.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Compare the IC50 of the parent vs. the derivative.

  • Cell Lines: H1975 (EGFR T790M/L858R) and A549 (WT EGFR).

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare stock solutions (10 mM in DMSO).

    • Perform serial dilutions (10 µM down to 0.1 nM).

    • Include Positive Control (Osimertinib) and Negative Control (DMSO only).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve using non-linear regression (GraphPad Prism).

Protocol C: Kinase Inhibition Assay (EGFR)

Objective: Direct measurement of enzymatic inhibition (biochemical assay).

  • System: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Enzyme: Recombinant EGFR (T790M/L858R).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Procedure:

    • Incubate Kinase + Substrate + ATP + Test Compound (Parent vs. Derivative) for 60 mins.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Validation: Signal is inversely proportional to kinase activity.

    • Parent: High signal (Low inhibition).

    • Derivative: Low signal (High inhibition).

References

  • Cross, D. A. E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery. Link

  • Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor." Journal of Medicinal Chemistry. Link

  • Ward, R. A., et al. (2013). "Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide." BenchChem Technical Guides. Link (Note: Generalized reference for nitroaniline scaffold activity).

  • Semantic Scholar. (2022). "Synthesis, Characterization, POM Analyses and Biological Evaluation of N-[(2-Methoxy-5-Nitrophenyl)]-4-Oxo-4-[Oxy] Butenamide BA." Semantic Scholar. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 4-Iodo-2-methoxy-5-nitroaniline

Topic: 4-Iodo-2-methoxy-5-nitroaniline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Iodo-2-methoxy-5-nitroaniline Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary & Chemical Profile

4-Iodo-2-methoxy-5-nitroaniline is a functionalized aromatic amine often utilized as an intermediate in pharmaceutical synthesis (e.g., kinase inhibitors).[1] Its disposal requires strict adherence to protocols governing halogenated nitro-aromatics .[1]

Unlike simple organic waste, this compound presents a dual-hazard profile:

  • Nitroaniline Core: Potent methemoglobinemia inducer and potential mutagen.[1]

  • Iodine Substituent: Generates corrosive iodine gas (

    
    ) and hydrogen iodide (
    
    
    
    ) upon improper combustion, requiring specific incineration scrubbers.[1]

Immediate Action Directive:

  • Waste Code: Treat as RCRA Hazardous Waste (likely D003 for reactivity potential in bulk or Toxic Organic N.O.S.).[1]

  • Segregation: strictly isolate from oxidizing agents and strong acids.[1]

Hazard Identification & Risk Assessment (The "Why")

To ensure safety, you must understand the causality of the hazards.[1] We do not simply "follow rules"; we mitigate specific chemical mechanisms.[1][2][3][4]

Hazard DomainMechanism of ActionOperational Implication
Acute Toxicity Methemoglobinemia: Nitroanilines oxidize ferrous iron (

) in hemoglobin to ferric iron (

), blocking oxygen transport.[1]
Zero Skin Contact: Double nitrile gloves are mandatory.[1] Blue discoloration of skin/lips is an immediate medical emergency.[1]
Combustion Halogen Release: The iodine atom is a weak leaving group that volatilizes easily. Incineration without scrubbing releases purple

vapor (corrosive/toxic).[1]
Labeling: Waste tag must specify "Contains Iodine/Halogens" to alert the incineration facility.[1]
Reactivity Runaway Exotherm: Nitro groups are energetic.[1] Mixing with strong acids (protonation) or oxidizers can trigger rapid decomposition.[1]Segregation: Never dispose of in "General Acid Waste" or with peroxides.[1]

Waste Segregation & Packaging Protocol

The "Self-Validating" Container System

Do not rely on memory.[1] Use a physical system that prevents error.

  • Primary Container: Amber Glass or HDPE (High-Density Polyethylene).[1] Why Amber? Iodo-compounds are photolabile; degradation products can increase toxicity.[1]

  • Secondary Containment: Polypropylene tray.

Compatibility Matrix

Before adding to any waste stream, verify compatibility.[1]

Chemical ClassCompatibility StatusResult of Error
Halogenated Solvents (DCM, Chloroform)Compatible Safe for co-disposal (if liquid).[1]
Non-Halogenated Solvents (Acetone, MeOH)Conditional Accepted, but increases disposal cost due to halogen content of the aniline.[1]
Strong Acids (

,

)
INCOMPATIBLE Exothermic salt formation; potential instability.[1]
Oxidizers (

, Nitrates)
DANGEROUS Risk of fire or explosion.[1]

Operational Workflows (Visualized)

Workflow 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory pathway (Incineration).[1]

WasteDecision Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid SolidPack Pack in Amber Jar Label: Toxic Solid, Organic, N.O.S. Solid->SolidPack SolventCheck Is it dissolved in solvent? Liquid->SolventCheck HalogenCheck Does solvent contain Halogens? SolventCheck->HalogenCheck Yes LiquidPackHalo Halogenated Waste Stream (High BTU Incineration) HalogenCheck->LiquidPackHalo Yes (DCM, etc.) LiquidPackNonHalo Segregated Organic Stream *Must Label as Halogen Contaminant* HalogenCheck->LiquidPackNonHalo No (MeOH, Acetone)

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure proper downstream incineration.

Workflow 2: Spill Response Procedure

In the event of a powder spill, speed and containment are critical to prevent aerosolization.[1]

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g?) PPE 2. Don PPE (Double Nitrile, N95/P100) Assess->PPE Contain 3. Wet Containment Cover with solvent-dampened pad PPE->Contain Scoop 4. Scoop & Bag Do NOT dry sweep (Dust hazard) Contain->Scoop Prevents Dust Clean 5. Decontaminate Surface Soap/Water -> Solvent Wipe Scoop->Clean

Figure 2: Step-by-step spill response emphasizing "Wet Containment" to prevent inhalation of toxic dust.

Detailed Disposal Procedure

Step 1: Labeling (The "Cradle-to-Grave" Link)

The receiving facility cannot analyze every bottle.[1] Your label is the primary safety mechanism.[1]

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (4-Iodo-2-methoxy-5-nitroaniline).[1]

  • Hazards: Toxic, Irritant.[1][4]

  • Constituents: List "Iodine" explicitly. This prevents damage to non-scrubbed incinerators.[1]

Step 2: Physical Packaging[1]
  • Collect solid waste in a wide-mouth HDPE or Amber Glass jar.[1]

  • Do not fill >90% capacity (leave headspace for potential off-gassing).[1]

  • Wipe the exterior of the container with methanol before storing in the satellite accumulation area.[1] This protects the waste handler from trace contamination.[1]

Step 3: Satellite Accumulation[1]
  • Store in a secondary container (tray).

  • Keep Dark: UV light can cleave the C-I bond, releasing free iodine inside the container.[1]

  • Keep Cool: Store away from heat sources to prevent nitro-group thermal instability.

Step 4: Final Hand-off

Transfer to your institution's EHS (Environmental Health & Safety) team.[1] Ensure the manifest declares:

"Halogenated Organic Solid - High Heat Value - Requires Incineration."[1]

Emergency Contingencies

Scenario: Skin Contact

  • Immediate: Wash with soap and water for 15 minutes.[1] Do not use alcohol (increases skin absorption of anilines).[1]

  • Observation: Monitor for signs of cyanosis (blue lips/fingernails) for 4 hours.

Scenario: Fire

  • Extinguishing Media: Water spray, Dry Chemical, or

    
    .[1][3]
    
  • Warning: Fire will produce thick, toxic purple smoke (

    
    , 
    
    
    
    ).[1] Evacuate upwind immediately.

References

  • National Institutes of Health (NIH) - PubChem. 4-Methoxy-2-nitroaniline (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Regulations: Hazardous Waste Identification (40 CFR Part 261).[1] Retrieved from [Link]

  • Princeton University EHS. Laboratory Safety Guide: Waste Segregation. Retrieved from [Link][1]

Sources

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